6-Phenylimidazo[2,1-b]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYKAVHVTLJEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313170 | |
| Record name | 6-Phenylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7008-63-1 | |
| Record name | 6-Phenylimidazo(2,1-b)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenylimidazo[2,1-b]thiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PHENYLIMIDAZO(2,1-B)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5LX2B3UE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and synthesis of 6-phenylimidazo[2,1-b]thiazole
An In-Depth Technical Guide to the Discovery and Synthesis of 6-Phenylimidazo[2,1-b]thiazole
Abstract
The this compound core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties, conferred by the fused imidazole and thiazole rings, make it a "privileged" moiety in drug design.[1][2] This guide provides a comprehensive overview of the discovery of its biological activities, a detailed exploration of its synthetic methodologies, and a summary of its applications in modern drug development. It is intended for researchers, scientists, and professionals in the field, offering both foundational knowledge and field-proven insights into the causality behind experimental choices.
Discovery and Significance: A Scaffold of Diverse Bioactivity
The imidazo[2,1-b]thiazole framework is a cornerstone of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including antitubercular, antibacterial, anticancer, and anti-inflammatory properties.[1][3] The introduction of a phenyl group at the 6-position significantly influences the molecule's steric and electronic profile, leading to potent and selective interactions with various biological targets.
The discovery of this scaffold's potential is not linked to a single event but rather an accumulation of findings across various therapeutic areas:
-
Oncology: Derivatives of this compound have emerged as powerful anticancer agents. A notable discovery was their identification as a new class of FMS-like tyrosine kinase 3 (FLT3) inhibitors, showing high potency against acute myeloid leukemia (AML) cell lines.[4] Further research has established their role as microtubule-destabilizing agents, pan-RAF inhibitors for melanoma, and cytotoxic agents against pancreatic, lung, and breast cancer cell lines.[5][6][7][8]
-
Antimicrobial and Antimycobacterial Agents: The scaffold has demonstrated significant efficacy against various pathogens. Studies have reported its activity against bacteria such as Staphylococcus aureus and fungi.[9] Furthermore, derivatives have shown promising inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3][9][10]
-
Materials Science and Chemical Biology: Beyond its medicinal applications, this compound is recognized for its fluorescent properties.[2] This characteristic makes it a valuable tool in the development of organic electronics and as a potential fluorescent probe for biological imaging and detection.[2]
Core Synthetic Methodologies
The synthesis of the this compound core can be achieved through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scalability, and efficiency.
The Classical Approach: Hantzsch Thiazole Synthesis
The most fundamental and widely employed method for constructing the imidazo[2,1-b]thiazole ring system is a variation of the Hantzsch thiazole synthesis, first described in 1887.[11] This reaction involves the condensation of an α-haloketone with a suitable thioamide or, in this case, a 2-aminothiazole precursor.
The archetypal synthesis involves a two-step process:
-
Formation of the Thiazole Ring: While the core scaffold is imidazo[2,1-b]thiazole, the synthesis logically starts with a pre-formed thiazole.
-
Annulation of the Imidazole Ring: The key step is the reaction between 2-aminothiazole and a 2-bromo-1-phenylethanone derivative. The nucleophilic nitrogen of the 2-aminothiazole attacks the electrophilic carbon of the α-bromoketone, followed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic system.[12][13] This reaction is typically carried out by refluxing the reactants in a solvent like ethanol or acetone.[5][12]
Caption: Classical Hantzsch synthesis of this compound.
Modern Advancements: Microwave-Assisted and One-Pot Syntheses
To address the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic chemistry has embraced more efficient techniques.
-
Microwave-Assisted Synthesis: The application of microwave irradiation significantly accelerates the Hantzsch reaction, often reducing reaction times from hours to minutes while improving yields.[1][13] This "green chemistry" approach is highly effective for the rapid generation of derivative libraries for structure-activity relationship (SAR) studies.[12][13]
-
One-Pot, Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for synthesizing complex molecules like this compound derivatives in a single step, avoiding the need to isolate intermediates. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, combining an aldehyde, 2-aminothiazole, and an isocyanide in a convergent manner.[14][15] This method is highly valued for its operational simplicity and efficiency in creating molecular diversity.[14][15]
Caption: Workflow for a One-Pot Multi-Component Reaction (MCR).
Detailed Experimental Protocols
The following protocols are representative examples derived from established literature, designed to be self-validating and reproducible.
Protocol 1: Classical Synthesis of this compound
This protocol is based on the reaction of 2-aminothiazole with 2-bromo-1-phenylethanone.[5][12]
Materials:
-
2-Aminothiazole (1.0 eq)
-
2-Bromo-1-phenylethanone (1.0 eq)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 2-aminothiazole (1.0 eq) and 2-bromo-1-phenylethanone (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a solid.
-
Dry the product under vacuum and characterize it using NMR, IR, and Mass Spectrometry.
Protocol 2: One-Pot Synthesis via Groebke-Blackburn-Bienaymé Reaction
This protocol describes the synthesis of a substituted imidazo[2,1-b]thiazole using 3-formylchromone as the aldehyde component.[14][15]
Materials:
-
3-Formylchromone (1.0 eq)
-
2-Aminothiazole (1.0 eq)
-
An appropriate Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)
-
Anhydrous Toluene
-
Reaction flask with magnetic stirrer and heating setup
Procedure:
-
In a reaction flask containing a magnetic stirring bar, prepare a 0.5 M solution of 3-formylchromone (1.0 eq) in anhydrous toluene.
-
To this solution, sequentially add 2-aminothiazole (1.0 eq) and the isocyanide (1.0 eq).
-
Heat the reaction mixture to 100°C and stir for 30-60 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude residue using silica gel column chromatography (e.g., with a hexane-ethyl acetate gradient) to afford the pure product.
-
Characterize the final compound using appropriate spectroscopic methods.
Applications and Biological Activity Data
The versatility of the this compound scaffold has led to the development of numerous derivatives with potent biological activities. The table below summarizes key findings.
| Derivative Class/Compound | Biological Target/Model | Activity (IC₅₀ / MIC) | Therapeutic Area |
| Phenylurea Derivatives[4] | FLT3 Kinase / MV4-11 cells | 0.022 µM / 0.002 µM | Acute Myeloid Leukemia |
| Chalcone Conjugates[6] | Tubulin Polymerization / A549 cells | 0.64 - 1.44 µM | Lung Cancer |
| Pyrimidine Derivatives[7] | Pan-RAF Kinase | Sub-micromolar | Melanoma |
| Acetic Acid Hydrazides[9] | S. aureus, S. epidermidis | 0.24 - 25 µg/mL | Antibacterial |
| Benzimidazole Conjugates[8] | Tubulin Polymerization / A549 cells | 1.08 µM | Lung Cancer |
| N-Pyridinyl Acetamides[16] | MDA-MB-231 cells | 1.4 µM | Breast Cancer |
Conclusion and Future Outlook
The this compound scaffold is firmly established as a cornerstone in modern medicinal chemistry. Its straightforward yet versatile synthesis, coupled with its broad range of potent biological activities, ensures its continued relevance. Classical methods like the Hantzsch synthesis provide reliable access to the core, while modern one-pot and microwave-assisted techniques enable rapid diversification for drug discovery programs.
Future research will likely focus on several key areas:
-
Target Selectivity: Fine-tuning substitutions on the phenyl ring and the imidazothiazole core to enhance selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.
-
Novel Conjugates: The design and synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores to create agents with dual-action mechanisms.[6][8]
-
Green Chemistry: Further optimization of synthetic routes to minimize environmental impact, utilizing catalytic systems and solvent-free conditions.[17]
The continued exploration of this privileged scaffold promises to yield novel therapeutic agents and advanced materials, solidifying its importance in both academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 7008-63-1: 6-phenylimidazo[2,1-b][1,3]thiazole [cymitquimica.com]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. sciforum.net [sciforum.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-Phenylimidazo[2,1-b]thiazole: Chemical Structure, Properties, and Therapeutic Potential
Abstract
The 6-phenylimidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and diverse biological activities. We delve into its potential as a therapeutic agent, with a particular focus on its anticancer and antimicrobial properties, exploring the underlying mechanisms of action, including kinase and tubulin polymerization inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular framework.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the fused imidazo[2,1-b]thiazole ring system stands out for its unique electronic properties and broad spectrum of biological activities. The introduction of a phenyl group at the 6-position yields this compound, a core structure that has been extensively derivatized to explore its therapeutic potential. This guide will provide a detailed exploration of this fascinating molecule, from its fundamental chemical characteristics to its performance in preclinical studies.
Chemical Structure and Physicochemical Properties
The foundational this compound is a bicyclic heteroaromatic compound. Its structure is characterized by a fused imidazole and thiazole ring, with a phenyl substituent at the 6-position of the imidazo[2,1-b]thiazole core.
Molecular Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₈N₂S |
| Molecular Weight | 200.26 g/mol |
| CAS Number | 7008-63-1 |
| SMILES | c1ccc(cc1)c1cn2ccsc2n1 |
| InChI | InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-8H |
Structural Features and Stereochemistry
The this compound core is a planar structure, which facilitates π-π stacking interactions. The molecule is achiral. X-ray crystallography studies of its derivatives, such as 2-isobutyl-6-phenylimidazo[2,1-b]thiadiazole, reveal that the imidazo[2,1-b]thiadiazole fused-ring system is nearly planar. The dihedral angle between this fused ring system and the phenyl ring is typically in the range of 24-32 degrees.
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of this compound and its derivatives.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid shows a characteristic singlet for the imidazole proton (H-5) at approximately 8.72 ppm. The aromatic protons of the phenyl group typically appear as multiplets in the range of 7.27-7.91 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid displays signals for the imidazo[2,1-b]thiazole core carbons in the range of approximately 108-149 ppm. The phenyl carbons resonate between 126 and 134 ppm.
-
Infrared (IR) Spectroscopy: The IR spectra of this compound derivatives exhibit characteristic stretching bands for C-H bonds in the aromatic regions (around 3125–2922 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. Fragmentation patterns can provide valuable structural information.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is most commonly achieved through the condensation of a 2-aminothiazole derivative with an α-haloketone.
General Synthetic Strategy
The primary and most versatile method for constructing the this compound core involves the Hantzsch thiazole synthesis followed by a cyclocondensation reaction. A common route starts with the reaction of a substituted phenacyl bromide with 2-aminothiazole.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a typical laboratory synthesis of a this compound derivative.
Materials:
-
2-Aminothiazole
-
Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone)
-
Anhydrous ethanol
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiazole (1.0 eq) in anhydrous ethanol.
-
Addition of Phenacyl Bromide: To the stirred solution, add the substituted phenacyl bromide (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.
Biological Activities and Therapeutic Potential
The this compound scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide range of biological activities.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including those of the pancreas, breast, and lung, as well as leukemia.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 6-phenyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as chloro or nitro groups, at the para-position of the phenyl ring have been shown to enhance cytotoxic effects in several studies.
-
Substitution on the Imidazo[2,1-b]thiazole Core: Modifications at other positions of the heterocyclic core can also modulate activity. For instance, the introduction of an acetic acid moiety at the 3-position has been a common strategy to create derivatives with potent anticancer properties.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. They have shown activity against a range of bacterial and fungal pathogens. For example, certain N²-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides have demonstrated notable activity against Staphylococcus aureus and various fungi.
Mechanisms of Action
The therapeutic effects of this compound derivatives are attributed to their interaction with specific molecular targets within cells. Two of the most well-studied mechanisms are the inhibition of FMS-like tyrosine kinase 3 (FLT3) and the disruption of microtubule polymerization.
FLT3 Kinase Inhibition
Mutations in the FLT3 receptor tyrosine kinase are a key driver in acute myeloid leukemia (AML). Several this compound derivatives have been identified as potent inhibitors of FLT3.
Figure 2: Mechanism of FLT3 kinase inhibition by this compound derivatives.
By binding to the ATP-binding site of the FLT3 kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways that are critical for the proliferation and survival of leukemic cells.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. These compounds are thought to bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.
Figure 3: Inhibition of tubulin polymerization by this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable framework in the design and development of novel therapeutic agents. Its synthetic accessibility and the tunability of its physicochemical and biological properties through derivatization make it an attractive starting point for drug discovery programs. The demonstrated efficacy of its derivatives as anticancer and antimicrobial agents, coupled with a growing understanding of their mechanisms of action, underscores the significant potential of this heterocyclic system. Future research will likely focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications.
Spectroscopic analysis of 6-phenylimidazo[2,1-b]thiazole derivatives
An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Phenylimidazo[2,1-b]thiazole Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The this compound core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] This unique bicyclic structure, containing both nitrogen and sulfur heteroatoms, serves as a versatile template for designing novel therapeutic agents with a remarkable breadth of biological activities.[1][2] Derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents.[1][3][4] Their mechanism of action often involves modulating key cellular signaling pathways, such as the inhibition of tubulin polymerization or specific kinases like FLT3, making them highly valuable in drug development.[1][5]
Given their therapeutic potential, the unambiguous structural characterization of newly synthesized derivatives is a critical step in the research and development pipeline. This guide provides an in-depth exploration of the primary spectroscopic techniques employed to elucidate and confirm the structures of these complex molecules. As a self-validating system, the integrated use of these methods provides the high degree of confidence required for advancing drug candidates from the bench to preclinical studies.
Caption: Core structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise mapping of atoms and their connectivity.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: ¹H NMR analysis reveals the chemical environment of every proton in the molecule. For the this compound scaffold, distinct and predictable chemical shifts are observed. Protons on the fused heterocyclic system are deshielded and typically appear at lower field (higher ppm) than standard aromatic protons due to the electronic effects of the heteroatoms. The protons of the C6-phenyl group will exhibit shifts and coupling patterns dependent on their substitution. For instance, an unsubstituted phenyl ring will typically show a complex multiplet, while a para-substituted ring may present as two distinct doublets.[6]
Trustworthiness: The power of ¹H NMR as a self-validating tool lies in spin-spin coupling. The splitting of a proton's signal into a multiplet (doublet, triplet, etc.) provides definitive proof of adjacent, non-equivalent protons. The coupling constant (J), measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and provides crucial information about the dihedral angle and distance between coupled protons, confirming the substitution pattern on the aromatic rings.
Typical ¹H NMR Spectral Data for the this compound Core
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Imidazole H (H-5) | 8.3 - 8.7 | Singlet (s) | A characteristic downfield singlet.[6] |
| Phenyl H (Ar-H) | 7.2 - 8.0 | Multiplet (m) | Exact shifts depend on substitution.[6] |
| Thiazole H (H-2) | 7.1 - 7.6 | Doublet (d) | Coupled to H-3. |
| Thiazole H (H-3) | 6.8 - 7.2 | Doublet (d) | Coupled to H-2.[7] |
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy maps the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to produce a spectrum of singlets, where each unique carbon atom gives a distinct peak. The chemical shifts are highly sensitive to the electronic environment, providing clear differentiation between sp²-hybridized aromatic/heteroaromatic carbons and sp³-hybridized alkyl carbons in various derivatives.[4][8]
Trustworthiness: While a standard ¹³C NMR spectrum shows all carbon signals, it does not inherently distinguish between C, CH, CH₂, and CH₃ groups. To achieve this, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is employed. DEPT-135 and DEPT-90 experiments will show CH and CH₃ signals as positive, CH₂ signals as negative, and quaternary carbons (C) as absent, providing an unambiguous count of each carbon type and validating the overall structure.[4][8]
Typical ¹³C NMR Spectral Data for the this compound Core
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxamide) | 165 - 170 | If present in a derivative.[6] |
| Imidazole C (C-7a) | 145 - 150 | Bridgehead carbon.[6] |
| Phenyl C (ipso) | 130 - 135 | Carbon attached to the thiazole ring.[6] |
| Phenyl C (Ar-C) | 124 - 130 | Shifts vary with substitution.[6] |
| Imidazole C (C-5) | 108 - 115 | Corresponds to the H-5 proton.[6] |
| Thiazole C (C-2, C-3) | 108 - 115 | Specific assignment often requires 2D NMR. |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds.[9][10]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Place the NMR tube in the spectrometer's spinner, insert it into the magnet, and acquire the ¹H, ¹³C, and other necessary spectra (e.g., COSY, HSQC, HMBC for full 2D analysis).[10]
Caption: Standard workflow for NMR-based structural analysis.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure.
Expertise & Experience: For relatively polar molecules like imidazo[2,1-b]thiazole derivatives, "soft" ionization techniques such as Electrospray Ionization (ESI) are ideal.[11] These methods typically generate a protonated molecular ion, [M+H]⁺, which allows for direct confirmation of the molecular weight.[6] The observed molecular ion peak should correspond precisely to the calculated molecular weight of the proposed structure.
Trustworthiness: The gold standard for confirming elemental composition is High-Resolution Mass Spectrometry (HRMS).[9] HRMS instruments can measure m/z values to four or more decimal places. This high accuracy enables the calculation of a unique elemental formula, ruling out other potential formulas that might have the same nominal mass. For example, HRMS can easily distinguish between a compound containing C₁₁H₈N₂S (MW 200.0408) and one containing C₁₂H₁₂O₂ (MW 200.0837), both of which have a nominal mass of 200.[12] This provides an exceptionally high level of confidence in the compound's identity.
Experimental Protocol: Mass Spectrometry Sample Preparation
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system (LC-MS).[13]
-
Ionization: The sample is ionized using the selected source (e.g., ESI in positive ion mode).
-
Analysis: The mass analyzer separates the ions based on their m/z ratio, and the detector records the signal to generate the mass spectrum.
Caption: General workflow for mass spectrometry analysis.
Vibrational and Electronic Spectroscopy
While NMR and MS define the molecular framework and formula, FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹), making FT-IR an excellent tool for functional group identification.[14] For this compound derivatives, one would expect to see characteristic peaks for aromatic C-H stretching, C=C and C=N bond vibrations within the rings, and the C-S stretch.[15] The true utility of FT-IR shines when analyzing derivatives with additional functional groups, such as the strong C=O stretch of an amide or the broad O-H stretch of a hydroxyl group.[7][15]
Trustworthiness: The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region." The complex pattern of absorptions in this area is unique to each molecule. By comparing the fingerprint region of a synthesized compound to that of a known standard or a previously characterized batch, one can rapidly confirm its identity.
Characteristic FT-IR Absorption Frequencies
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide/Amine) | 3500 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=O Stretch (Amide/Ketone) | 1700 - 1630 | Strong |
| Aromatic C=C & C=N Stretch | 1600 - 1450 | Medium-Strong |
| SO₂ Stretch (Sulfonyl group) | 1300 & 1150 | Strong |
| C-S Stretch | 1100 - 1000 | Medium-Weak |
UV-Visible Spectroscopy
Expertise & Experience: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.[16] The extensive π-conjugated system of the this compound core results in strong UV absorption. The position of the absorption maximum (λ_max) is sensitive to the electronic nature of substituents on the phenyl ring. Electron-donating groups (e.g., -OCH₃) typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (e.g., -NO₂) can also extend conjugation and cause a red shift.[16]
Trustworthiness: While not a primary tool for structural elucidation, UV-Vis is a reliable method for confirming the presence of the expected chromophore (the light-absorbing part of the molecule). It is also a powerful quantitative tool. According to the Beer-Lambert Law, absorbance is directly proportional to concentration, making UV-Vis a standard method for determining the concentration of a compound in solution, which is crucial for biological assays.
Experimental Protocol: FT-IR and UV-Vis
-
FT-IR (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer and acquire the spectrum.[12]
-
-
UV-Vis:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Record the spectrum, typically from 200 to 800 nm, to determine the λ_max.[9]
-
Integrated Analysis: A Holistic Approach to Structural Verification
No single spectroscopic technique provides a complete picture. The strength of modern analytical chemistry lies in the integration of multiple data sources to build an unassailable structural proof.
Caption: Integrated workflow for spectroscopic characterization.
A typical workflow begins with MS to confirm the mass and formula. NMR then provides the detailed structural blueprint. Finally, FT-IR and UV-Vis offer rapid, complementary checks to verify functional groups and electronic structure. When the data from all these techniques are consistent, they form a self-validating system that provides the highest level of confidence in the structure of a novel this compound derivative, paving the way for its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of this compound derivatives as a new type of FLT3 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C11H8N2S | CID 320232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. wwjmrd.com [wwjmrd.com]
- 15. sciforum.net [sciforum.net]
- 16. scispace.com [scispace.com]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Phenylimidazo[2,1-b]thiazole
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
The 6-phenylimidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous compounds with a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] The journey of a drug candidate from a promising lead to a clinical reality is, however, not solely dictated by its pharmacological activity. The physicochemical properties of a molecule are the gatekeepers of its ultimate success, governing its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these properties is therefore not merely an academic exercise but a critical prerequisite for rational drug design and development.
This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. Recognizing the frequent challenge of limited data for a parent scaffold, this document combines theoretical predictions with experimental data from close structural analogs. Furthermore, it furnishes detailed, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratories.
Molecular Identity and Structural Attributes
The foundational structure of this compound is a rigid, fused heterocyclic system. This planarity can facilitate π-π stacking interactions, a key consideration in target binding.[5] The presence of two nitrogen atoms and a sulfur atom imparts a unique electronic character to the molecule, influencing its reactivity and intermolecular interactions.[5]
Table 1: Core Molecular Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₈N₂S | [6] |
| Molecular Weight | 200.26 g/mol | [6] |
| CAS Number | 7008-63-1 | [7] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN3C=CSC3=N2 | [7] |
| InChIKey | DYYKAVHVTLJEOH-UHFFFAOYSA-N | [6] |
Lipophilicity: A Key Determinant of Biological Fate
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount physicochemical property that profoundly influences a drug's membrane permeability, solubility, and plasma protein binding. The octanol-water partition coefficient (LogP) is the gold standard for quantifying lipophilicity.
Predicted Lipophilicity
For the parent this compound, a computationally predicted XlogP value is available.
Table 2: Predicted Lipophilicity of this compound
| Parameter | Predicted Value | Source |
| XlogP | 3.5 | [7] |
This predicted value suggests that this compound is a moderately lipophilic compound. Such a characteristic often correlates with good membrane permeability, but may also present challenges in terms of aqueous solubility. It is imperative to validate this in silico prediction with experimental data.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method remains the most reliable technique for the experimental determination of LogP.[8][9]
Workflow for Shake-Flask LogP Determination
References
- 1. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CAS 7008-63-1: 6-phenylimidazo[2,1-b][1,3]thiazole [cymitquimica.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | C11H8N2S | CID 320232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Introduction: The Imidazo[2,1-b]thiazole Scaffold as a Privileged Core in Drug Discovery
An In-depth Technical Guide on the Biological Activity of Novel 6-phenylimidazo[2,1-b]thiazole Compounds
The fused heterocyclic system, imidazo[2,1-b]thiazole, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets.[1][2] The incorporation of a phenyl group at the 6-position, in particular, has given rise to a class of compounds with exceptionally diverse and potent biological activities. These derivatives have demonstrated significant promise in several therapeutic areas, primarily due to the phenyl ring's ability to engage in crucial hydrophobic and aromatic interactions within target protein binding sites.
This guide provides an in-depth exploration of the multifaceted biological activities of novel this compound compounds. Moving beyond a mere catalog of effects, we will dissect the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower researchers in this dynamic field. The narrative is structured around the three most prominent and therapeutically relevant activities: anticancer, antimicrobial, and anti-inflammatory.
Part 1: Potent and Multifaceted Anticancer Activity
The this compound core has emerged as a formidable scaffold for the development of novel anticancer agents, demonstrating efficacy through multiple, distinct mechanisms of action. This versatility allows for the rational design of compounds targeted against specific oncogenic pathways.
Mechanism of Action: Microtubule Destabilization via Tubulin Polymerization Inhibition
Causality of Experimental Choice: Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division.[3] Because cancer cells are characterized by rapid and uncontrolled proliferation, they are exquisitely sensitive to agents that disrupt microtubule dynamics. Therefore, targeting tubulin is a clinically validated and highly effective anticancer strategy. Several this compound derivatives have been identified as potent microtubule-destabilizing agents that function by inhibiting tubulin polymerization.[2][4]
These compounds typically exert their effect by binding to the colchicine-binding site on β-tubulin.[3][5] This interaction physically obstructs the assembly of tubulin dimers into microtubules. The resulting disruption of the microtubule equilibrium triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, the induction of apoptosis.[4][5]
Logical Relationship: Tubulin Inhibition Pathway
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Data Presentation: Antiproliferative and Tubulin Inhibition Activity
| Compound ID | Target Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| Compound 6d | A549 (Lung) | 1.08 | 1.68 | [4] |
| Compound 3h | NCI-60 (Mean) | 0.88 | Similar to Combretastatin A-4 | [5] |
| Compound 5b | MCF-7 (Breast) | 0.48 | 3.3 | [3] |
| Compound 7c | HePG2 (Liver) | 3.35 - 5.32 | 2.00 | [6] |
| Compound 9a | HePG2 (Liver) | 7.32 - 12.51 | 2.38 | [6] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is a self-validating system for assessing the inhibitory effect of test compounds on tubulin assembly.
-
Reagents and Materials:
-
Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP solution (100 mM).
-
Test compounds dissolved in DMSO (final concentration ≤1%).
-
Negative control: DMSO vehicle.
-
Temperature-controlled 96-well fluorescence plate reader capable of reading at 360 nm excitation and 450 nm emission.
-
-
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of the test compound, positive control, and vehicle control in G-PEM buffer.
-
In a pre-chilled 96-well plate, add 5 µL of the compound dilutions to respective wells.
-
Add 50 µL of the cold tubulin solution to each well.
-
Initiate the polymerization reaction by adding 1 µL of 100 mM GTP and immediately transferring the plate to the plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (or absorbance at 340 nm) every minute for 60 minutes. Polymerization of tubulin causes an increase in light scatter/fluorescence.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: Targeted Kinase Inhibition
Causality of Experimental Choice: Protein kinases are critical regulators of cellular signaling pathways that control proliferation, survival, and metastasis. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Specific this compound derivatives have been rationally designed to inhibit key oncogenic kinases, including FMS-like tyrosine kinase 3 (FLT3), Focal Adhesion Kinase (FAK), and the Met receptor tyrosine kinase.[7][8][9]
-
FLT3 Inhibition: Internal tandem duplication (ITD) mutations in FLT3 are common drivers in Acute Myeloid Leukemia (AML).[7] Compounds have been developed that show potent and selective activity against FLT3-dependent AML cell lines (e.g., MV4-11) while sparing FLT3-independent lines, demonstrating on-target activity.[7]
-
FAK/Met Inhibition: FAK and Met are involved in cell adhesion, migration, and invasion. Their overactivity is linked to metastasis and poor prognosis. Imidazo[2,1-b]thiazole-based agents like Triflorcas have been shown to target Met signaling, impairing tumorigenesis both in vitro and in vivo.[8][9][10]
Logical Relationship: Kinase Inhibition Pathway
Caption: General mechanism of anticancer action via kinase inhibition.
Data Presentation: Kinase Inhibitory Activity
| Compound ID | Target Kinase | Enzymatic IC50 (µM) | Cellular IC50 (µM) (Cell Line) | Reference |
| Compound 19 | FLT3 | 0.022 | 0.002 (MV4-11) | [7] |
| Triflorcas | Met | - | Effective against Met-mutant cells | [9][10] |
| Spiro-series | FAK | High Activity | Effective against Glioma C6 cells | [8] |
Experimental Protocol: Cell-Based Kinase Phosphorylation Assay (Western Blot)
This protocol validates if a compound inhibits the activity of a target kinase within a cellular context.
-
Cell Culture and Treatment:
-
Culture cancer cells known to be dependent on the target kinase (e.g., MV4-11 for FLT3).
-
Seed cells in 6-well plates and allow them to adhere/stabilize overnight.
-
Treat cells with serial dilutions of the test compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Validation: Strip the membrane and re-probe with an antibody for the total form of the target kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and that the compound is not causing protein degradation. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein signal indicates successful target inhibition.
-
Part 2: Broad-Spectrum Antimicrobial Activity
The this compound scaffold is a rich source of compounds with potent activity against a wide range of pathogenic microbes, including drug-resistant strains.
Antibacterial and Antifungal Activity
Context and Rationale: The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds. Imidazo[2,1-b]thiazoles have demonstrated significant inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[11][12][13] Notably, certain derivatives are active against methicillin-resistant Staphylococcus aureus (MRSA), a major clinical challenge.[14] While mechanisms can vary, some compounds have been shown to act by inhibiting essential bacterial enzymes like DNA gyrase, which is required for DNA replication.[14]
Workflow: Antimicrobial Compound Screening
Caption: A standard workflow for screening and characterizing novel antimicrobial agents.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Lead Compounds
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Hydrazides (2a-j) | Staphylococcus aureus ATCC 6538 | 0.24 - 25 | [11] |
| Hydrazides (2a-j) | Trichophyton rubrum | 0.24 - 25 | [11] |
| 5,6-dihydro-derivatives | MRSA | 3.7 (MIC₉₀) | [14] |
| 5-amines (6a, 6b, 6i) | P. aeruginosa | Comparable to Ciprofloxacin | [12] |
| 5-amines (6c, 6e, 6i) | C. albicans | Potent activity | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol, based on CLSI guidelines, is the gold standard for determining the antimicrobial potency of a compound.
-
Materials:
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal strains of interest.
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compound stock solution in DMSO.
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Resazurin or INT viability indicator (optional, for colorimetric reading).
-
-
Procedure:
-
Prepare a bacterial/fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
In the 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column. This creates a range of compound concentrations.
-
Set up control wells: a positive growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Add 10 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to ~110 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or as required for fungi.
-
Reading the Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth, as determined by the naked eye or by the absence of a color change if a viability indicator is used. The system is validated if the sterility control shows no growth and the positive growth control is turbid.
-
Antimycobacterial Activity
Several this compound derivatives have been specifically evaluated for their activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis.[11][15] Given the global health burden of TB and the emergence of drug-resistant strains, this is a critical area of research. Primary screens have identified compounds with inhibitory activity in the low microgram per milliliter range.[11]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.
-
Materials:
-
Middlebrook 7H9 broth supplemented with OADC.
-
M. tuberculosis H37Rv culture.
-
Sterile 96-well plates.
-
Alamar Blue reagent.
-
Appropriate positive control drug (e.g., Isoniazid).
-
-
Procedure:
-
Perform 2-fold serial dilutions of the test compounds in a 96-well plate as described in the MIC protocol above.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Add 100 µL of the inoculum to each well containing the test compounds.
-
Incubate the plates at 37°C for 5-7 days in a biosafety cabinet.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Reading the Results: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is the lowest compound concentration that prevents this color change.
-
Part 3: Anti-inflammatory Activity via Selective COX-2 Inhibition
Causality of Experimental Choice: Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. The COX-1 isoform is constitutively expressed and has homeostatic functions (e.g., protecting the gastric mucosa), while COX-2 is induced at sites of inflammation.[16] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.
Certain this compound derivatives, particularly those incorporating a methylsulfonyl (SO₂Me) group on the phenyl ring—a key pharmacophore for COX-2 selectivity—have been synthesized and evaluated as potent and selective COX-2 inhibitors.[16][17]
Signaling Pathway: COX-2 Inhibition in the Arachidonic Acid Cascade
Caption: Inhibition of prostaglandin synthesis via selective COX-2 blockade.
Data Presentation: COX-1/COX-2 Inhibitory Potency and Selectivity
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |
| 6a | >100 | 0.08 | >1250 (calculated from data) | [16] |
| Diclofenac | - | - | - | [17] |
| Celecoxib | - | - | - | - |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol allows for the simultaneous determination of potency and selectivity.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorescent probe for prostaglandin detection (e.g., Amplex Red).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Test compounds and selective inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in reaction buffer.
-
In separate wells of a 96-well plate for COX-1 and COX-2, add the enzyme and the test compound dilutions.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Add the colorimetric/fluorescent probe to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately begin kinetic measurement of the absorbance or fluorescence signal using a plate reader for 10-15 minutes. The rate of signal increase is proportional to enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to a vehicle control. Plot the percentage of inhibition versus the log of compound concentration to calculate IC50 values for each isozyme. The Selectivity Index (SI) is then calculated as the ratio of IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Conclusion and Future Perspectives
The this compound scaffold is unequivocally a versatile and highly fruitful starting point for the development of novel therapeutics. The body of research highlighted in this guide demonstrates its potential to yield potent inhibitors for cancer, microbial infections, and inflammatory conditions. The diverse mechanisms of action—ranging from broad cellular disruption (tubulin inhibition) to highly specific enzyme targeting (kinase and COX-2 inhibition)—underscore the chemical tractability and pharmacological relevance of this core structure.
Future research should focus on several key areas:
-
In Vivo Efficacy and Pharmacokinetics: While many compounds show excellent in vitro potency, progression to preclinical animal models is essential to evaluate their efficacy, bioavailability, metabolism, and toxicity profiles.
-
Lead Optimization: The structure-activity relationship data from existing studies should be leveraged using computational modeling and medicinal chemistry to design next-generation compounds with improved potency, selectivity, and drug-like properties.
-
Exploration of New Targets: The demonstrated versatility of the scaffold suggests it may be effective against other therapeutic targets. High-throughput screening against broader panels of kinases, proteases, or other enzymes could uncover novel activities.
-
Combination Therapies: For anticancer applications, evaluating the synergistic effects of these novel agents with existing chemotherapies or immunotherapies could provide new avenues for overcoming drug resistance.[9][18]
The continued exploration of the this compound chemical space promises to deliver innovative solutions to pressing global health challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation | AVESİS [avesis.cumhuriyet.edu.tr]
- 9. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | PLOS One [journals.plos.org]
- 11. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer activity of isomers of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of 6-Phenylimidazo[2,1-b]thiazole Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide navigates the intricate molecular mechanisms underpinning the diverse biological activities of compounds derived from the 6-phenylimidazo[2,1-b]thiazole core. This heterocyclic scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Our exploration will journey from its fundamental chemical characteristics to its targeted interactions within complex biological systems, with a primary focus on its anticancer and anti-inflammatory properties. We will dissect the causality behind experimental designs and provide actionable protocols for key validation assays, empowering researchers to further innovate within this promising chemical space.
The this compound Core: A Foundation for Diverse Bioactivity
The this compound is a fused heterocyclic system comprising an imidazole and a thiazole ring, with a phenyl group substitution at the 6-position.[1] This planar structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1] The presence of nitrogen and sulfur heteroatoms creates a unique electronic landscape, facilitating interactions with various biological targets.[1] Derivatives of this core have demonstrated a remarkable spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and anthelmintic effects.[2][3][4][5]
Anticancer Mechanisms of Action: A Multi-pronged Attack on Malignancy
The therapeutic potential of this compound derivatives has been most extensively explored in the context of oncology. These compounds have been shown to exert their anticancer effects through several distinct mechanisms, primarily involving the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.
Inhibition of FMS-Like Tyrosine Kinase 3 (FLT3)
A significant breakthrough in the application of this scaffold has been the discovery of derivatives that potently inhibit FMS-like tyrosine kinase 3 (FLT3).[6] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.
One notable derivative, 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide, has demonstrated high potency against FLT3-ITD-dependent AML cell lines.[6] This compound exhibits inhibitory activity at both the enzymatic and cellular levels.[6]
Quantitative Data on FLT3 Inhibition
| Compound | Target Cell Line | Assay Type | IC50 (µM) |
| Compound 19 | MV4-11 (FLT3-ITD) | Cellular | 0.002[6] |
| Compound 19 | FLT3 | Enzymatic | 0.022[6] |
Signaling Pathway of FLT3 Inhibition
Caption: Inhibition of the FLT3 signaling pathway by a this compound derivative.
Experimental Protocol: In Vitro FLT3 Kinase Inhibition Assay
This protocol outlines a common method for determining the enzymatic inhibitory activity of a compound against FLT3 kinase.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP), radio-labeled or with a detection-compatible modification
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter or appropriate detection instrument
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding the recombinant FLT3 enzyme and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Measure the amount of incorporated phosphate using a scintillation counter or other appropriate detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Certain derivatives of the this compound scaffold have also shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7] VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By inhibiting VEGFR2, these compounds can potentially disrupt the tumor blood supply, leading to nutrient deprivation and cell death.
A study on novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives identified compounds with inhibitory effects on VEGFR2 and potent cytotoxic activity against the MDA-MB-231 breast cancer cell line.[7]
Quantitative Data on Cytotoxicity and VEGFR2 Inhibition
| Compound | Cell Line | IC50 (µM) | VEGFR2 Inhibition at 20 µM (%) |
| 5l | MDA-MB-231 | 1.4[7] | 5.72[7] |
| Sorafenib (Control) | MDA-MB-231 | 5.2[7] | Not Reported |
Experimental Workflow for Cytotoxicity and Kinase Inhibition Screening
Caption: A typical workflow for screening this compound derivatives for anticancer activity.
Microtubule Targeting
Another fascinating mechanism of action for this class of compounds is the disruption of microtubule dynamics.[8] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Drugs that interfere with microtubule polymerization or depolymerization are potent anticancer agents.
A series of imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized and found to arrest the cell cycle at the G2/M phase.[8] The lead compound in this series demonstrated a significant inhibitory effect on tubulin polymerization, and molecular docking studies suggested that it occupies the colchicine binding site on tubulin.[8]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of a compound on the cell cycle distribution of a cancer cell line.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Anti-inflammatory Activity
Beyond their anticancer properties, derivatives of this compound have also been investigated for their anti-inflammatory potential.[4][9] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases.
A study of imidazothiazole-thiazolidinone hybrids demonstrated significant anti-inflammatory activity in an in vitro protein albumin denaturation inhibition assay.[4] This assay is a well-established method for screening anti-inflammatory drugs, as denaturation of proteins is a hallmark of inflammation. The results indicated that compounds with electron-withdrawing groups exhibited more potent activity.[4]
Quantitative Data on Anti-inflammatory Activity
| Compound | Inhibition of Protein Denaturation (%) |
| 4a-g, 5a-d | 62.08 - 84.94[4] |
| Diclofenac Sodium (Standard) | 84.57[4] |
Concluding Remarks and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse mechanisms of action, ranging from specific kinase inhibition to microtubule disruption and anti-inflammatory effects, underscore the rich chemical space that can be explored through targeted derivatization.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To further optimize the potency and selectivity of these compounds for their respective targets.
-
In vivo efficacy studies: To translate the promising in vitro results into preclinical and clinical settings.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.
-
Exploration of novel mechanisms: To uncover additional therapeutic applications for this privileged scaffold.
By continuing to unravel the intricate molecular interactions of this compound derivatives, the scientific community can harness their full potential to address unmet medical needs in oncology, inflammation, and beyond.
References
- 1. CAS 7008-63-1: 6-phenylimidazo[2,1-b][1,3]thiazole [cymitquimica.com]
- 2. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of isomers of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological assessment and molecular modeling studies of novel imidazothiazole-thiazolidinone hybrids as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives [mdpi.com]
- 8. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Phenylimidazo[2,1-b]thiazole Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The fused heterocyclic system, 6-phenylimidazo[2,1-b]thiazole, has emerged as a "privileged scaffold" in medicinal chemistry, signifying its ability to bind to a wide range of biological targets and exhibit a diverse array of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of this versatile core, intended for researchers and professionals in the field of drug discovery. We will delve into the synthetic feasibility, explore the extensive biological applications, dissect structure-activity relationships, and provide detailed experimental protocols to empower the design and development of novel therapeutics based on this remarkable scaffold. The inherent structural features of the this compound nucleus, including its planarity, rich electron density, and strategic placement of nitrogen and sulfur heteroatoms, make it an ideal foundation for developing potent and selective modulators of various enzymes and receptors.[3]
The Imidazo[2,1-b]thiazole Core: A Foundation of Therapeutic Versatility
The imidazo[2,1-b]thiazole ring system is a bicyclic heterocycle formed by the fusion of imidazole and thiazole rings, containing three heteroatoms in its core structure.[1] This scaffold is not only synthetically accessible but also serves as the backbone for a number of clinically used drugs, highlighting its significance in drug discovery.[2] The introduction of a phenyl group at the 6-position offers a crucial site for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. The broad spectrum of biological activities associated with this scaffold is a testament to its ability to interact with various key biological targets.[4][5]
The diverse therapeutic potential of this compound derivatives includes:
-
Anticancer Activity: Demonstrating efficacy against a multitude of human cancer cell lines through various mechanisms of action.[6][7][8]
-
Anti-inflammatory Properties: Showing promise in the modulation of inflammatory pathways.[9]
-
Antimicrobial Effects: Exhibiting activity against a range of bacterial and fungal pathogens.[10]
-
Antioxidant Potential: Acting as scavengers of free radicals and reducing oxidative stress.[11]
-
Antitubercular Activity: Showing inhibitory effects against Mycobacterium tuberculosis.[12][13]
This guide will systematically explore these facets, providing a robust framework for leveraging the this compound scaffold in drug development programs.
Synthetic Strategies: Building the Core and Its Analogs
The synthetic tractability of the imidazo[2,1-b]thiazole scaffold is a significant advantage for medicinal chemists.[1] A variety of synthetic routes have been developed, often characterized by their efficiency and adaptability for generating diverse libraries of compounds.
The Cornerstone Reaction: Hantzsch-Type Condensation
A prevalent and efficient method for constructing the imidazo[2,1-b]thiazole core is the Hantzsch-type condensation reaction. This typically involves the reaction of a 2-aminothiazole derivative with an α-halocarbonyl compound.[14]
Conceptual Workflow for Hantzsch-Type Synthesis
Caption: General workflow for the Hantzsch-type synthesis of the imidazo[2,1-b]thiazole core.
Detailed Protocol: Synthesis of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid Derivatives [6]
This protocol exemplifies a common synthetic route to produce functionalized this compound derivatives.
-
Step 1: Initial Condensation: Dissolve ethyl 2-(2-aminothiazol-4-yl) acetate (20 mmol) in acetone (50 mL).
-
Step 2: Addition of Bromoacetophenone: Add the appropriately substituted 2-bromoacetophenone (20 mmol, 1 equivalent) to the solution.
-
Step 3: Reflux: Reflux the reaction mixture for 8 hours.
-
Step 4: Concentration: Concentrate the reaction mixture to a volume of 20 mL.
-
Step 5: Basification and Extraction: Carefully basify the resulting solution with 15% ammonium hydroxide (NH₄OH) to a pH of 8-9. Pour the mixture into dichloromethane (CH₂Cl₂), separate the organic layer, wash it, and then concentrate it to yield the crude product.
Multicomponent Reactions (MCRs) for Enhanced Diversity
More advanced and efficient synthetic strategies involve multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR).[14][15] These one-pot reactions offer high atom economy and allow for the rapid generation of structurally diverse imidazo[2,1-b]thiazole libraries by varying the different components.[15]
Conceptual Workflow for a Multicomponent Synthesis
Caption: Simplified workflow for a multicomponent synthesis of imidazo[2,1-b]thiazoles.
Anticancer Applications: A Multifaceted Approach to Oncology
The this compound scaffold has demonstrated significant potential as an anticancer agent, with derivatives exhibiting cytotoxicity against a wide range of cancer cell lines, including those of the pancreas, breast, and leukemia.[7][8][16]
Mechanism of Action: Targeting Key Oncogenic Pathways
Derivatives of this scaffold have been shown to inhibit several key targets in oncology:
-
Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
-
FLT3 Kinase: Certain derivatives are potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[16]
-
RAF Kinases: Pyrimidinyl-substituted imidazo[2,1-b]thiazoles have been identified as pan-RAF inhibitors, offering a potential treatment for melanoma.[17]
-
Focal Adhesion Kinase (FAK): Some derivatives have shown inhibitory activity against FAK, a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[18]
-
-
Tubulin Polymerization Inhibition: Several imidazo[2,1-b]thiazole conjugates have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Signaling Pathway Inhibition by a Hypothetical Imidazo[2,1-b]thiazole Derivative
Caption: Potential mechanisms of anticancer action for this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent anticancer activity.
-
Substitution on the 6-Phenyl Ring: The nature and position of substituents on the 6-phenyl ring significantly influence activity. For instance, in a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, compounds with a chloro substituent at the R1 position of the phenyl ring generally displayed better cytotoxic activities.[6]
-
Modifications at the 3-Position: The acetamide linker at the 3-position has been a key site for introducing diverse functionalities to modulate activity and target engagement.
-
Hybridization with Other Pharmacophores: Conjugating the imidazo[2,1-b]thiazole core with other known anticancer pharmacophores, such as benzimidazole or indole moieties, has proven to be a successful strategy for enhancing potency.[7][19]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 19 | FLT3 Kinase Inhibitor | MV4-11 (AML) | 0.002 | [16] |
| Compound 5l | VEGFR2 Inhibitor | MDA-MB-231 (Breast) | 1.4 | [6] |
| Compound 9c | Antiproliferative | SUIT-2 (Pancreatic) | 5.5 | [7][20] |
| Compound 9c | Antiproliferative | Capan-1 (Pancreatic) | 5.11 | [7][20] |
| Compound 9m | Apoptosis Inducer | MDA-MB-231 (Breast) | 1.12 | [8] |
Experimental Protocol: In Vitro Antiproliferative Assay (SRB Assay)[7]
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate pancreatic ductal adenocarcinoma (PDAC) cells (e.g., SUIT-2, Capan-1, Panc-1) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the synthesized imidazo[2,1-b][1][16][21]thiadiazole derivatives for a specified duration (e.g., 72 hours).
-
Cell Fixation: After incubation, fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
-
Washing and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell growth inhibition against the compound concentration.
Beyond Oncology: Exploring Other Therapeutic Avenues
The therapeutic potential of the this compound scaffold extends beyond cancer treatment.
Anti-inflammatory and Antioxidant Activities
Derivatives of this scaffold have been investigated for their ability to modulate inflammatory responses and combat oxidative stress.[9][11] Certain compounds have demonstrated significant scavenging activity against radicals and the ability to inhibit lipid peroxidation.[11]
Antimicrobial and Antitubercular Potential
The scaffold has shown promise in the development of new anti-infective agents.[10] A series of N²-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were synthesized and showed antimicrobial activity against various bacteria and fungi, with some also exhibiting inhibitory activity against Mycobacterium tuberculosis H37Rv.[10][12]
In Silico Modeling and ADMET Profiling
Computational approaches are integral to modern drug discovery, and the this compound scaffold has been the subject of in silico studies to predict its drug-like properties.
-
Molecular Docking: Docking studies have been employed to elucidate the binding modes of these compounds within the active sites of their target proteins, such as focal adhesion kinase and human peroxiredoxin 5.[11][18] This provides a rational basis for SAR and guides further optimization.
-
ADMET Prediction: Virtual ADME (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on novel derivatives to assess their pharmacokinetic profiles and potential liabilities early in the discovery process.[11][13][22] Promising drug-likeness and drug-score data have been reported for several analogs.[22]
Drug Discovery and Development Workflow
Caption: Integrated workflow for drug discovery utilizing the this compound scaffold.
Conclusion and Future Perspectives
The this compound scaffold stands as a highly validated and promising starting point for the development of new therapeutic agents. Its synthetic accessibility, coupled with a broad and potent range of biological activities, makes it an attractive core for medicinal chemists. The ongoing exploration of this scaffold, particularly in the realms of oncology and infectious diseases, continues to yield novel compounds with significant therapeutic potential. Future research will likely focus on leveraging advanced synthetic methodologies to create more diverse chemical libraries, employing computational tools for more predictive compound design, and further elucidating the complex mechanisms of action of these versatile molecules. The journey from this privileged scaffold to clinically successful drugs is a challenging but highly promising endeavor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 7008-63-1: 6-phenylimidazo[2,1-b][1,3]thiazole [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activities of Hydrazone Derivatives [mdpi.com]
- 13. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts | MDPI [mdpi.com]
- 16. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-(6-Phenylimidazo [2,1- b][1,3,4]thiadiazol-2-yl)-1 H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 6-Phenylimidazo[2,1-b]thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of the 6-Phenylimidazo[2,1-b]thiazole Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, enabling diverse interactions with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties.[1] The versatility of this chemical framework makes it a highly attractive starting point for the development of novel therapeutic agents.
The urgent need for new drugs to combat cancer, infectious diseases, and other conditions drives the exploration of this chemical space. For instance, certain derivatives have been identified as inhibitors of key kinases in cancer signaling pathways, such as FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia.[2] Others have shown promise as inhibitors of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and dihydrofolate reductase (DHFR), all of which are validated anticancer targets.[3][4] Furthermore, the scaffold has been explored for its activity against various bacterial and fungal strains, as well as for its potential as an antiviral agent.[1][5]
Given the vast synthetic possibilities and the diverse range of biological targets, a rational and efficient approach to drug design is paramount. In silico modeling, or computer-aided drug design (CADD), offers a powerful suite of tools to navigate this complex landscape.[6] By simulating and predicting the behavior of molecules at an atomic level, we can prioritize synthetic efforts, optimize lead compounds, and gain a deeper understanding of their mechanism of action, thereby accelerating the drug discovery pipeline.[7]
This technical guide provides a comprehensive overview of the core in silico methodologies applied to the this compound scaffold. As a Senior Application Scientist, the focus is not merely on the "how" but on the "why," providing field-proven insights into the strategic application of these computational techniques.
The In Silico Drug Discovery Workflow: A Strategic Overview
The journey from a promising scaffold to a viable drug candidate is a multi-stage process. In silico modeling provides critical decision-making support at each step. The following diagram illustrates a typical workflow for the computational investigation of this compound derivatives.
References
- 1. youtube.com [youtube.com]
- 2. GROMACS Tutorials [mdtutorials.com]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. Molecular Dynamics Analysis Tutorial - CD ComputaBio [computabio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-Phenylimidazo[2,1-b]thiazole Derivatives: A Detailed Application Note and Protocol for Researchers
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This fused bicyclic scaffold, featuring a bridgehead nitrogen atom, has garnered significant attention from researchers in drug discovery and development due to its synthetic accessibility and diverse biological profile. Derivatives of 6-phenylimidazo[2,1-b]thiazole have demonstrated potent activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] For instance, certain derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[4] The phenyl group at the 6-position offers a crucial site for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity.
This application note provides a comprehensive guide for the synthesis of this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the prevalent synthetic strategies, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that influence the success of the synthesis.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis and Subsequent Cyclization
The most common and reliable method for constructing the this compound scaffold involves a two-step sequence rooted in the classical Hantzsch thiazole synthesis.[5] This approach first involves the synthesis of a 2-amino-4-phenylthiazole intermediate, which is then cyclized with an appropriate α-haloketone to furnish the desired fused ring system.
Mechanistic Insights
The overall transformation can be broken down into two key stages:
-
Formation of the Thiazole Ring: The Hantzsch thiazole synthesis typically involves the reaction of an α-haloketone with a thioamide.[5] In our case, for the synthesis of the 2-amino-4-phenylthiazole precursor, 2-bromo-1-phenylethanone (an α-haloketone) reacts with thiourea (a thioamide). The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
-
Formation of the Imidazole Ring: The second stage involves the reaction of the synthesized 2-amino-4-phenylthiazole with another α-haloketone. The exocyclic amino group of the thiazole acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the thiazole attacks the carbonyl carbon, leading to the formation of the fused imidazole ring after dehydration.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the necessary starting materials and a representative this compound derivative.
Protocol 1: Synthesis of 2-Bromo-1-phenylethanone
This α-haloketone is a key starting material and can be prepared from acetophenone.
Materials:
-
Acetophenone
-
Bromine
-
Glacial Acetic Acid
Procedure:
-
In a fume hood, dissolve acetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with constant stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
The crude 2-bromo-1-phenylethanone will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 2-bromo-1-phenylethanone.
Note: 2-Bromo-1-phenylethanone is a lachrymator and should be handled with care in a well-ventilated fume hood.
Protocol 2: Synthesis of 2-Amino-4-phenylthiazole
This protocol details the Hantzsch synthesis of the thiazole intermediate.
Materials:
-
2-Bromo-1-phenylethanone
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-phenylethanone (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution and stir the mixture.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Protocol 3: Synthesis of this compound
This is the final cyclization step to form the desired fused heterocyclic system.
Materials:
-
2-Amino-4-phenylthiazole
-
2-Bromo-1-phenylethanone
-
Anhydrous Ethanol
Procedure:
-
Suspend 2-amino-4-phenylthiazole (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 2-bromo-1-phenylethanone (1 equivalent) to the suspension.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
To obtain the free base, suspend the hydrobromide salt in water and neutralize with a base such as sodium bicarbonate solution until the pH is approximately 8.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Microwave-Assisted Synthesis: An Efficient Alternative
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6] The synthesis of this compound derivatives is amenable to microwave irradiation.
General Protocol for Microwave-Assisted Synthesis:
-
In a microwave-safe reaction vessel, combine 2-amino-4-phenylthiazole (1 equivalent), the appropriate α-haloketone (1 equivalent), and a suitable solvent (e.g., ethanol, DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The work-up and purification procedures are similar to those for the conventional method.
The following diagram outlines the key steps in the microwave-assisted protocol:
Caption: Key steps in the microwave-assisted synthesis of this compound derivatives.
Synthesis of Substituted Derivatives and Comparative Data
The versatility of this synthetic route allows for the preparation of a wide range of derivatives by using substituted 2-bromo-1-phenylethanones. The electronic nature of the substituent on the phenyl ring can influence the reaction rate and yield. The following table summarizes the synthesis of various this compound derivatives with different substituents on the phenyl ring.
| Substituent (R) | Starting α-Bromoketone | Reaction Conditions | Yield (%) | Reference |
| H | 2-Bromo-1-phenylethanone | Ethanol, Reflux, 8h | 85 | [3] |
| 4-Cl | 2-Bromo-1-(4-chlorophenyl)ethanone | Ethanol, Reflux, 8h | 82 | [3] |
| 4-OCH₃ | 2-Bromo-1-(4-methoxyphenyl)ethanone | Ethanol, Reflux, 8h | 88 | [3] |
| 4-NO₂ | 2-Bromo-1-(4-nitrophenyl)ethanone | DMF, 100°C, 4h | 75 | [7] |
| 4-Br | 2-Bromo-1-(4-bromophenyl)ethanone | Ethanol, Reflux, 6h | 95 | [1] |
Characterization of this compound Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment of the protons. Characteristic signals for the this compound scaffold include aromatic protons of the phenyl ring and the protons of the imidazo[2,1-b]thiazole core.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic rings and the phenyl group are diagnostic.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help in structure elucidation. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic peaks for the imidazo[2,1-b]thiazole system include C=N and C-S stretching vibrations.
-
Melting Point (mp): A sharp melting point range is indicative of a pure compound.
Conclusion
The synthesis of this compound derivatives is a well-established and versatile process, primarily relying on the Hantzsch thiazole synthesis followed by a cyclocondensation reaction. This application note has provided a detailed and practical guide, including step-by-step protocols for both conventional and microwave-assisted methods, to facilitate the successful synthesis and characterization of these medicinally important compounds. The provided comparative data for various substituted derivatives offers valuable insights for researchers aiming to explore the structure-activity relationships within this promising class of heterocyclic compounds. By following these protocols and understanding the underlying chemical principles, researchers can efficiently synthesize and further investigate the potential of this compound derivatives in the field of drug discovery.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. synarchive.com [synarchive.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Cytotoxicity Profiling of 6-phenylimidazo[2,1-b]thiazole in Cancer Cells
Introduction: Unveiling the Anticancer Potential of 6-phenylimidazo[2,1-b]thiazole
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1] Compounds bearing this core have been reported to exert their effects through various mechanisms, such as kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[1][2] Specifically, the this compound series has emerged as a promising class of compounds with potent activity against various cancer cell lines.[3][4] Some derivatives have been identified as inhibitors of key oncogenic kinases like FLT3, which is implicated in acute myeloid leukemia (AML).[3] Others have shown pan-RAF inhibitory activity, relevant for melanoma treatment.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound and its analogs against various cancer cell lines. We present two robust and widely adopted colorimetric assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[6][7] By employing these complementary methods, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential and lay the groundwork for further mechanistic studies.
Choosing the Right Assay: A Multi-Faceted Approach to Cytotoxicity
No single assay can definitively capture all aspects of cytotoxicity. Therefore, a multi-parametric approach is recommended to build a comprehensive biological profile of this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is a gold standard for assessing cell viability by measuring the metabolic activity of a cell population.[8] The principle lies in the reduction of the yellow tetrazolium salt MTT to an insoluble purple formazan product by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7][9][10][11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[6][9][11] The intensity of the color is proportional to the number of lysed cells.[9]
The following diagram illustrates the decision-making process for selecting the appropriate cytotoxicity assay.
Caption: Decision workflow for selecting a cytotoxicity assay.
Experimental Protocols
PART 1: MTT Assay for Cell Viability
This protocol details the steps for assessing the effect of this compound on the metabolic activity of adherent cancer cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol Steps:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be kept low (typically ≤0.5% DMSO) to avoid solvent-induced toxicity.[13]
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include appropriate controls:
-
Vehicle control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated control: Cells in complete culture medium only.
-
Blank control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Formazan Crystal Formation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate the plate for an additional 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
PART 2: LDH Assay for Cytotoxicity
This protocol outlines the procedure for quantifying cell membrane damage induced by this compound.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol Steps:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
In addition to the vehicle and untreated controls, prepare a maximum LDH release control by treating a set of wells with the lysis buffer provided in the kit (usually for 45 minutes before the end of the incubation period).[14]
-
-
Incubation:
-
Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ incubator.
-
-
Collection of Supernatant:
-
LDH Reaction:
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.[12]
-
-
Absorbance Measurement:
The following diagram illustrates the general workflow for both the MTT and LDH assays.
Caption: General experimental workflow for cytotoxicity assays.
Data Analysis and Interpretation
1. Calculation of Percentage Viability (MTT Assay):
Percentage of cell viability is calculated using the following formula:[15]
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100
2. Calculation of Percentage Cytotoxicity (LDH Assay):
Percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Untreated Control)] * 100
3. Determination of IC₅₀ Value:
The half-maximal inhibitory concentration (IC₅₀) is a key metric that represents the concentration of a compound required to inhibit a biological process by 50%.[16][17] For cytotoxicity assays, it is the concentration that reduces cell viability by 50% compared to the untreated control.[16]
To determine the IC₅₀ value, plot the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentrations. A non-linear regression analysis (e.g., sigmoidal dose-response curve) can then be used to calculate the IC₅₀ value using software such as GraphPad Prism or Origin.[16]
Data Presentation:
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 95.2 ± 4.1 | 5.8 ± 2.3 |
| 1 | 82.5 ± 5.6 | 18.2 ± 3.9 |
| 10 | 51.3 ± 3.8 | 48.7 ± 4.5 |
| 50 | 25.7 ± 2.9 | 75.1 ± 6.2 |
| 100 | 10.1 ± 1.5 | 90.3 ± 5.1 |
Table 1: Example data for the cytotoxic effect of a this compound derivative on a cancer cell line after 48 hours of treatment. Data are presented as mean ± standard deviation.
Interpretation of Results:
A low IC₅₀ value indicates high potency of the compound.[18] It is important to compare the IC₅₀ values obtained from both the MTT and LDH assays. A potent cytotoxic effect observed in both assays suggests that this compound induces cell death. However, a decrease in viability in the MTT assay without a corresponding increase in LDH release might suggest a cytostatic effect (inhibition of proliferation) rather than a direct cytotoxic effect.[19] Further assays, such as cell cycle analysis or apoptosis assays, would be required to elucidate the precise mechanism of action.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of culture medium with reducing agents or microbes. | Use fresh, high-quality reagents and maintain sterile techniques.[13] Consider using phenol red-free medium.[13] |
| Low absorbance readings in MTT assay | Low cell density or insufficient incubation time with MTT.[13] | Optimize cell seeding density and ensure an incubation time of 1-4 hours with MTT.[13] |
| Incomplete solubilization of formazan crystals | Insufficient solvent volume or inadequate mixing. | Use an appropriate volume of solubilization solvent and ensure thorough mixing, for example, by using an orbital shaker. |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects.[13] | Ensure a homogenous cell suspension before seeding, use calibrated pipettes, and avoid using the outer wells of the 96-well plate. |
| Interference from test compound | Colored compounds or those with reducing/oxidizing properties can interfere with the assay. | Include a control well with the test compound in medium without cells to assess for direct interference. |
Conclusion
The protocols described in this application note provide a robust framework for the initial in vitro cytotoxic characterization of this compound derivatives. By employing both metabolic (MTT) and membrane integrity (LDH) assays, researchers can obtain reliable and comprehensive data to guide further drug development efforts. The resulting IC₅₀ values serve as a critical benchmark for structure-activity relationship (SAR) studies and for selecting lead candidates for more in-depth mechanistic investigations and in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. galaxy.ai [galaxy.ai]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. clyte.tech [clyte.tech]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimicrobial Screening of 6-phenylimidazo[2,1-b]thiazole Compounds
Introduction: The Promise of Imidazo[2,1-b]thiazoles in an Era of Antimicrobial Resistance
The fused heterocyclic scaffold of imidazo[2,1-b]thiazole has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Notably, derivatives of this core, particularly the 6-phenyl substituted analogs, have shown significant potential as a new class of antimicrobial agents.[2][3] With the escalating threat of multidrug-resistant pathogens, the development of novel therapeutics with unique mechanisms of action is a critical global health priority. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize the antimicrobial properties of 6-phenylimidazo[2,1-b]thiazole compounds.
Our approach emphasizes a logical, stepwise progression from initial broad-spectrum screening to more detailed mechanistic and safety evaluations. The protocols outlined herein are based on established methodologies and are designed to yield robust and reproducible data, facilitating the identification of promising lead candidates for further preclinical development.
Section 1: Primary Antimicrobial Susceptibility Testing
The initial phase of screening aims to determine the spectrum of activity and potency of the synthesized this compound compounds. The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Rationale for Method Selection
The broth microdilution assay is preferred for primary screening due to its efficiency in testing multiple compounds against a panel of microorganisms simultaneously. It provides a quantitative MIC value, which is more informative than the qualitative results from disk diffusion assays. Furthermore, this method is readily adaptable for high-throughput screening platforms. Following CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines ensures the standardization and comparability of results.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC Determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5]
Materials:
-
This compound compounds
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial and/or fungal strains (e.g., ATCC reference strains)
-
Dimethyl sulfoxide (DMSO, sterile)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
Procedure:
-
Preparation of Compound Stock Solutions:
-
Dissolve the this compound compounds in sterile DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in CAMHB to achieve a starting concentration for the serial dilution (typically 2x the highest desired final concentration).
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup in 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of the microtiter plate.
-
Add 200 µL of the 2x starting concentration of the compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without compound), and well 12 will be the sterility control (broth only).
-
Inoculate wells 1 through 11 with 100 µL of the standardized microbial inoculum. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can facilitate the visual determination of the MIC, where a color change indicates microbial growth.[6]
-
Determination of Minimum Bactericidal Concentration (MBC)
To determine if a compound is bactericidal or bacteriostatic, an MBC assay is performed.
Procedure:
-
Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Section 2: Mechanism of Action Elucidation
Understanding the mechanism of action is a critical step in the development of a novel antimicrobial agent. For some imidazo[2,1-b]thiazole derivatives, inhibition of DNA gyrase has been identified as a potential mechanism. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.[7]
DNA Gyrase Supercoiling Assay
This in vitro assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Experimental Workflow for DNA Gyrase Inhibition Assay
Caption: Workflow for DNA Gyrase Supercoiling Assay.
Detailed Protocol: DNA Gyrase Supercoiling Assay
This protocol is a general guideline based on established methods.[8][9][10]
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or M. tuberculosis)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)[11]
-
ATP solution
-
This compound compounds
-
Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin)
-
Stop solution (e.g., STEB buffer with SDS and proteinase K)
-
Agarose
-
Tris-Borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mix containing the 5x assay buffer, relaxed plasmid DNA, and ATP at their final concentrations.
-
In separate tubes, pre-incubate the DNA gyrase enzyme with varying concentrations of the test compounds (and controls) for a short period (e.g., 15 minutes) on ice.
-
-
Initiation and Incubation:
-
Initiate the supercoiling reaction by adding the reaction mix to the enzyme-compound mixture.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in TBE buffer.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Relaxed and supercoiled DNA will migrate at different rates, allowing for their separation.
-
Quantify the intensity of the supercoiled DNA band for each compound concentration.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity) can then be calculated.
-
Section 3: In Vitro Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that the antimicrobial compounds are selective for microbial targets and exhibit minimal toxicity to host cells. The MTT assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[12][13]
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is designed for assessing the cytotoxicity of compounds on mammalian cell lines, such as HEK293 (human embryonic kidney cells) or MRC-5 (human lung fibroblasts).[14][15]
Materials:
-
Mammalian cell line (e.g., HEK293, ATCC CRL-1573)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Sterile 96-well, flat-bottom tissue culture plates
-
This compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 492-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.
-
Section 4: Data Presentation and Interpretation
Systematic and clear presentation of data is essential for the evaluation and comparison of compounds.
Quantitative Data Summary
| Compound ID | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | IC₅₀ (µg/mL) on HEK293 | Selectivity Index (SI = IC₅₀/MIC) |
| This compound-X1 | Staphylococcus aureus ATCC 29213 | 1.3[16] | 2.6 | >40[17] | >30.8 |
| This compound-X2 | Escherichia coli ATCC 25922 | 6.25 | 12.5 | >40 | >6.4 |
| This compound-X3 | Candida albicans ATCC 10231 | 3.12 | 6.25 | >40 | >12.8 |
| Positive Control (e.g., Ciprofloxacin) | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | - | - |
| Positive Control (e.g., Fluconazole) | Candida albicans ATCC 10231 | 1 | 2 | - | - |
Note: The MIC and IC₅₀ values presented in this table are hypothetical and for illustrative purposes, inspired by reported activities of similar compounds.[2][16][17][18][19]
Interpretation of Results
-
MIC: A lower MIC value indicates greater potency against the target microorganism.
-
MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
-
IC₅₀: A higher IC₅₀ value against a mammalian cell line indicates lower cytotoxicity.
-
Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of a compound. A higher SI value (IC₅₀/MIC) indicates greater selectivity for the microbial target over host cells, suggesting a wider therapeutic window.
Conclusion
This application note provides a comprehensive and structured approach for the antimicrobial screening of this compound compounds. By following these detailed protocols, researchers can generate reliable and reproducible data on the potency, spectrum of activity, mechanism of action, and safety profile of their novel compounds. This systematic evaluation is essential for identifying promising lead candidates for further optimization and development in the urgent quest for new and effective antimicrobial agents.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acm.or.kr [acm.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. inspiralis.com [inspiralis.com]
- 11. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT (Assay protocol [protocols.io]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 19. researchgate.net [researchgate.net]
Application Note: Evaluating the Anticancer Activity of 6-Phenylimidazo[2,1-b]thiazole Derivatives Using the MTT Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for the quantitative evaluation of the cytotoxic and potential anticancer properties of 6-phenylimidazo[2,1-b]thiazole derivatives. This document, intended for researchers in oncology and drug discovery, details the scientific principles of the assay, offers a meticulously detailed protocol for its execution, and provides insights into data analysis and interpretation. By explaining the causality behind experimental choices and embedding self-validating systems within the protocol, this guide aims to ensure the generation of robust and reproducible data.
Introduction: The Role of the MTT Assay in Anticancer Drug Discovery
The MTT assay is a cornerstone colorimetric method for assessing cell viability and proliferation, making it an invaluable tool in the preliminary screening of novel therapeutic compounds.[1][2] Its application is particularly relevant in cancer research for evaluating the cytotoxic effects of potential drug candidates on cancer cell lines.[2][3] The assay's principle is predicated on the metabolic activity of living cells.[4][5] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT salt, converting it into a purple, insoluble formazan product.[6][7] The quantity of this formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active, and therefore viable, cells.[5][8]
The this compound scaffold has emerged as a promising pharmacophore in the development of new anticancer agents, with derivatives demonstrating potent activity against various cancer cell lines.[9][10][11] The MTT assay is a frequently employed method to quantify the dose-dependent cytotoxic effects of these compounds and to determine their half-maximal inhibitory concentration (IC50), a key parameter in preclinical drug evaluation.[9][12]
Scientific Principles and Experimental Causality
A thorough understanding of the MTT assay's mechanism is critical for its proper execution and the accurate interpretation of results. The reduction of MTT to formazan is primarily carried out by mitochondrial succinate dehydrogenase and reflects the integrity and activity of the mitochondria.[1][6] Therefore, the assay is a measure of cellular metabolic activity, which in most contexts, correlates well with cell viability.[4][5]
It is crucial to recognize that any compound that affects cellular metabolism can influence the MTT assay's outcome. For instance, a compound that induces a temporary increase in metabolic rate might yield a transiently higher absorbance, which could be misinterpreted as increased cell viability.[13] Conversely, a compound that inhibits mitochondrial function without immediately causing cell death may lead to an underestimation of cell viability. Therefore, it is imperative to consider the potential mechanism of action of the this compound derivatives being tested and, if necessary, to corroborate the MTT assay results with other cytotoxicity assays that rely on different cellular markers (e.g., membrane integrity assays like trypan blue exclusion or lactate dehydrogenase release).
Detailed Experimental Protocol
This protocol is optimized for adherent cancer cell lines cultured in a 96-well plate format. Modifications may be necessary for suspension cells or different plate formats.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line(s) for screening (e.g., MCF-7 for breast cancer, A549 for lung cancer, as examples where imidazo[2,1-b]thiazole derivatives have been tested[14]).
-
This compound Derivatives: Stock solutions of known concentration, typically dissolved in dimethyl sulfoxide (DMSO).
-
Cell Culture Medium: Recommended medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile PBS. This solution should be filter-sterilized and protected from light.[8]
-
Solubilization Solution: DMSO or an acidic isopropanol solution (e.g., 0.04 N HCl in isopropanol).
-
Equipment:
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture Maintenance: Use cells in their logarithmic growth phase to ensure optimal metabolic activity.[6][15]
-
Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Viability Check: Resuspend the cell pellet in a fresh medium. Perform a cell count and assess viability (e.g., using trypan blue exclusion). Viability should be above 90%.[16]
-
Cell Seeding: Dilute the cell suspension to the optimal seeding density. This is a critical parameter that must be determined for each cell line to ensure that the cells are in an exponential growth phase during the assay and that the absorbance values fall within the linear range of the microplate reader.[15][17] A typical starting range is 5,000 to 10,000 cells per well in a 96-well plate.[17] Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume exponential growth.[18]
Day 2: Treatment with this compound Derivatives
-
Preparation of Compound Dilutions: Prepare a series of dilutions of the this compound compounds in a complete culture medium from the stock solution. A typical approach is to perform serial dilutions to cover a broad concentration range (e.g., from 0.01 µM to 100 µM).
-
Controls:
-
Untreated Control: Wells containing cells with a fresh medium only. This represents 100% cell viability.
-
Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. The final concentration of DMSO should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[15]
-
Blank Control: Wells containing medium only (no cells). This is used to subtract the background absorbance.
-
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds and controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the expected kinetics of the compound's cytotoxic effect.[19]
Day 4 (for a 48h incubation): MTT Assay
-
Addition of MTT Reagent: At the end of the treatment period, carefully remove the medium from each well. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well, including the controls.[19] The use of serum-free medium during MTT incubation is recommended to avoid interference from serum components.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[15] During this time, viable cells will metabolize the MTT, and purple formazan crystals will become visible under a microscope.
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[8]
-
Mixing: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. It is advisable to also measure the absorbance at a reference wavelength of 630 nm or higher to account for background signals.[1] Read the plate within 1 hour of adding the solubilization solution.[6]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculation of Percentage Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.
-
IC50 Determination: The IC50 value is the concentration of the compound that inhibits cell viability by 50%. This can be determined from the dose-response curve by identifying the concentration at which the cell viability is 50%.[20] This can be calculated using linear regression analysis on the linear portion of the curve or more accurately using non-linear regression software.[20]
Example Data Presentation
| Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Untreated Control | 1.250 | 0.085 | 100% |
| Vehicle Control (0.5% DMSO) | 1.235 | 0.092 | 98.8% |
| Compound X (0.1) | 1.150 | 0.078 | 92.0% |
| Compound X (1) | 0.875 | 0.065 | 70.0% |
| Compound X (10) | 0.500 | 0.045 | 40.0% |
| Compound X (100) | 0.125 | 0.020 | 10.0% |
Visualizations
MTT Assay Workflow
Caption: A flowchart illustrating the key stages of the MTT assay.
Hypothetical Signaling Pathway Inhibition
Caption: A potential mechanism for this compound.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Contamination of culture medium.- Degradation of MTT solution.- Phenol red in the medium.[15] | - Use fresh, sterile reagents.- Store MTT solution protected from light.- Perform MTT incubation in serum-free and phenol red-free medium.[15] |
| Low Absorbance/Signal | - Suboptimal cell density.- Short incubation time with MTT.- Incomplete solubilization of formazan.[15] | - Optimize cell seeding number through a titration experiment.- Increase MTT incubation time.- Ensure complete dissolution of formazan crystals by thorough mixing.[15] |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Compound Interference | - Colored compounds can interfere with absorbance readings.- Compounds with reducing properties can directly reduce MTT.[13] | - Run a control with the compound in cell-free medium to check for direct MTT reduction.- Consider alternative viability assays if interference is significant.[13] |
Conclusion
The MTT assay is a robust, reliable, and high-throughput method for assessing the cytotoxic potential of novel anticancer compounds like this compound derivatives.[2][21] By adhering to a well-optimized protocol and being mindful of the assay's underlying principles and limitations, researchers can generate high-quality, reproducible data. This is crucial for making informed decisions in the early stages of the drug discovery pipeline and for advancing promising therapeutic candidates toward further preclinical and clinical development.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioquochem.com [bioquochem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(6-Phenylimidazo [2,1- b][1,3,4]thiadiazol-2-yl)-1 H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole Derivatives as EGFR Targeting Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 18. galaxy.ai [galaxy.ai]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
Cell cycle analysis of cancer cells treated with 6-phenylimidazo[2,1-b]thiazole
Cell Cycle Analysis of Cancer Cells Treated with 6-Phenylimidazo[2,1-b]thiazole: A Guide for Drug Discovery and Development
Abstract
The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer. Consequently, the machinery of the cell cycle presents a critical target for anticancer therapies. The this compound scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents, with derivatives demonstrating potent cytotoxic and antiproliferative activities.[1][2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell cycle analysis of cancer cells treated with this compound and its derivatives. We will delve into the scientific rationale, provide a detailed, field-proven protocol for flow cytometric analysis using propidium iodide, and discuss the interpretation of results, thereby offering a robust framework for evaluating the therapeutic potential of this class of compounds.
Introduction: The Rationale for Targeting the Cell Cycle with 6-Phenylimidazo[2,1-b]thiazoles
Uncontrolled proliferation is a defining characteristic of cancer, driven by aberrations in the cell cycle. The cell cycle is an ordered series of events that leads to cell division and is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Checkpoints at the G1/S and G2/M transitions ensure the fidelity of DNA replication and chromosome segregation. Many anticancer agents exert their effects by inducing cell cycle arrest at these checkpoints, ultimately leading to apoptosis or cellular senescence.[6][7]
The imidazo[2,1-b]thiazole heterocyclic system has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][8][9][10] Derivatives of this compound have been shown to inhibit various kinases and cellular processes crucial for cancer cell survival and proliferation.[11][12][13] For instance, certain derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[11] Others have been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.[14][15][16][17]
Analyzing the impact of a this compound compound on the cell cycle distribution of a cancer cell population is a critical step in elucidating its mechanism of action. This analysis can reveal whether the compound induces a cytostatic effect by arresting cells in a specific phase (G1, S, or G2/M) or a cytotoxic effect leading to cell death. Flow cytometry with propidium iodide (PI) staining is a widely used and reliable technique for this purpose.[18][19][20] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[18][21] This allows for the discrimination of cells in different phases of the cell cycle.
Scientific Principles of Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. For cell cycle analysis, the key principle is the measurement of DNA content.
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase have a normal diploid DNA content (2N).
-
S Phase: During the synthesis (S) phase, cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the second gap (G2) or mitotic (M) phase have a tetraploid DNA content (4N), having completed DNA replication.
By staining cells with a DNA-binding dye like propidium iodide and analyzing the fluorescence intensity of a large population of cells, a histogram can be generated that displays the distribution of cells in each phase of the cell cycle.[22][23][24] A sub-G1 peak can also be observed, which is often indicative of apoptotic cells with fragmented DNA.[23]
Experimental Workflow and Protocol
The following section outlines a detailed, step-by-step protocol for the cell cycle analysis of cancer cells treated with a this compound compound. This protocol is designed to be a self-validating system, with built-in controls and critical steps highlighted to ensure data integrity.
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound compound of interest (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Flow cytometer
Experimental Design and Controls
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial to account for any effects of the solvent on the cell cycle.
-
Untreated Control: Cells cultured in medium alone.
-
Positive Control (Optional): A known cell cycle inhibitor (e.g., nocodazole for G2/M arrest or hydroxyurea for S-phase arrest) can be used to validate the assay.
-
Dose-Response: Test a range of concentrations of the this compound compound to determine its dose-dependent effects.
-
Time-Course: Analyze the cell cycle at different time points after treatment (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.[25]
Step-by-Step Protocol
-
Cell Seeding:
-
Seed cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-60% confluency).[26]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.[21]
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[21][27] This step is critical for proper fixation and to prevent cell clumping.
-
Incubate the cells in 70% ethanol at -20°C for at least 2 hours. Cells can be stored at this stage for several weeks.[20][21]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes.
-
Carefully decant the ethanol supernatant.
-
Wash the cell pellet twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[20] The inclusion of RNase A is essential to degrade RNA, which can also be stained by PI, thereby ensuring that the fluorescence signal is specific to DNA.[18][21][27]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000-20,000 events per sample for statistically robust data.[19]
-
Use a low flow rate to improve the resolution of the different cell cycle phases.[26][28]
-
Gate out debris and cell aggregates using a forward scatter (FSC) vs. side scatter (SSC) plot and a pulse width vs. area plot for the PI signal.[20]
-
Generate a histogram of the PI fluorescence intensity (linear scale) to visualize the cell cycle distribution.
-
Data Analysis and Interpretation
The output from the flow cytometer will be a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells (counts).
-
Quantification: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Interpretation:
-
An accumulation of cells in the G1 phase suggests that the this compound compound is inducing a G1 cell cycle arrest.
-
An increase in the percentage of cells in the S phase may indicate an S-phase arrest or a block in DNA replication.
-
An accumulation of cells in the G2/M phase points to a block at the G2/M checkpoint or an interference with mitosis.
-
An increase in the sub-G1 population is indicative of apoptosis.
-
Data Presentation and Visualization
Tabular Summary of Cell Cycle Distribution
| Treatment Group | Concentration (µM) | % G0/G1 | % S | % G2/M | % Sub-G1 |
| Untreated Control | - | 65.2 ± 2.1 | 18.5 ± 1.5 | 16.3 ± 1.8 | 1.2 ± 0.3 |
| Vehicle (DMSO) | 0.1% | 64.8 ± 2.5 | 19.1 ± 1.2 | 16.1 ± 1.6 | 1.5 ± 0.4 |
| Compound X | 1 | 75.3 ± 3.2 | 10.2 ± 0.9 | 14.5 ± 1.3 | 2.1 ± 0.6 |
| Compound X | 5 | 82.1 ± 2.8 | 5.6 ± 0.7 | 12.3 ± 1.1 | 4.8 ± 1.1 |
| Compound X | 10 | 60.5 ± 4.1 | 8.3 ± 1.5 | 15.2 ± 2.0 | 16.0 ± 3.5** |
Data are presented as mean ± SD from three independent experiments. Statistical significance compared to the vehicle control is denoted by *p < 0.05 and **p < 0.01.
Visualizing the Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Potential Signaling Pathway Perturbation
Caption: Potential targets of this compound in the cell cycle pathway.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Coefficient of Variation (CV) in G0/G1 peak | - High flow rate- Improper fixation- Cell clumping | - Use the lowest flow rate setting on the cytometer.[26][28]- Ensure dropwise addition of cold ethanol while vortexing.[21][27]- Filter cell suspension through a nylon mesh before analysis. |
| No distinct G2/M peak | - Cells are not proliferating or are synchronized in G0/G1.- Insufficient cell number. | - Ensure cells are in the exponential growth phase during harvesting.[26]- Increase the number of cells acquired. |
| Excessive debris (high sub-G1 peak in control) | - Over-trypsinization- Rough handling of cells- Cell culture contamination | - Minimize trypsin exposure time.- Handle cells gently during washing and resuspension.- Check cell culture for contamination. |
| Single broad peak instead of distinct phases | - Incomplete RNA digestion- Incorrect PI concentration | - Ensure RNase A is active and incubation is sufficient.[21][27]- Optimize the concentration of propidium iodide. |
Conclusion
The analysis of cell cycle distribution is an indispensable tool in the preclinical evaluation of novel anticancer compounds. This application note provides a robust framework for investigating the effects of this compound derivatives on the cancer cell cycle. By following the detailed protocol and considering the principles of experimental design and data interpretation outlined herein, researchers can gain valuable insights into the mechanism of action of these promising therapeutic agents. A thorough understanding of how these compounds modulate cell cycle progression is crucial for their continued development as targeted cancer therapies.[6][7][25]
References
- 1. researchgate.net [researchgate.net]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 10. 3-(6-Phenylimidazo [2,1- b][1,3,4]thiadiazol-2-yl)-1 H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Interpreting cell cycle effects of drugs: the case of melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 27. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 28. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Efficacy Studies of 6-Phenylimidazo[2,1-b]thiazole in Animal Models
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold, particularly the 6-phenyl substituted series, have garnered significant interest for their potential as therapeutic agents. Published research has highlighted their efficacy as antimicrobial, anti-inflammatory, antiviral, and cytotoxic agents.[2][3][4] The versatility of this chemical moiety necessitates robust and well-designed in vivo studies to validate its therapeutic potential and elucidate its mechanisms of action in a physiological context.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo efficacy studies of 6-phenylimidazo[2,1-b]thiazole derivatives. The protocols detailed herein are grounded in established methodologies and emphasize scientific integrity, reproducibility, and ethical considerations in animal research. Adherence to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is strongly encouraged to enhance the quality and reliability of experimental data.[5][6][7]
Part 1: Foundational Considerations for In Vivo Studies
Before embarking on specific efficacy models, several foundational elements must be addressed to ensure the scientific validity and ethical conduct of the research.
Compound Formulation and Administration
The physicochemical properties of the this compound derivative will dictate the optimal formulation for in vivo administration. A thorough characterization of solubility and stability is paramount.
Protocol: Vehicle Screening and Formulation
-
Solubility Assessment: Determine the solubility of the test compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% DMSO in saline, 0.5% methylcellulose).
-
Stability Analysis: Assess the stability of the compound in the chosen vehicle over the expected duration of the study. This can be achieved through techniques like HPLC.
-
Route of Administration: The intended clinical application and the compound's pharmacokinetic profile will inform the choice of administration route. Oral gavage is a common method for systemic delivery.[8][9][10][11]
Table 1: Recommended Maximum Oral Gavage Volumes in Mice
| Mouse Body Weight (grams) | Maximum Administration Volume (mL) |
| 15 | 0.15 |
| 20 | 0.20 |
| 25 | 0.25 |
| 30 | 0.30 |
| 35 | 0.35 |
| Note: The general recommendation is 10 mL/kg. Volumes may need to be adjusted based on the specific formulation and animal strain.[8][10] |
Ethical Considerations and Experimental Design
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the study design. The NC3Rs ARRIVE guidelines provide a critical framework for designing and reporting in vivo experiments.[5][6][7]
Key aspects of experimental design include:
-
Justification of Animal Model: The chosen animal model should be relevant to the human disease or condition being studied.
-
Sample Size Calculation: A power analysis should be performed to determine the minimum number of animals required to achieve statistically significant results.
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and where possible, the study should be conducted in a blinded manner to minimize bias.[6]
-
Control Groups: Appropriate positive and negative control groups are essential for data interpretation.
Part 2: In Vivo Efficacy Models
The following sections detail protocols for evaluating the in vivo efficacy of this compound derivatives in key therapeutic areas.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used and reproducible model is suitable for screening the acute anti-inflammatory activity of novel compounds.[12][13][14] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the subplantar tissue of a rodent's paw.[12]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% methylcellulose, p.o.)
-
Group II: Test Compound (various doses, p.o.)
-
Group III: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, test compound, or positive control orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar surface of the right hind paw.[12][15][16][17]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.
-
Diagram 1: Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Experimental workflow for the paw edema assay.
Anticancer Activity: Human Tumor Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[18][19][20][21][22] These models allow for the evaluation of a compound's ability to inhibit tumor growth in an in vivo setting.
Protocol: Subcutaneous Xenograft Model in Nude Mice
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) or other suitable immunodeficient strains, 6-8 weeks old.
-
Cell Culture: Culture the desired human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) under sterile conditions.[3] Harvest cells during the logarithmic growth phase.[23]
-
Cell Implantation:
-
Tumor Growth Monitoring:
-
Grouping and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group).
-
Administer the vehicle, test compound (at various doses), or a positive control (standard-of-care chemotherapy) according to a predetermined schedule (e.g., daily, once weekly).
-
-
Endpoint Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Diagram 2: Workflow for Subcutaneous Xenograft Study
Caption: Workflow for a typical subcutaneous xenograft efficacy study.
Neurodegenerative Disease Models
While the primary focus of imidazo[2,1-b]thiazole research has been in oncology and inflammation, the diverse biological activities of this scaffold suggest potential applications in other areas, such as neurodegenerative diseases. Animal models for these complex disorders are varied and often involve genetic modifications or the administration of neurotoxins to recapitulate aspects of the human disease pathology.[24][25][26][27][28] The selection of an appropriate model is highly dependent on the specific disease and the hypothesized mechanism of action of the test compound.
Table 2: Examples of Animal Models for Neurodegenerative Diseases
| Disease | Common Animal Models | Key Pathological Features |
| Alzheimer's Disease | Transgenic mice (e.g., APP/PS1, 5XFAD) | Amyloid-β plaques, neurofibrillary tangles, cognitive deficits |
| Parkinson's Disease | Neurotoxin-induced models (e.g., MPTP, 6-OHDA), transgenic models (e.g., α-synuclein) | Dopaminergic neuron loss, motor impairments |
| Amyotrophic Lateral Sclerosis (ALS) | Transgenic mice (e.g., SOD1 mutations) | Motor neuron degeneration, progressive paralysis |
The protocols for these models are highly specialized and should be developed in consultation with experts in the field of neurodegenerative disease research.
Part 3: Data Interpretation and Reporting
The robust interpretation of in vivo efficacy data relies on appropriate statistical analysis and transparent reporting. All relevant experimental details, as outlined in the ARRIVE guidelines, should be included in any publications or reports.[5][6][7] This includes information on the experimental animals, housing conditions, detailed experimental procedures, and statistical methods used.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The in vivo models and protocols outlined in these application notes provide a framework for the preclinical evaluation of these compounds. By employing rigorous experimental design, adhering to ethical guidelines, and ensuring transparent reporting, researchers can effectively advance our understanding of the therapeutic potential of this important class of molecules. The successful translation of these findings from the laboratory to the clinic ultimately depends on the quality and integrity of the preclinical efficacy data generated.
References
- 1. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 6. NC3Rs guidelines | Research Involving Animals – Division of Biomedical Services | University of Leicester [le.ac.uk]
- 7. ARRIVE guidelines | NC3Rs [nc3rs.org.uk]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. benchchem.com [benchchem.com]
- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 14. mdpi.com [mdpi.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. nuvisan.com [nuvisan.com]
- 21. criver.com [criver.com]
- 22. crownbio.com [crownbio.com]
- 23. yeasenbio.com [yeasenbio.com]
- 24. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. oaepublish.com [oaepublish.com]
- 27. rupress.org [rupress.org]
- 28. maze.conductscience.com [maze.conductscience.com]
Application Notes & Protocols: 6-Phenylimidazo[2,1-b]thiazole as a Fluorescent Probe for Cellular Imaging
Introduction: Unveiling the Potential of 6-Phenylimidazo[2,1-b]thiazole
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The parent compound, this compound, is a structurally planar molecule known for its intrinsic fluorescent properties[3]. Its rigid, fused ring system and phenyl substitution create a conjugated π-system that is conducive to fluorescence, making it a promising candidate for development as a fluorescent probe in biological systems.
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound for cellular imaging. While many derivatives of this scaffold are developed for therapeutic purposes with demonstrated cytotoxicity in the low micromolar range[4][5], the core compound can be employed at sub-micromolar concentrations for visualizing cellular structures. Evidence suggests that this compound functions as a fluorescent probe for DNA in living cells, likely through an intercalative or groove-binding mechanism[3].
This guide provides detailed, field-proven protocols for live-cell and fixed-cell imaging, recommendations for handling and storage, and insights into the causality behind experimental choices to ensure robust and reproducible results.
Principle of Action: A Hypothesis on DNA Intercalation
The fluorescence of many organic dyes is highly dependent on their local environment. For molecules with rotatable bonds, such as the phenyl group in this compound, intramolecular rotation in fluid environments (like aqueous buffers) provides a non-radiative pathway for the decay of the excited state, resulting in low intrinsic fluorescence.
The proposed mechanism of action for this compound as a cellular imaging agent is based on its structural similarity to known DNA-binding dyes. It is hypothesized that the planar, electron-rich heterocyclic system of the probe intercalates into the DNA double helix or binds within the minor groove. This binding event restricts the torsional motion of the phenyl group. This restriction of intramolecular rotation (RIR) closes the primary non-radiative decay channel, forcing the excited-state energy to be released as fluorescence. This "turn-on" fluorescence mechanism ensures a high signal-to-background ratio, as the probe only becomes brightly fluorescent upon binding to its cellular target.
Physicochemical & Spectroscopic Properties
Proper handling and storage are paramount for maintaining the integrity and performance of the fluorescent probe.
-
Chemical Formula: C₁₁H₈N₂S
-
Molecular Weight: 200.26 g/mol [3]
-
Appearance: Typically a crystalline solid.
-
Solubility: While aqueous solubility is low, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For cell-based applications, a concentrated stock solution in anhydrous DMSO is recommended.
-
Storage: Store the solid compound at 4°C, protected from light. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic properties for this compound. These values are essential for configuring fluorescence microscopes and other detection instruments.
| Parameter | Value | Source |
| Excitation Maximum (λex) | ~365 nm | --INVALID-LINK--[3] |
| Emission Maximum (λem) | ~460 nm (Blue) | --INVALID-LINK--[3] |
| Recommended Filter Set | DAPI / Hoechst | Instrument Dependent |
| Quantum Yield (ΦF) | Data not readily available in published literature. | - |
| Molar Extinction Coefficient (ε) | Data not readily available in published literature. | - |
Scientist's Note: The excitation in the UV range (~365 nm) is similar to common nuclear counterstains like DAPI and Hoechst[6][7]. This allows for the use of standard filter sets available on most fluorescence microscopes. However, prolonged exposure to high-intensity UV light can be phototoxic to live cells and may cause photoconversion of the dye, leading to artifacts[6][8]. It is crucial to minimize exposure time and intensity.
Experimental Protocols
The following protocols are designed to be robust starting points. Researchers should perform initial optimization experiments (e.g., concentration and time course) for their specific cell type and experimental conditions.
Preparation of Reagents
-
Probe Stock Solution (1 mM):
-
Carefully weigh out 2.0 mg of this compound (MW = 200.26 g/mol ).
-
Dissolve in 10 mL of anhydrous DMSO to create a 1 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes (e.g., 20 µL) in amber microcentrifuge tubes and store at -20°C.
-
-
Phosphate-Buffered Saline (PBS, 1X), pH 7.4: Standard sterile cell culture grade.
-
Fixation Solution (4% Paraformaldehyde in PBS): Prepare fresh from a 16% or 37% stock solution. Handle with care in a chemical fume hood.
-
Permeabilization Buffer (0.1% Triton X-100 in PBS): Prepare from a 10% stock solution of Triton X-100.
-
Imaging Medium: For live-cell imaging, use a phenol red-free cell culture medium or an optically clear buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to reduce background fluorescence.
Protocol 1: Live-Cell Imaging of Nuclear DNA
This protocol is designed for the dynamic visualization of nuclei in living cells.
Workflow Diagram: Live-Cell Imaging
Caption: Workflow for live-cell nuclear staining.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Preparation: On the day of imaging, thaw an aliquot of the 1 mM stock solution. Prepare a working solution of this compound at a final concentration between 0.5 µM and 5.0 µM in pre-warmed imaging medium.
-
Rationale: Many imidazo[2,1-b]thiazole derivatives show cytotoxicity at concentrations >5 µM[5]. Starting with a low concentration (e.g., 1 µM) is recommended to minimize potential biological effects. The optimal concentration should be determined empirically to achieve the best signal-to-noise ratio without inducing cellular stress.
-
-
Staining: Aspirate the culture medium from the cells and gently wash once with pre-warmed imaging medium. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing (Optional): The probe is designed to fluoresce upon binding, so a wash step may not be necessary. However, to reduce background, you can gently aspirate the staining solution and replace it with fresh, pre-warmed imaging medium before imaging.
-
Image Acquisition:
-
Transfer the dish to a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Use a DAPI or equivalent filter set (Excitation: ~365 nm, Emission: ~460 nm).
-
Use the lowest possible excitation light intensity and shortest exposure time that provides a detectable signal to minimize phototoxicity.
-
Protocol 2: Fixed-Cell Staining
This protocol is suitable for high-resolution imaging or when multiplexing with antibody-based staining (immunofluorescence).
Workflow Diagram: Fixed-Cell Staining
Caption: Workflow for fixed-cell nuclear staining.
Step-by-Step Methodology:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation: Aspirate the culture medium. Gently wash the cells with 1X PBS. Fix the cells by adding 4% Paraformaldehyde solution and incubating for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the coverslips three times with 1X PBS, for 5 minutes each wash.
-
Permeabilization: Add the Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
-
Rationale: Permeabilization is essential to allow the probe to access the nucleus and bind to DNA within the fixed cell.
-
-
Washing: Aspirate the permeabilization buffer and wash the coverslips three times with 1X PBS, for 5 minutes each wash.
-
Staining: Prepare a 1 µM working solution of this compound in 1X PBS. Apply the solution to the coverslips and incubate for 5-15 minutes at room temperature, protected from light.
-
Final Washes: Wash the coverslips twice with 1X PBS to remove any unbound probe.
-
Mounting: Carefully mount the coverslips onto a microscope slide using an antifade mounting medium. Seal the edges with nail polish and allow to dry.
-
Image Acquisition: Image using a fluorescence or confocal microscope with a DAPI filter set.
Validation & Data Interpretation
Controls
To ensure the validity of your staining results, the following controls are essential:
-
Unstained Control: An unstained sample of the same cells imaged under identical conditions to assess the level of cellular autofluorescence.
-
Vehicle Control: For live-cell imaging, a sample treated with the same final concentration of DMSO used to dilute the probe to ensure the vehicle itself does not cause any morphological or fluorescent artifacts.
Expected Results
If the hypothesis of DNA binding is correct, you should observe bright, specific fluorescence localized to the cell nucleus. In mitotic cells, the staining should clearly delineate the condensed chromosomes. The cytoplasm should exhibit minimal fluorescence, contributing to a high signal-to-noise ratio.
Co-localization Experiment (Recommended)
To definitively confirm nuclear localization, a co-staining experiment with a spectrally distinct, known nuclear stain is recommended.
-
Follow the fixed-cell staining protocol (Section 4.3).
-
In Step 6, use a staining solution containing both 1 µM this compound and a red-fluorescent nuclear stain (e.g., Propidium Iodide or a far-red DNA dye).
-
Acquire images in both the blue (for the probe) and red (for the control stain) channels.
-
Merge the images. A high degree of overlap (resulting in a magenta or purple signal in the merged image) will provide strong evidence that this compound localizes to the nucleus.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | Probe concentration is too low.Incubation time is too short.Incorrect filter set used.Lamp/laser power is too low. | Increase probe concentration incrementally (e.g., 2 µM, 5 µM).Increase incubation time (e.g., 30 min, 45 min).Ensure you are using a DAPI filter (Ex: ~365nm, Em: ~460nm).Increase excitation intensity (balance with phototoxicity). |
| High Background | Probe concentration is too high.Insufficient washing.Use of phenol red-containing medium. | Decrease probe concentration.Include wash steps after incubation.Use phenol red-free medium or HBSS for live-cell imaging. |
| Cell Death / Abnormal Morphology (Live Imaging) | Probe concentration is cytotoxic.Prolonged or high-intensity UV exposure. | Perform a dose-response curve to find the optimal non-toxic concentration.Reduce excitation light intensity and/or exposure time.Use a more sensitive camera or objective. |
| Photobleaching | High excitation light intensity.Excessive exposure time. | Reduce excitation intensity to the minimum required.Use shorter exposure times and acquire images as a single Z-stack or time-lapse rather than continuous exposure.Use an antifade mounting medium for fixed samples. |
References
- 1. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 7008-63-1: 6-phenylimidazo[2,1-b][1,3]thiazole [cymitquimica.com]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
Troubleshooting & Optimization
Troubleshooting low bioactivity of 6-phenylimidazo[2,1-b]thiazole derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-phenylimidazo[2,1-b]thiazole derivatives. This guide is designed to provide expert-driven, actionable solutions to common challenges encountered during the experimental evaluation of this promising class of compounds. Our goal is to help you diagnose and resolve issues of low bioactivity, ensuring the integrity and success of your research.
Troubleshooting Guide: Low Bioactivity
Experiencing lower-than-expected biological activity can be a significant roadblock in drug discovery. The issue often originates from a complex interplay of factors related to the compound's intrinsic properties, its interaction with the assay environment, and the biological system itself. This guide provides a systematic, question-and-answer approach to pinpoint and resolve the root cause of low bioactivity.
Q1: My novel this compound derivative shows significantly lower bioactivity than expected. Where should I begin troubleshooting?
A1: A systematic approach is critical to efficiently diagnose the problem. Low bioactivity is not always a reflection of the molecule's inherent potency. We recommend a phased approach that begins with the compound itself before moving to the complexities of the biological assay. The initial focus should be on verifying the fundamental physicochemical properties of your test article.
This workflow ensures you are not trying to solve a complex biological puzzle with a compromised chemical tool.
Caption: A stepwise workflow for troubleshooting low bioactivity.
Q2: How can I be certain that the purity of my synthesized compound isn't the problem?
A2: Compound purity is a foundational requirement for reliable biological data. Impurities, even at low levels, can act as antagonists, agonists, or simply interfere with assay readouts, masking the true activity of your derivative. For all biological screening, a compound purity of >95% is the accepted standard.
Causality: Residual starting materials, by-products from the synthesis, or degradation products can all contribute to misleading results. For instance, a highly potent but uncharacterized impurity could be responsible for the weak activity observed, while your actual compound is inactive.
Protocol: Comprehensive Purity & Identity Verification
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Confirm that the observed spectral data matches the expected structure of your this compound derivative. Pay close attention to the absence of signals from starting materials, such as the precursor 2-aminothiazole or substituted 2-bromoacetophenone[1][2][3].
-
Mass Spectrometry (MS): Verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.
-
Method: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile, both with 0.1% TFA or formic acid).
-
Detection: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Analysis: The purity is calculated based on the area-under-the-curve of the main peak relative to the total area of all peaks. Ensure no major impurity peaks are present.
-
-
Data Summary: Compound Quality Control Checklist
| Analysis | Parameter | Recommended Specification | Purpose |
| ¹H NMR | Chemical Shifts, Integration | Consistent with proposed structure | Structural Verification |
| LC-MS | Molecular Ion Peak [M+H]⁺ | Matches calculated molecular weight | Identity & Purity Confirmation |
| HPLC-UV | Peak Area Percentage | > 95% | Quantitative Purity Assessment |
| HRMS | Mass Accuracy | < 5 ppm | Elemental Composition Confirmation |
Q3: My compound has poor solubility in the assay buffer. Could this be the reason for low activity?
A3: Absolutely. Poor aqueous solubility is one of the most common reasons for observing low bioactivity and a known challenge for heterocyclic compounds[4][5]. If a compound precipitates out of the assay medium, its effective concentration at the biological target is significantly lower than the nominal concentration you prepared. This phenomenon, often referred to as "assay crash-out," leads to a gross underestimation of potency.
Causality: The planar, aromatic structure of the this compound core contributes to its lipophilicity, which can result in low solubility in aqueous buffers[6].
Troubleshooting & Optimization Strategies
-
Assess Solubility:
-
Visual Inspection: Prepare your highest test concentration in the final assay buffer. Let it sit for the duration of the experiment (e.g., 24-72 hours) and visually inspect for any precipitation or cloudiness.
-
Nephelometry: For a more quantitative measure, use a nephelometer to measure turbidity.
-
-
Improve Solubility:
-
Use of Co-solvents: While Dimethyl Sulfoxide (DMSO) is the most common primary solvent, its final concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts. If solubility is still an issue, consider a co-solvent system.
-
pH Modification: If your derivative has ionizable groups (e.g., basic nitrogen atoms in the imidazole ring), adjusting the pH of the buffer can significantly improve solubility.
-
Salt Formation: For derivatives with basic centers, converting them to a salt form (e.g., hydrochloride) can dramatically increase aqueous solubility.
-
Use of Excipients: In some cases, non-ionic surfactants like Tween® 80 or solubilizing agents like cyclodextrins can be used, but their compatibility with the assay must be verified first.
-
Table: Recommended Solvents for Stock Solutions
| Solvent | Polarity | Common Use | Max Assay Conc. | Notes |
| DMSO | Polar Aprotic | Universal | < 0.5% | Can be toxic to some cell lines at higher concentrations. |
| Ethanol | Polar Protic | Secondary Choice | < 1% | Can have biological effects; check literature for your specific assay. |
| DMF | Polar Aprotic | Alternative to DMSO | < 0.5% | Generally more toxic than DMSO. |
Q4: The compound is pure, soluble, and stable, but bioactivity remains low. What are the next steps?
A4: If you have ruled out issues with the compound itself, the focus must shift to the biological assay system. This requires a critical evaluation of the experimental design and potential interactions between your compound and the assay components.
Caption: Workflow for diagnosing assay-related issues.
Key Areas for Investigation:
-
Cellular Permeability: The compound may not be reaching its intracellular target.
-
Action: Evaluate permeability using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays. The imidazo[2,1-b]thiazole scaffold itself is generally considered druggable, suggesting good permeability, but specific substitutions can alter this property[5].
-
-
Compound Metabolism: The cells in your assay might be rapidly metabolizing the compound into an inactive form.
-
Action: Perform a stability assay using liver microsomes or S9 fractions to assess metabolic stability. Alternatively, incubate the compound with your assay cells for various time points and analyze the supernatant by LC-MS to detect the parent compound and potential metabolites.
-
-
Non-Specific Binding: The compound could be binding to plasticware or proteins in the cell culture medium (e.g., albumin in fetal bovine serum).
-
Action: Run a control experiment where the compound is incubated in the assay plate with serum-containing medium but without cells. Measure the concentration of the compound in the supernatant over time to quantify loss due to non-specific binding.
-
-
Target Expression and Engagement: The chosen cell line may not express the biological target at sufficient levels, or the compound may not be engaging the target effectively in the cellular environment.
-
Action: Confirm target expression levels in your cell line using Western Blot or qPCR. If possible, use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to verify that your compound is binding to its intended target within the cell. The bioactivity of these derivatives is highly dependent on the target; for example, certain substitutions lead to potent FLT3 inhibition while others are better RAF inhibitors[7][8].
-
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets and activities of this compound derivatives?
A1: The this compound scaffold is a "privileged structure" in medicinal chemistry, demonstrating a remarkably broad spectrum of biological activities. The specific activity is highly dependent on the substitution patterns on the core structure. Reported activities include:
-
Anticancer: Inhibition of various kinases such as FLT3, VEGFR2, and pan-RAF kinases, making them potent agents against leukemia and melanoma[1][7][8][9].
-
Antimicrobial: Activity against various bacteria and fungi, including Staphylococcus aureus and Mycobacterium tuberculosis[10][11].
-
Anti-inflammatory: Selective inhibition of COX-2[3].
-
Antiviral and Anthelmintic: The core is related to the drug Levamisole, an anthelmintic agent with immunomodulatory properties[11][12].
Q2: What is the general structure-activity relationship (SAR) for this class of compounds?
A2: The SAR is highly specific to the biological target. However, some general trends have been observed:
-
At the 6-phenyl position: Substitutions on this phenyl ring are crucial for potency and selectivity. For example, in anticancer applications, electron-withdrawing groups like chlorine or nitro groups have been shown to enhance activity against certain cell lines[1][13].
-
At the 3-position: Modifications at this position with groups like carboxamides or acetic acid hydrazides have been explored to modulate properties and introduce new interaction points, often leading to potent FLT3 inhibitors or antimicrobial agents[7][10].
-
At the 5-position: Substitution at this position with Mannich bases has been shown to be critical for COX-2 inhibitory activity[3].
Q3: Are there any known liabilities or common off-target effects associated with the imidazo[2,1-b]thiazole scaffold?
A3: While the imidazo[2,1-b]thiazole scaffold is generally well-tolerated and considered druggable, no chemical class is without potential liabilities[5]. As with many nitrogen-containing heterocyclic compounds, potential areas for investigation during preclinical development include:
-
CYP450 Inhibition: The nitrogen atoms in the imidazole ring can potentially coordinate to the heme iron of cytochrome P450 enzymes, leading to drug-drug interactions.
-
hERG Channel Inhibition: A common off-target effect for many small molecules that can lead to cardiotoxicity.
-
PAINS (Pan-Assay Interference Compounds): While not explicitly reported as a PAINS scaffold, the synthesis of these compounds can sometimes involve reactive intermediates. It is crucial to ensure these are not carried over into the final compound, as they can lead to non-specific activity. Rigorous purity confirmation, as outlined above, is the best defense against this.
References
- 1. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. benchchem.com [benchchem.com]
- 5. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 7008-63-1: 6-phenylimidazo[2,1-b][1,3]thiazole [cymitquimica.com]
- 7. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (S)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole | 14769-73-4 | FL138922 [biosynth.com]
- 13. Synthesis and Biological Evaluation of 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole Derivatives as EGFR Targeting Anticancer Agents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Solubility of 6-phenylimidazo[2,1-b]thiazole for In Vitro Assays
Welcome to the technical support center for researchers working with 6-phenylimidazo[2,1-b]thiazole and its derivatives. This guide provides in-depth troubleshooting strategies and detailed protocols to overcome solubility challenges commonly encountered during in vitro experimentation. As a Senior Application Scientist, my goal is to explain not just the steps to take, but the scientific principles behind them, empowering you to make informed decisions in your research.
The this compound scaffold is a core component of many compounds with promising biological activities, including anticancer and antimicrobial properties.[1][2] However, its inherent chemical structure often leads to poor aqueous solubility, creating significant hurdles for accurate and reproducible in vitro assays. This guide is designed to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental issues underlying the solubility of this compound.
Q1: Why is this compound so poorly soluble in my aqueous assay buffer?
A: The poor aqueous solubility of this compound stems from its molecular structure.[1][3] It possesses a rigid, planar, and largely hydrophobic bicyclic ring system, complemented by a nonpolar phenyl group.[1] This structure has limited capacity to form favorable hydrogen bonds with water molecules, causing the compound to preferentially interact with itself, leading to aggregation and precipitation in aqueous environments. Such characteristics are common in compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which represent a significant portion of new chemical entities.[4][5]
Q2: I dissolved my compound in DMSO, but it immediately turned cloudy when I added it to my cell culture media. What is happening?
A: This phenomenon is commonly known as "crashing out" or "solvent shock."[6] You created a stable, high-concentration stock solution in a strong organic solvent (DMSO) where the compound is highly soluble. When this concentrated stock is rapidly diluted into an aqueous medium like cell culture media, the solvent environment changes abruptly. The DMSO is diluted, and the compound is suddenly exposed to a water-rich environment where its solubility is exceedingly low. Unable to remain dissolved, the compound molecules rapidly aggregate and precipitate out of the solution.[7]
Q3: My compound solution looks fine initially, but after a few hours in the 37°C incubator, I see a fine precipitate. What causes this delayed precipitation?
A: Delayed precipitation is a common and often overlooked issue that can compromise your results. Several factors related to the dynamic environment of a cell culture incubator can be at play:
-
Temperature Fluctuations: While the incubator is set at 37°C, repeated opening and closing can cause minor temperature cycles. For some compounds, even slight cooling can be enough to decrease solubility below the working concentration, leading to precipitation over time.[7]
-
pH Shifts in Media: Cellular metabolism produces acidic byproducts (like lactic acid), which can gradually lower the pH of the culture medium.[6][7] The solubility of many compounds, especially those with ionizable groups, is pH-dependent. A shift in pH can cause a previously soluble compound to fall out of solution.
-
Interaction with Media Components: Complex cell culture media contain salts, amino acids, and proteins (especially from Fetal Bovine Serum, FBS). Over time, your compound might interact with these components, forming less soluble complexes that precipitate.[6]
-
Evaporation: In long-term experiments, slight evaporation from the culture wells can increase the concentration of all components, including your compound.[7] This increase may push the concentration above its solubility limit, causing it to precipitate.
Part 2: Initial Troubleshooting and Optimization Workflow
Before resorting to advanced formulation strategies, it is crucial to optimize your basic workflow. The first step in troubleshooting is to quantitatively determine the solubility limit of your compound under your specific experimental conditions.
Caption: Initial troubleshooting workflow for solubility issues.
Protocol 1: Determining Maximum Soluble Concentration (MSC)
This protocol establishes the upper limit of your compound's solubility in the final assay medium, which is essential for designing meaningful experiments.[8]
Materials:
-
High-concentration stock solution of this compound (e.g., 10-100 mM in 100% DMSO).
-
Complete cell culture medium or assay buffer, pre-warmed to 37°C.
-
Sterile 96-well flat-bottom plate or microcentrifuge tubes.
-
Calibrated pipettes.
Procedure:
-
Prepare a Top Concentration: Create the highest concentration you wish to test. For example, to make a 200 µM solution from a 100 mM stock, perform a 1:500 dilution (e.g., 2 µL of stock into 998 µL of pre-warmed medium). Vortex gently immediately. This step is critical; ensure the final DMSO concentration is consistent across dilutions and ideally below 0.5%.[9]
-
Perform Serial Dilutions: Add 100 µL of pre-warmed medium to 10 wells of a 96-well plate. Add another 100 µL of your top concentration (e.g., 200 µM) to the first well, making the total volume 200 µL. Mix thoroughly by pipetting up and down.
-
Transfer 100 µL from the first well to the second well. Mix thoroughly. Continue this 2-fold serial dilution across the plate. The final well will serve as a no-compound control.
-
Incubate and Observe: Seal the plate and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visual Inspection: Visually inspect each well for signs of precipitation (cloudiness, crystals, film) against a dark background immediately after preparation and at several time points (e.g., 1, 4, 24, and 48 hours). A light microscope can be used to detect fine precipitates.
-
Determine MSC: The highest concentration that remains completely clear throughout the entire incubation period is your Maximum Soluble Concentration (MSC). You should not use concentrations above the MSC in your experiments, as the actual concentration in solution will be unknown and irreproducible.
Protocol 2: Optimizing Working Solution Preparation
This protocol minimizes "solvent shock" when diluting your DMSO stock.[7]
Materials:
-
Concentrated compound stock in 100% DMSO.
-
Complete cell culture medium or assay buffer.
-
Sterile conical tubes.
Procedure:
-
Pre-warm the Medium: Always use medium that has been pre-warmed to 37°C. Adding stock to cold medium significantly reduces solubility.[7]
-
Create an Intermediate Dilution: Instead of a single large dilution, perform it in steps. For example, to get from 100 mM to 100 µM (a 1:1000 dilution), first dilute 1:10 in DMSO (to 10 mM), then dilute this 1:100 into the pre-warmed aqueous medium.
-
Controlled Addition: Add the stock solution dropwise to the vortexing medium. This ensures rapid mixing and prevents localized high concentrations of the compound from forming, which is a primary cause of precipitation.
-
Final Dilution: Use this freshly prepared aqueous stock to make your final working concentrations for the assay.
Part 3: Advanced Solubilization Strategies
If optimizing your workflow is insufficient, several formulation strategies can significantly enhance the apparent solubility of this compound.
A. Co-Solvent Systems
Q: I need to use DMSO. What is the absolute maximum concentration I can use in my cell-based assay?
A: While DMSO is an excellent solvent, it is not biologically inert and can impact cellular processes.[10][11] The maximum tolerable concentration is highly cell-type dependent. For most cell lines, a final DMSO concentration of 0.1% is considered safe , with 0.5% being a common upper limit .[9] Concentrations above 1% can cause significant cytotoxicity, cell cycle arrest, and differentiation, confounding your results.[9][12] It is imperative to run a vehicle control (medium with the same final DMSO concentration as your test samples) to account for any solvent effects.
| Co-Solvent | Typical Max Concentration (In Vitro) | Notes |
| DMSO | 0.1% - 0.5% | Can induce cellular stress and differentiation at >1%. Always include a vehicle control.[9] |
| Ethanol | 0.1% - 1.0% | Can be cytotoxic at higher concentrations. Less effective for highly nonpolar compounds.[13][14] |
| Polyethylene Glycol (PEG 300/400) | 0.5% - 2.0% | Generally low toxicity. Can increase viscosity of the medium.[15] |
| Propylene Glycol (PG) | 0.5% - 2.0% | Low toxicity, commonly used in pharmaceutical formulations.[13][15] |
B. Surfactant-Based Formulations (Micellar Solubilization)
Q: How can surfactants help solubilize my compound?
A: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble in water to form micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell. A poorly soluble compound like this compound can be partitioned into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous medium.[16][17]
Caption: Micellar solubilization of a hydrophobic drug.
Q: Which surfactants are suitable for in vitro assays?
A: For cell-based assays, non-ionic surfactants are generally preferred due to their lower cytotoxicity compared to ionic surfactants.[16]
| Surfactant | Type | Typical Working Concentration (% w/v) |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01% - 0.1% |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01% - 0.1% |
| Kolliphor® EL (Cremophor® EL) | Non-ionic | 0.001% - 0.05% |
| Solutol® HS 15 | Non-ionic | 0.01% - 0.1% |
Important: Always test the surfactant alone on your cells to determine its intrinsic cytotoxicity and establish a non-toxic working concentration range for your specific assay.
C. Cyclodextrin Complexation
Q: How do cyclodextrins work to improve solubility?
A: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow truncated cone.[18] Their exterior is hydrophilic, making them water-soluble, while the internal cavity is hydrophobic. Poorly soluble drugs can fit into this hydrophobic cavity, forming a non-covalent "inclusion complex."[19] This complex effectively shields the hydrophobic drug from water, dramatically increasing its apparent aqueous solubility.[20][21]
Caption: Inclusion of a drug molecule within a cyclodextrin cavity.
Q: Which cyclodextrin should I choose, and how do I prepare a formulation?
A: Chemically modified cyclodextrins are preferred for their higher solubility and lower toxicity compared to native β-cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used and recommended.[22][23]
Protocol 3: Preparing a Drug-Cyclodextrin Stock Solution
This protocol uses the kneading method to facilitate complex formation.
Materials:
-
This compound powder.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder.
-
Deionized water and ethanol.
-
Mortar and pestle.
-
Vortex mixer and sonicator.
Procedure:
-
Determine Molar Ratio: A 1:1 or 1:2 molar ratio of drug to cyclodextrin is a good starting point. Calculate the required mass of each component. (MW of this compound ≈ 200.26 g/mol ; MW of HP-β-CD ≈ 1400 g/mol ).
-
Mix Powders: Place the accurately weighed drug and HP-β-CD into a mortar. Mix the dry powders thoroughly with the pestle.
-
Knead the Mixture: Add a small amount of a water:ethanol (1:1) mixture dropwise to the powder while continuously triturating with the pestle. The goal is to form a thick, consistent paste. Knead for 30-60 minutes. The ethanol helps to transiently dissolve the drug, facilitating its entry into the cyclodextrin cavity.
-
Dry the Paste: Spread the paste in a thin layer in a glass dish and dry it under a vacuum or in a low-heat oven (e.g., 40-50°C) until all the solvent has evaporated and you are left with a solid powder.
-
Reconstitute the Stock Solution: Weigh the dried powder and dissolve it in your assay buffer or water to the desired stock concentration. The powder should dissolve much more readily than the drug alone. Vortexing or brief sonication can assist in dissolution.
-
Sterile Filtration: Sterile filter the final stock solution through a 0.22 µm filter before use in cell culture.
Part 4: Summary of Recommended Strategies
The optimal strategy depends on your specific assay requirements, cell type, and the required compound concentration.
| Strategy | Solubilization Power | Potential for Assay Interference | Cytotoxicity | Ease of Preparation |
| Optimized DMSO Dilution | Low | Low (if concentration <0.5%) | Low-Moderate | Easy |
| Co-Solvents (e.g., PEG, PG) | Low-Moderate | Low | Low | Easy |
| Surfactants (e.g., Tween® 80) | Moderate-High | Moderate (can affect cell membranes) | Moderate | Moderate |
| Cyclodextrins (HP-β-CD) | High | Low (can extract cholesterol from membranes at high conc.) | Low | Advanced |
This guide provides a systematic approach to overcoming the solubility challenges of this compound. By starting with a thorough characterization of your compound's solubility (Protocol 1) and optimizing your preparation methods (Protocol 2), you can often solve the problem without advanced formulations. When higher concentrations are needed, cyclodextrin complexation (Protocol 3) offers a powerful and biocompatible solution. Always remember to include appropriate vehicle controls in your experiments to ensure that the observed biological effects are due to your compound and not the solubilizing agents.
References
- 1. CAS 7008-63-1: 6-phenylimidazo[2,1-b][1,3]thiazole [cymitquimica.com]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H8N2S | CID 320232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 5. ijpbr.in [ijpbr.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. btsjournals.com [btsjournals.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrar.org [ijrar.org]
- 16. brieflands.com [brieflands.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Dosage of 6-phenylimidazo[2,1-b]thiazole for Cell Culture Experiments
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for the effective use of 6-phenylimidazo[2,1-b]thiazole in cell culture experiments. Here, we address common challenges and frequently asked questions to ensure the generation of reliable and reproducible data.
Introduction to this compound
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] These compounds often exert their effects by targeting key cellular signaling pathways, such as those involving protein kinases.[4][5] Given its therapeutic potential, precise and optimized dosing in preclinical cell culture models is paramount for accurately assessing its efficacy and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: The mechanism of action can vary depending on the specific derivative. However, a significant body of research points towards the inhibition of various protein kinases. For instance, certain derivatives of this compound have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4][5] The inhibition of FLT3 blocks downstream signaling pathways such as PI3K/AKT, MAPK, and STAT5, which are crucial for cell proliferation and survival.[4] Other derivatives have been shown to target kinases like VEGFR2, highlighting the diverse therapeutic potential of this chemical scaffold.[6]
Q2: How should I prepare a stock solution of this compound?
A2: Due to the hydrophobic nature of many small molecule inhibitors, proper solubilization is critical for accurate dosing.
-
Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1][7]
-
Concentration: A common starting concentration for a stock solution is 10 mM. This allows for small volumes to be used in experiments, minimizing the final DMSO concentration in the cell culture medium.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired molarity.
-
Ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution for any particulates.[8]
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[1][7]
Q3: What is the optimal final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally considered safe for most cell lines, with ≤0.1% being ideal.[8] It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO as the experimental groups) in all experiments to account for any effects of the solvent.
Q4: How can I determine the optimal working concentration of this compound for my specific cell line?
A4: The optimal working concentration is cell-line dependent and should be determined empirically. A dose-response experiment is essential to identify the concentration range that elicits the desired biological effect without causing excessive cytotoxicity. A standard approach is to perform a cell viability assay, such as the MTT assay, with a wide range of concentrations (e.g., from nanomolar to high micromolar).[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results between experiments. | 1. Compound Instability: Repeated freeze-thaw cycles of the stock solution. 2. Inaccurate Pipetting: Errors in preparing serial dilutions. 3. Cellular Variability: High passage number of cells leading to genetic drift; inconsistent cell seeding density.[8] | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[7] 2. Calibrate Pipettes: Regularly calibrate pipettes and use fresh tips for each dilution. 3. Standardize Cell Culture Practices: Use cells within a defined low-passage number range. Employ a cell counter for accurate seeding.[8] |
| Precipitation of the compound in the cell culture medium. | 1. Poor Solubility: The working concentration exceeds the solubility limit of the compound in the aqueous medium. 2. Interaction with Media Components: The compound may interact with proteins or other components in the serum. | 1. Check Solubility: Visually inspect the diluted compound in the medium for any precipitate.[8] If precipitation occurs, lower the working concentration or prepare fresh dilutions from the stock. 2. Reduce Serum Concentration: If permissible for the cell line, temporarily reduce the serum concentration during treatment. |
| High background cytotoxicity in the vehicle control group. | 1. High DMSO Concentration: The final DMSO concentration is toxic to the cells. | 1. Reduce DMSO Concentration: Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <0.5%).[8] Perform a DMSO toxicity curve if necessary. |
| No observable biological effect at expected concentrations. | 1. Compound Inactivity: The compound may have degraded due to improper storage. 2. Incorrect Target: The target of the compound may not be expressed or be critical in the chosen cell line. 3. Insufficient Incubation Time: The duration of treatment may not be long enough to observe a phenotypic change. | 1. Verify Compound Integrity: Use a fresh aliquot of the stock solution. If possible, verify the compound's identity and purity.[1] 2. Confirm Target Expression: Use techniques like Western blotting or qPCR to confirm the expression of the intended molecular target. 3. Perform a Time-Course Experiment: Evaluate the compound's effect at multiple time points (e.g., 24, 48, and 72 hours).[1] |
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for quantifying its potency.
Materials:
-
96-well flat-bottom sterile plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common dilution series is 1:2 or 1:3.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualization of a Key Signaling Pathway
As derivatives of this compound are known to inhibit FLT3, the following diagram illustrates the FLT3 signaling pathway, a common target in acute myeloid leukemia.
Caption: FLT3 signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promocell.com [promocell.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Overcoming Resistance to 6-Phenylimidazo[2,1-b]thiazole in Cancer Cells
Prepared by: Senior Application Scientist, Advanced Therapeutics Division
Welcome to the technical support center for the 6-phenylimidazo[2,1-b]thiazole (PIT) class of compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during in-vitro experiments, with a specific focus on understanding and overcoming mechanisms of acquired resistance in cancer cells.
Our lead investigational compound, PIT-77 , is a potent and selective small molecule inhibitor designed to target the PI3K/Akt signaling pathway , a critical axis for cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.[1][2] While PIT-77 shows significant promise, the development of drug resistance remains a primary obstacle to its long-term efficacy, a common challenge for targeted cancer therapies.[3][4][5]
This document provides a logical framework for identifying, characterizing, and systematically overcoming resistance to PIT-77 and other related compounds in your cancer cell models.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the most common initial questions regarding PIT-77's mechanism and the nature of resistance.
Q1: My cancer cell line, initially sensitive to PIT-77, is no longer responding, even at higher concentrations. What are the likely causes?
A1: This phenomenon is known as acquired resistance and is a significant challenge in cancer therapy.[3][6] When cells are exposed to a targeted inhibitor like PIT-77 over time, a sub-population can evolve to survive and proliferate despite the drug's presence. The most common underlying mechanisms include:
-
Increased Drug Efflux: Cancer cells can upregulate membrane proteins called ATP-binding cassette (ABC) transporters, which act as pumps to actively remove PIT-77 from the cell, thereby lowering its intracellular concentration to sub-therapeutic levels.[7][8][9] Key transporters implicated in multidrug resistance are P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).[4][9]
-
Activation of Bypass Signaling Pathways: Tumor cells can compensate for the inhibition of the PI3K/Akt pathway by activating alternative, parallel pro-survival signaling cascades.[10] A frequent escape route is the hyperactivation of the MAPK/ERK pathway, which can then drive cell proliferation independently of Akt signaling.[11]
-
Induction of Protective Autophagy: Autophagy is a cellular recycling process that can be triggered by the stress of chemotherapy.[12][13] While it can sometimes promote cell death, it often functions as a pro-survival mechanism, allowing cancer cells to endure treatment by degrading damaged components and generating metabolites for energy.[14][15][16] Inhibition of the PI3K/Akt/mTOR pathway is a known trigger for autophagy.[15]
-
Alterations in the Drug Target: Although less common for acquired resistance than intrinsic resistance, mutations in the drug target (e.g., within the PI3K catalytic subunit) could potentially alter the binding site of PIT-77, reducing its inhibitory activity.[4][6]
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Key mechanisms of resistance to PIT-77.
Part 2: Troubleshooting Guide - Experimental Validation of Resistance
This section provides a step-by-step, hypothesis-driven approach to identifying the specific resistance mechanism active in your cell line.
Problem: My PIT-77 treated cells have a significantly higher IC50 value compared to the parental (sensitive) line.
Before investigating specific mechanisms, you must first quantitatively confirm the degree of resistance.
-
Action: Determine the IC50 of PIT-77 in both your parental and suspected-resistant cell lines using a cell viability assay. An IC50 value that is at least 10-fold higher in the adapted cell line is a common benchmark for confirming resistance.[10]
-
Protocol Reference: See Section 3.2: Cell Viability (MTT) Assay for IC50 Determination .
Once resistance is confirmed, proceed with the following investigations.
Investigation 1: Is Increased Drug Efflux the Cause?
-
Question: How can I determine if my resistant cells are pumping PIT-77 out?
-
Rationale: Upregulation of ABC transporter genes and proteins is a hallmark of this resistance mechanism.[7][9]
-
Experimental Steps:
-
Gene Expression Analysis: Compare the mRNA levels of ABCB1 and ABCG2 in your resistant and parental cell lines using qRT-PCR. A significant increase in the resistant line is a strong indicator of efflux-mediated resistance.[10]
-
Protocol Reference: See Section 3.4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis .
-
-
Protein Expression Analysis: Confirm the gene expression data by measuring the protein levels of P-gp (ABCB1) and BCRP (ABCG2) via Western blot.
-
Protocol Reference: See Section 3.3: Western Blotting for Protein Expression and Phosphorylation Analysis .
-
-
-
Question: How can I functionally validate that ABC transporters are responsible for resistance?
-
Rationale: If an overexpressed pump is causing resistance, inhibiting its function should restore the cells' sensitivity to PIT-77.[7][17]
-
Experimental Step:
-
Co-treatment with an Efflux Pump Inhibitor: Treat your resistant cells with PIT-77 in the presence and absence of a known ABC transporter inhibitor, such as verapamil (a P-gp inhibitor). Perform a cell viability assay. A significant leftward shift in the PIT-77 dose-response curve (i.e., a lower IC50) upon co-treatment strongly suggests that drug efflux is a primary resistance mechanism.
-
Investigation 2: Have Bypass Signaling Pathways Been Activated?
-
Question: How do I check for the activation of alternative pro-survival pathways?
-
Rationale: When the PI3K/Akt pathway is chronically inhibited, cells may rewire their signaling networks, often leading to the constitutive activation of the MAPK/ERK pathway.[10] This is typically observed as an increase in the phosphorylated (active) forms of key pathway proteins.
-
Experimental Step:
-
Phospho-Protein Analysis: Using Western blot, compare the levels of key signaling proteins in resistant and parental cells. It is critical to probe for both the total and phosphorylated forms of the proteins.
-
Primary Target Validation: Phospho-Akt (Ser473) should be decreased in both cell lines upon PIT-77 treatment, confirming the drug is still engaging its target.
-
Bypass Pathway Investigation: Look for elevated basal levels of Phospho-ERK1/2 (Thr202/Tyr204) in the resistant line compared to the parental line.[10]
-
Protocol Reference: See Section 3.3: Western Blotting .
-
-
Investigation 3: Is Protective Autophagy Contributing to Survival?
-
Question: How can I measure if autophagy is upregulated in my resistant cells?
-
Rationale: The process of autophagy involves the conversion of the protein LC3-I to LC3-II, which is then recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a widely used indicator of autophagy induction. Additionally, the protein p62/SQSTM1 is selectively degraded during autophagy, so its levels will decrease when autophagy is active.
-
Experimental Step:
-
Autophagy Marker Analysis: Compare the levels of LC3-I, LC3-II, and p62 in resistant versus parental cells via Western blot, both at baseline and after PIT-77 treatment. An increased LC3-II/LC3-I ratio and decreased p62 levels in the resistant line suggest a role for autophagy.
-
Protocol Reference: See Section 3.3: Western Blotting .
-
-
-
Question: How do I confirm that this autophagic activity is protective?
-
Rationale: If autophagy is promoting survival, its inhibition should re-sensitize the cells to PIT-77.[16]
-
Experimental Step:
-
Co-treatment with an Autophagy Inhibitor: Treat resistant cells with PIT-77 in combination with an autophagy inhibitor like chloroquine or 3-methyladenine (3-MA) . A synergistic decrease in cell viability compared to either agent alone indicates that protective autophagy is a key resistance mechanism.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for investigating PIT-77 resistance.
Part 3: Key Experimental Protocols
Protocol: Generation of a Resistant Cell Line
-
Initiation: Culture the parental cancer cell line in its standard growth medium.
-
Initial Exposure: Treat the cells with PIT-77 at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate, passage them and increase the concentration of PIT-77 by approximately 1.5 to 2-fold.
-
Iterative Selection: Repeat this process of gradual dose escalation over several months. The surviving cell population will be enriched for resistant clones.[18]
-
Characterization: Periodically (e.g., every 4-6 weeks), freeze down stocks and determine the IC50 to monitor the development of resistance. A resistant line is generally considered established when its IC50 is stably >10-fold that of the parental line.[10]
Protocol: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of PIT-77 (e.g., from 0.01 to 100 µM). Treat the cells and include a vehicle-only control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[17]
Protocol: Western Blotting for Protein Expression and Phosphorylation Analysis
-
Lysate Preparation: Treat parental and resistant cells with PIT-77 or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Use BSA for blocking when probing for phosphoproteins.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (see Table 2 for suggestions) diluted in blocking buffer overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane thoroughly with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[10]
Table 1: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Pathway/Process | Recommended Dilution | Supplier (Example) |
| p-Akt (Ser473) | PI3K/Akt Signaling | 1:1000 | Cell Signaling Tech |
| Total Akt | PI3K/Akt Signaling | 1:1000 | Cell Signaling Tech |
| p-ERK1/2 | MAPK/ERK Signaling | 1:2000 | Cell Signaling Tech |
| Total ERK1/2 | MAPK/ERK Signaling | 1:1000 | Cell Signaling Tech |
| P-glycoprotein (ABCB1) | Drug Efflux | 1:1000 | Abcam |
| BCRP (ABCG2) | Drug Efflux | 1:1000 | Santa Cruz Biotech |
| LC3B | Autophagy | 1:1000 | Cell Signaling Tech |
| p62/SQSTM1 | Autophagy | 1:1000 | Cell Signaling Tech |
| β-Actin | Loading Control | 1:5000 | Sigma-Aldrich |
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
References
- 1. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
- 6. Predicting Anticancer Drug Resistance Mediated by Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy and multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autophagy in cancer development, immune evasion, and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Autophagy and cancer drug resistance in dialogue: Pre-clinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Role of autophagy in drug resistance and regulation of osteosarcoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-phenylimidazo[2,1-b]thiazole
Welcome to the technical support center for the synthesis of 6-phenylimidazo[2,1-b]thiazole. This fused heterocyclic system is a cornerstone scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring efficiency, high yield, and purity.
The predominant and most reliable method for constructing this scaffold is a variation of the Hantzsch thiazole synthesis.[6][7][8] This involves the cyclocondensation reaction between an α-haloketone (specifically 2-bromoacetophenone) and a suitable 2-aminothiazole derivative. While the reaction appears straightforward, several pitfalls can compromise the outcome. This document provides in-depth, experience-based solutions to these common issues.
Core Synthesis Pathway: An Overview
The standard synthesis proceeds via a two-step, one-pot reaction. First is the S-alkylation of the endocyclic nitrogen of 2-aminothiazole by 2-bromoacetophenone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[2,1-b]thiazole ring.
Reaction Mechanism: Hantzsch-Type Cyclocondensation
Caption: General workflow for the synthesis of the target molecule.
Troubleshooting Guide
This section addresses the most frequent experimental challenges in a question-and-answer format.
Question 1: My reaction yields are consistently low or I'm getting no product at all. What are the likely causes?
Answer: Low or no yield is a common frustration. The root cause often lies in one of three areas: starting material quality, reaction conditions, or the presence of inhibitors.
-
Causality & Explanation:
-
Poor Quality of 2-Bromoacetophenone: 2-Bromoacetophenone is a lachrymator and can degrade upon exposure to moisture or light, hydrolyzing back to acetophenone and HBr. Acetophenone will not participate in the reaction, thus lowering your potential yield.
-
Inactive 2-Aminothiazole: While more stable, the 2-aminothiazole can be of poor quality. Ensure it is pure and dry.
-
Incorrect Solvent Choice: The reaction is highly dependent on the solvent. While ethanol is commonly used, its polarity and protic nature can sometimes hinder the reaction.[9] Anhydrous conditions are often beneficial.
-
Insufficient Heat: The intramolecular cyclization and dehydration step requires thermal energy to overcome the activation barrier.[8] Running the reaction at room temperature is often insufficient.
-
-
Solutions & Protocol Adjustments:
-
Verify Starting Material Purity: Always check the purity of 2-bromoacetophenone by TLC or ¹H NMR before use. If it appears discolored (yellow/brown) or has a strong odor of acetophenone, consider purifying it by recrystallization from a suitable solvent like hexane.
-
Optimize Reaction Conditions: A systematic approach is best. See the table below for recommended starting points. Refluxing in dry ethanol or isopropanol for 8-12 hours is a robust starting point.[9]
-
Consider a Catalyst-Free, Green Approach: Some modern protocols utilize greener solvents or even ultrasound irradiation to promote the reaction, which can improve yields and reduce reaction times.[10][11]
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Ethanol or Isopropanol | Provides good solubility for reactants and facilitates the necessary reflux temperature. |
| Temperature | Reflux (~78-82 °C for Ethanol) | Ensures sufficient energy for the cyclization and dehydration steps. |
| Reaction Time | 8-18 hours | Monitor by TLC until the starting material spot disappears. |
| Atmosphere | Inert (Nitrogen or Argon) | While not always essential, it prevents moisture-related degradation of the α-haloketone. |
Question 2: My final product is contaminated with a significant side product. How can I identify and prevent it?
Answer: The most common side product arises from a competing reaction pathway, particularly when using substituted thioureas. However, with the standard reactants, the primary issue is often incomplete reaction or dimerization.
-
Causality & Explanation:
-
Isomeric Product Formation: When using N-substituted thioureas, there's a possibility of forming a 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-(N-substituted amino)thiazole. This is highly dependent on reaction conditions, with acidic conditions favoring the imino isomer.[12]
-
Self-Condensation of 2-Bromoacetophenone: Under basic conditions, 2-bromoacetophenone can undergo self-condensation, leading to complex polymeric materials that are difficult to remove.
-
Incomplete Cyclization: The N-alkylated thiazolium salt intermediate can persist if the reaction is not heated sufficiently or for long enough.
-
-
Solutions & Protocol Adjustments:
-
Control the pH: After the initial reflux, the reaction mixture is often acidic due to the formation of HBr. Neutralization should be done carefully. A weak base like sodium bicarbonate or sodium carbonate is preferred over strong bases like NaOH to avoid side reactions.[9]
-
Ensure Complete Reaction: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The disappearance of the 2-bromoacetophenone spot is a key indicator. The product, being more conjugated, should have a different Rf value and often appears fluorescent under UV light.
-
Purification Strategy: If side products do form, column chromatography on silica gel is the most effective purification method. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Troubleshooting Workflow
Caption: A logical workflow for diagnosing synthesis problems.
Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final product? A: After neutralizing the reaction mixture with a weak base, the crude product often precipitates from the aqueous ethanol solution.[8] This solid can be collected by filtration. For high purity, recrystallization from ethanol or isopropanol is effective. If the product is oily or contaminated with soluble impurities, silica gel column chromatography is the recommended method.
Q: Can I use other α-haloketones or 2-aminothiazole derivatives? A: Absolutely. This synthesis is highly versatile. Using different substituted acetophenones or phenacyl bromides will yield various 6-aryl-imidazo[2,1-b]thiazoles.[13] Similarly, using substituted 2-aminothiazoles allows for modification at other positions of the heterocyclic core. The core principles and potential pitfalls discussed here generally apply to these analogs as well.
Q: Are there any specific safety precautions I should take? A: Yes. 2-Bromoacetophenone is a potent lachrymator and is corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction should be conducted with care, especially during reflux.
Q: How can I confirm the structure of my final product? A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
¹H NMR: Look for the characteristic singlet signals for the protons on the imidazole ring (typically in the 7-8 ppm range) and the thiazole ring. The disappearance of the -NH₂ protons from the starting material is a key indicator.[8]
-
¹³C NMR: Will show the correct number of carbon signals corresponding to the fused aromatic system.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.[9]
-
Melting Point: Compare the observed melting point with literature values. A sharp melting point is indicative of high purity.
Standard Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiazole (1.0 g, 10 mmol) and anhydrous ethanol (30 mL).
-
Reagent Addition: While stirring, add 2-bromoacetophenone (1.99 g, 10 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 8-12 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
Work-up: Once the starting materials are consumed, allow the mixture to cool to room temperature. The product hydrobromide salt may precipitate. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is neutral (pH ~7-8).
-
Isolation: The free base product will precipitate as a solid. Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol to yield pure this compound.
References
- 1. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 7008-63-1: 6-phenylimidazo[2,1-b][1,3]thiazole [cymitquimica.com]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results in 6-Phenylimidazo[2,1-b]thiazole Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 6-phenylimidazo[2,1-b]thiazole scaffold. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the synthesis, characterization, and biological evaluation of this important class of compounds. The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors, and antimicrobial and anticancer agents.[1][2] However, working with these molecules can sometimes lead to unexpected results. This resource aims to equip you with the knowledge to interpret these outcomes and guide your experimental decisions.
Section 1: Troubleshooting the Synthesis of this compound Derivatives
The most common route to the this compound core involves the Hantzsch thiazole synthesis, where a 2-amino-4-phenylthiazole intermediate is reacted with an α-haloketone.[3][4] Variations in this and subsequent reaction steps can lead to a range of issues.
FAQ: Synthesis and Purification
Question: My reaction to form 2-amino-4-phenylthiazole from acetophenone and thiourea has a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of the 2-amino-4-phenylthiazole intermediate are a common problem. Here are the primary factors to consider:
-
Purity of Starting Materials: Acetophenone can undergo oxidation or self-condensation if not pure. Ensure your acetophenone is freshly distilled or from a recently opened bottle. Thiourea should be dry and of high purity.
-
Halogenation Step: The in-situ formation of the α-haloketone (e.g., 2-bromoacetophenone) is critical.[5] The reaction of acetophenone with a halogen like iodine or bromine must be complete before the condensation with thiourea.[6][7] Incomplete halogenation will leave unreacted acetophenone, reducing the overall yield.
-
Troubleshooting Protocol:
-
Carefully monitor the reaction temperature during halogenation. Overheating can lead to side reactions.
-
Ensure the stoichiometry of the halogenating agent is correct. A slight excess may be necessary, but a large excess can lead to di-halogenated byproducts.
-
Consider pre-forming and purifying the α-haloketone before reacting it with thiourea for better control over the reaction.[3]
-
-
-
Reaction Conditions: The condensation reaction is typically refluxed for several hours.[6] Insufficient reaction time or temperature will result in incomplete conversion. Conversely, prolonged heating can lead to decomposition of the product.
-
Optimization Tip: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting materials are consumed and the product spot is maximized, proceed with the workup.
-
Question: I've successfully synthesized my 2-amino-4-phenylthiazole, but the subsequent cyclization to form the imidazo[2,1-b]thiazole ring is giving me a mixture of products. What could be the unexpected products?
Answer: The reaction of 2-aminothiazoles with α-haloketones can sometimes yield regioisomers, which can complicate purification and analysis.
-
Regioselectivity of Alkylation: The 2-aminothiazole has two nucleophilic nitrogen atoms: the endocyclic nitrogen within the thiazole ring and the exocyclic amino group.[8] Alkylation can occur at either nitrogen. While reaction at the endocyclic nitrogen is generally favored to form the desired imidazo[2,1-b]thiazole, reaction at the exocyclic amino group can also occur, leading to an isomeric product.[9]
-
Mechanistic Insight: The regioselectivity is influenced by the reaction conditions. Under neutral or basic conditions, the endocyclic nitrogen is typically more nucleophilic. However, under strongly acidic conditions, the exocyclic amino group can be protonated, potentially altering the favored site of attack.[9]
-
-
Side Reactions of the α-Haloketone: α-Haloketones are reactive compounds and can undergo self-condensation or other side reactions, especially in the presence of a base.[10]
Question: My final this compound derivative is difficult to purify. What strategies can I employ?
Answer: Purification challenges often arise from the similar polarity of the desired product and any byproducts.
-
Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.
-
-
Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with a variety of solvents and solvent mixtures to find conditions that yield high-purity crystals.
-
Salt Formation/Liberation: If your compound has a basic nitrogen, you can form a salt (e.g., hydrochloride) which may have different solubility properties, aiding in purification. The free base can then be regenerated.
Experimental Workflow: Synthesis of this compound
References
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of 6-Phenylimidazo[2,1-b]thiazole Derivatives
Welcome to the technical support center for the 6-phenylimidazo[2,1-b]thiazole scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this versatile heterocyclic system. The imidazo[2,1-b]thiazole core is a privileged scaffold, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and rationally design more potent derivatives.
Part 1: Enhancing Potency: A Guide to Structure-Activity Relationships (SAR)
Optimizing the biological activity of the this compound core requires a systematic understanding of its structure-activity relationships (SAR). The potency and selectivity of these derivatives can be significantly modulated by strategic substitutions at three key positions: the 6-phenyl ring, the C3 position of the imidazo[2,1-b]thiazole core, and the C5 position.
Key SAR Insights for Potency Enhancement
Q1: Which substitutions on the 6-phenyl ring are most effective for increasing potency?
A1: The 6-phenyl ring is a critical anchor for activity, and its substitution pattern can drastically alter potency.
-
Electron-Withdrawing Groups: Halogen substitutions, particularly chlorine (Cl) at the para position of the phenyl ring, consistently lead to enhanced cytotoxic and anticancer activity.[1][4] For instance, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide showed potent inhibition against the MDA-MB-231 breast cancer cell line with an IC50 of 1.4 µM.[1]
-
Urea Moieties: Introducing a urea or phenylurea linkage at the para position can establish crucial hydrogen bonding interactions with target proteins, such as kinases. A derivative with a complex urea moiety at this position exhibited outstanding potency against FLT3 kinase (enzymatic IC50: 0.022 µM) and the FLT3-dependent MV4-11 cell line (cellular IC50: 0.002 µM).[1]
-
Methylsulfonyl Groups: For targeting COX-2, a para-methylsulfonyl (-SO2Me) group on the phenyl ring is a well-established pharmacophore that significantly boosts potency and selectivity.[4][5]
Q2: How can modifications to the imidazo[2,1-b]thiazole core itself improve activity?
A2: The core scaffold offers several positions for modification, primarily at C3 and C5.
-
C3 Position: This position is ideal for introducing side chains that can interact with solvent-exposed regions of a target or improve pharmacokinetic properties. Acetamide linkages at C3 have been successfully used to develop potent anticancer agents. The length and nature of the group attached to the acetamide are critical.[1][6]
-
C5 Position: This position is sensitive to the type and size of substituents. In a series of COX-2 inhibitors, introducing a Mannich base at C5 was crucial for activity. A small N,N-dimethylaminomethyl group provided the most potent and selective compound in the series (COX-2 IC50 = 0.08 µM), while larger substituents like diethylamino or dipropylamino decreased both potency and selectivity.[4]
The following table summarizes key SAR findings for different biological targets.
| Position of Substitution | Substituent Type | Example Moiety | Target/Activity | Effect on Potency | Reference |
| 6-Phenyl Ring (para) | Halogen | -Cl, -Br | Anticancer (MDA-MB-231) | Increased | [1] |
| 6-Phenyl Ring (para) | Phenylurea | -(ureido)phenyl | FLT3 Kinase Inhibition | Significantly Increased | [1] |
| 6-Phenyl Ring (para) | Methylsulfonyl | -SO₂CH₃ | COX-2 Inhibition | Significantly Increased | [4][5] |
| C3 Position | Acetamide Linkage | -CH₂CONH-R | Anticancer (various) | Potency depends on R group | [1][6] |
| C5 Position | Small Mannich Base | -CH₂N(CH₃)₂ | COX-2 Inhibition | Increased | [4] |
| C5 Position | Bulky Mannich Base | -CH₂N(CH₂CH₃)₂ | COX-2 Inhibition | Decreased | [4] |
Part 2: Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues you may encounter during the synthesis and biological evaluation of this compound derivatives.
Troubleshooting Synthesis
The most common route to the this compound core is the Hantzsch thiazole synthesis, involving the condensation of a 2-aminothiazole with a 2-bromo-1-phenylethanone derivative.
Q3: My Hantzsch reaction to form the core scaffold is giving a very low yield. What are the common causes?
A3: Low yields in this reaction often stem from issues with reagents, reaction conditions, or work-up.
-
Cause 1: Reactivity of the α-haloketone. The 2-bromo-1-phenylethanone is a lachrymator and can decompose upon storage. Ensure you are using a fresh or properly stored batch.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Check the purity of your α-haloketone by ¹H NMR. If it has degraded, purify it by recrystallization or synthesize it fresh.
-
Optimize Temperature: While some reactions proceed at room temperature, many require heating to drive the cyclization.[7] Gently heat the reaction to 40-60 °C in a solvent like ethanol. If the reaction is still sluggish, refluxing may be necessary. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Solvent Choice: Ethanol is a standard and effective solvent.[8] However, for certain substrates, other polar solvents or solvent/water mixtures might improve solubility and yield.
-
Basicity during Work-up: The product is typically precipitated by adding the reaction mixture to a weak base like aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[8] This neutralizes the HBr formed during the reaction. Ensure the final pH is basic to maximize precipitation.
-
Q4: I'm observing multiple spots on my TLC after the reaction, and purification is difficult. What are the likely side products?
A4: Side product formation is a common issue, especially if the reaction is overheated or run for too long.
-
Potential Side Product: Self-condensation of the α-haloketone can occur, leading to complex byproducts. Additionally, if your 2-aminothiazole has other nucleophilic sites, you might see regioisomers.
-
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heating. Use the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Monitor Reaction Time: Use TLC to monitor the consumption of the starting materials. Stop the reaction as soon as the limiting reagent is consumed to prevent byproduct formation.
-
Purification Strategy: If byproducts are present, column chromatography is often necessary. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from impurities.
-
Troubleshooting Biological Assays
Q5: My compound shows low or no activity in my cell-based assay (e.g., MTT assay), but I expected it to be potent based on its structure. What should I check first?
A5: Before questioning the intrinsic activity of your compound, it's crucial to rule out experimental artifacts. Poor solubility is the most common culprit.
-
Cause: Compound Precipitation. The this compound scaffold can be hydrophobic. If your compound precipitates out of the cell culture medium, its effective concentration at the cellular level will be far lower than intended, leading to artificially low activity.
-
Troubleshooting Workflow:
-
Visual Solubility Check: Prepare your highest concentration of compound in the assay medium. Let it sit for 30 minutes and visually inspect for any precipitate or cloudiness.
-
Reduce DMSO Concentration: Ensure the final concentration of your solvent (typically DMSO) is non-toxic to the cells, usually below 0.5%.[9]
-
Modify Formulation: If solubility is an issue, consider using formulation aids like cyclodextrins or Pluronic F-68, but always run a vehicle control to ensure these excipients don't affect cell viability on their own.
Q6: I'm performing a kinase inhibition assay (e.g., FLT3) and see inconsistent IC50 values between runs. What could be causing this variability?
A6: Kinase assays are sensitive to several factors. Inconsistency often points to issues with reagents or assay setup.
-
Cause 1: ATP Concentration. Many inhibitors are ATP-competitive. If the ATP concentration in your assay varies between experiments, the apparent potency of your inhibitor will shift. The IC50 value of an ATP-competitive inhibitor will increase as the ATP concentration increases.
-
Cause 2: Enzyme Activity. The activity of recombinant kinases can vary between batches or degrade with improper storage.
-
Troubleshooting Steps:
-
Use a Fixed, Fresh ATP Stock: Prepare a large, single batch of ATP solution, aliquot it, and store it at -80 °C. Use a fresh aliquot for each experiment.
-
Validate Enzyme: When you receive a new batch of kinase, run a standard control inhibitor (e.g., Staurosporine) to ensure its activity is consistent with previous batches.[10]
-
Check for Assay Interference: Some heterocyclic compounds can interfere with luminescence-based readouts (e.g., ADP-Glo™). Run a control where you add your compound to the reaction after the stop reagent. If you still see a change in signal, your compound is likely interfering with the detection system.
-
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (Intermediate)
This protocol describes the synthesis of a key intermediate used in the development of potent anticancer agents, adapted from literature procedures.[6]
Materials:
-
2-Amino-4-(4-chlorophenyl)thiazole
-
Ethyl 4-chloroacetoacetate
-
Ethanol, absolute
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for work-up and purification
Step-by-Step Methodology:
-
Step 1: Cyclization to form the Imidazo[2,1-b]thiazole Core
-
To a solution of 2-amino-4-(4-chlorophenyl)thiazole (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add ethyl 4-chloroacetoacetate (11 mmol).
-
Heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Slowly add the reaction mixture to a beaker containing ice-cold water (200 mL) while stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and air dry to obtain the crude ethyl 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate.
-
-
Step 2: Saponification to the Carboxylic Acid
-
Suspend the crude ester from the previous step in ethanol (50 mL).
-
Add a solution of NaOH (20 mmol) in water (10 mL).
-
Heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the title compound, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid.
-
Expected Yield: ~75-85% over two steps. The product can be further purified by recrystallization from ethanol if necessary.
-
Protocol 2: Cell Viability Assessment via MTT Assay
This protocol provides a standard method for evaluating the cytotoxic potential of novel this compound derivatives against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MV4-11)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette, microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells from an exponentially growing culture. Perform a cell count and determine viability (e.g., using trypan blue).
-
Dilute the cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound in complete culture medium from your DMSO stock. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no-cell" blank (medium only).
-
Carefully aspirate the medium from the wells and add 100 µL of the appropriate compound dilution or control.
-
Return the plate to the incubator for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
References
- 1. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verjournal.com [verjournal.com]
- 7. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14)C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Nuances of 6-Phenylimidazo[2,1-b]thiazole and Its Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-phenylimidazo[2,1-b]thiazole and its derivatives. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of off-target effects. As Senior Application Scientists, we understand that unexpected experimental outcomes can be both frustrating and time-consuming. Our goal is to equip you with the knowledge and practical protocols to confidently navigate these challenges, ensuring the integrity and success of your research.
The this compound scaffold is a versatile pharmacophore, demonstrating a wide range of biological activities, including potent inhibition of various kinases such as FLT3, PIM1, and Akt, as well as antimicrobial and anticancer properties.[1][2][3] However, like many small molecule inhibitors, achieving absolute target specificity remains a significant hurdle.[4][5] This guide provides a structured approach to identifying, understanding, and mitigating off-target effects, thereby enhancing the precision of your experimental findings.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when working with this compound compounds.
Q1: My this compound-based inhibitor shows potent activity in my primary assay, but the phenotypic response in cells is not what I expected based on the intended target. What could be the issue?
A1: This is a classic indication of potential off-target effects. While your compound may effectively inhibit the primary target in a purified system, in a complex cellular environment, it could be interacting with other proteins, leading to an unexpected phenotype.[6] Off-target binding can sometimes dominate the cellular response.[4] It is also possible that the assumed mechanism of action for your target in the specific cell line you are using is incomplete.
Q2: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see specific target inhibition. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target cytotoxicity is crucial. An on-target effect would imply that inhibiting the intended protein is inherently toxic to the cells. Conversely, off-target toxicity suggests your compound is interacting with other cellular components essential for survival.[7] A key strategy to differentiate between these is to use a structurally related but inactive analog of your compound as a negative control. If the inactive analog also shows cytotoxicity, it strongly suggests an off-target effect. Additionally, genetic knockdown (e.g., using siRNA or CRISPR) of the intended target should phenocopy the cytotoxic effect of your compound if it is on-target.
Q3: How can I proactively assess the selectivity of my this compound derivative?
A3: Proactive selectivity profiling is a cornerstone of robust drug discovery. A tiered approach is often most effective. Initially, computational methods and screening against a panel of related kinases can provide a preliminary assessment of selectivity.[8] For example, if your compound is designed to target a specific kinase, it's prudent to test it against other members of the same family.[9] As you progress, broader screening panels, such as those offered by commercial vendors, can provide a more comprehensive view of your compound's interaction landscape.
Q4: Are there any known off-targets for kinase inhibitors with a similar scaffold to this compound?
A4: Yes, kinase inhibitors, in general, are known to have off-target activities due to the conserved nature of the ATP-binding pocket across the kinome.[5] For instance, inhibitors of the AGC kinase family (which includes Akt and PKA) can sometimes show cross-reactivity.[9] Some PIM1 kinase inhibitors have also been shown to interact with other kinases like FLT3.[10] Therefore, when working with a this compound-based kinase inhibitor, it is advisable to consider other kinases that are structurally related to your primary target as potential off-targets.
Troubleshooting Guide: A Problem-Oriented Approach
This section provides structured troubleshooting workflows for common issues encountered during experimentation with this compound compounds.
Problem 1: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability in assay readouts between experiments.
-
Difficulty in obtaining a consistent dose-response curve.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Precipitation | 1. Assess Solubility: Determine the aqueous solubility of your compound in your assay buffer. Visually inspect for precipitation at the concentrations used. 2. Fresh Dilutions: Always prepare fresh dilutions of your compound from a DMSO stock for each experiment. 3. Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |
| Cellular Health and Passage Number | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. 2. Monitor Cell Health: Regularly check for signs of stress or contamination in your cell cultures. 3. Logarithmic Growth Phase: Ensure cells are in the logarithmic growth phase when seeding for experiments. |
| Assay-Specific Artifacts | 1. Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a compound-only control (no cells) to check for interference. 2. Reagent Variability: Use fresh and properly stored assay reagents. |
Problem 2: Observed Phenotype Does Not Correlate with Target Inhibition
Symptoms:
-
Potent inhibition of the target in a biochemical assay, but the cellular phenotype is weak or contradictory.
-
The observed phenotype is inconsistent with the known function of the target.
Workflow for Deconvolution of On-Target vs. Off-Target Effects:
Caption: Workflow to dissect on-target vs. off-target effects.
Experimental Protocols:
Protocol 1: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol allows for the confirmation of target binding within intact cells.
Materials:
-
Cells of interest
-
This compound compound
-
DMSO (vehicle)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with your compound at the desired concentration and a vehicle control for a specified time.
-
Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of your target protein by Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of your compound indicates binding.
Protocol 2: Target Knockdown using siRNA
This protocol is to validate that the observed phenotype is dependent on the intended target.
Materials:
-
siRNA targeting your gene of interest
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the two solutions and incubate at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Phenotypic Assay & Target Knockdown Validation: Perform your phenotypic assay. In parallel, lyse a separate set of cells to confirm target protein knockdown by Western blot or qPCR.
-
Analysis: Compare the phenotype of the target knockdown cells to that of cells treated with your compound.
Advanced Troubleshooting: Identifying Novel Off-Targets
If the initial troubleshooting steps strongly suggest an off-target effect, more advanced techniques may be necessary to identify the responsible protein(s).
Chemoproteomics: This powerful technique can be used to identify the direct binding partners of your compound in a cellular lysate or even in live cells. A common approach involves immobilizing your compound on a solid support (e.g., beads) and using it to "pull down" interacting proteins from a cell lysate. These proteins can then be identified by mass spectrometry.
Caption: A simplified workflow for identifying off-targets using chemoproteomics.
By systematically applying these troubleshooting strategies and experimental protocols, you can gain a deeper understanding of the mechanism of action of your this compound compounds and confidently address the challenges posed by off-target effects. Our team of application scientists is committed to supporting your research endeavors. Please do not hesitate to reach out for further assistance.
References
- 1. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Line Contamination in 6-Phenylimidazo[2,1-b]thiazole Screening
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering cell line contamination issues during the screening of 6-phenylimidazo[2,1-b]thiazole derivatives. This class of compounds has shown potential in various therapeutic areas, including as anticancer and antiviral agents.[1][2][3][4] The integrity of your cell-based assays is paramount for generating reliable and reproducible data. This resource is designed to help you identify, troubleshoot, and prevent common contamination problems.
Introduction: The Silent Saboteurs of Your Research
Cell line contamination is a pervasive issue that can lead to wasted resources, irreproducible results, and the retraction of publications.[5][6] Contaminants can be biological, such as bacteria, fungi, mycoplasma, viruses, or even other cell lines, and chemical.[7] In the context of screening novel compounds like 6-phenylimidazo[2,1-b]thiazoles, which may have subtle effects on cell signaling and viability, even low-level contamination can significantly alter experimental outcomes.[8][9] This guide will equip you with the knowledge and tools to maintain the integrity of your cell cultures and ensure the validity of your screening data.
Frequently Asked Questions (FAQs)
Section 1: General Contamination Issues
Q1: What are the most common signs of contamination in cell culture?
A1: Obvious signs of bacterial or fungal contamination include sudden changes in the culture medium's appearance, such as turbidity (cloudiness), a rapid drop in pH (medium turning yellow), or the presence of filamentous structures (fungi) or small, motile particles (bacteria) when viewed under a microscope.[10][11] However, some contaminants, like mycoplasma and certain viruses, may not produce any visible signs, making them particularly insidious.[11]
Q2: I suspect my cultures are contaminated. What is the first thing I should do?
A2: Immediately quarantine the suspected flasks and any shared reagents (e.g., media, serum). Do not use them for any further experiments. Your next steps should be to identify the contaminant and determine the extent of the contamination within your lab. Discarding the contaminated culture is often the safest and most efficient solution.[12]
Q3: Can I rely on antibiotics in my culture medium to prevent contamination?
A3: While antibiotics like penicillin and streptomycin can be used to protect against bacterial contamination, their routine use is often discouraged.[13] Continuous use of antibiotics can mask low-level contamination, lead to the development of antibiotic-resistant strains, and may have off-target effects on your cells, potentially confounding the results of your this compound screening.[10][13] It is best to rely on strict aseptic technique as your primary defense.[10][14]
Section 2: Mycoplasma Contamination
Q1: What is mycoplasma and why is it such a problem?
A1: Mycoplasma are the smallest known self-replicating bacteria and lack a cell wall, which makes them resistant to many common antibiotics, including penicillin.[11][15] They are a frequent contaminant of cell cultures, with estimates suggesting that 15-35% of continuous cell lines are contaminated.[16] Mycoplasma can significantly alter cellular functions, including metabolism, proliferation, and gene expression, thereby compromising the integrity of your experimental data.[9][16][17]
Q2: How can I detect mycoplasma contamination?
A2: Since mycoplasma contamination is not visible to the naked eye, specific detection methods are required.[9] The most common and reliable methods include PCR-based assays, which are highly sensitive and specific, and DNA staining with a fluorescent dye (e.g., DAPI or Hoechst), which allows for visualization of mycoplasma DNA as small, punctate fluorescence outside the cell nuclei.[18] ELISA-based kits are also available.[18]
Q3: Can I salvage a cell line that is contaminated with mycoplasma?
A3: While discarding the contaminated cell line and starting with a fresh, authenticated stock is the recommended course of action, it is possible to eliminate mycoplasma from a valuable or irreplaceable cell line.[12] This is typically achieved by treating the culture with specific anti-mycoplasma antibiotics, such as certain fluoroquinolones, tetracyclines, or macrolides.[19][20][21] However, these treatments can be harsh on the cells and may not always be successful.[21] It is crucial to re-test the cells after treatment to confirm the eradication of mycoplasma.
Section 3: Cell Line Cross-Contamination
Q1: What is cell line cross-contamination and how does it happen?
A1: Cell line cross-contamination occurs when one cell line is unintentionally overgrown by another. This is a significant problem in biomedical research, with estimates suggesting that 15-20% of cell lines in use are misidentified. Cross-contamination can happen due to simple errors such as mislabeling of flasks, sharing of media between different cell lines, or the generation of aerosols.[22] The infamous HeLa cell line is a common contaminant due to its aggressive growth.[22][23]
Q2: Why is cell line authentication important for my this compound screening?
Q3: How can I authenticate my cell lines?
A3: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[24][25][26][27] STR profiling generates a unique genetic "fingerprint" for each cell line based on the analysis of specific polymorphic markers in the genome.[25][26] This profile can then be compared to a reference database of known cell line STR profiles to confirm its identity.[28] For non-human cell lines, other methods like isoenzyme analysis or DNA barcoding can be used.
Troubleshooting Guides
Guide 1: Responding to a Suspected Contamination Event
This guide provides a step-by-step workflow for managing a suspected contamination event in your cell culture laboratory.
Caption: Decision tree for responding to a suspected contamination event.
Guide 2: Mycoplasma Elimination Protocol
This protocol outlines a general procedure for eliminating mycoplasma from a valuable cell line using a commercially available mycoplasma elimination reagent. Always follow the manufacturer's specific instructions for the reagent you are using.
Materials:
-
Mycoplasma-contaminated cell culture
-
Appropriate cell culture medium and supplements
-
Mycoplasma elimination reagent (e.g., Plasmocure™, BM-Cyclin)[12][21]
-
Mycoplasma detection kit (PCR-based recommended)
-
Sterile cell culture flasks, pipettes, and other consumables
Procedure:
-
Initial Seeding: Plate the mycoplasma-contaminated cells at a low density in a new flask.
-
Treatment: Add the mycoplasma elimination reagent to the culture medium at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells under their normal growth conditions for the duration of the treatment period (typically 1-2 weeks).[21]
-
Monitoring: Observe the cells regularly for signs of toxicity. Some anti-mycoplasma agents can cause temporary changes in cell morphology or a reduction in growth rate.[21]
-
Subculturing: Subculture the cells as needed during the treatment period, always including the mycoplasma elimination reagent in the fresh medium.
-
Post-Treatment Recovery: After the recommended treatment period, culture the cells for at least two passages in antibiotic-free medium.
-
Re-testing: Test the culture for the presence of mycoplasma using a sensitive detection method like PCR.
-
Confirmation: If the test is negative, continue to culture the cells for another 2-3 weeks without antibiotics and test again to ensure the mycoplasma has been completely eradicated.
-
Cryopreservation: Once the cell line is confirmed to be mycoplasma-free, expand the culture and create a new, authenticated cell bank.
Guide 3: Cell Line Authentication Workflow
This workflow illustrates the process of authenticating your cell lines to ensure the integrity of your research.
Caption: Workflow for cell line authentication using STR profiling.
Data Tables
Table 1: Comparison of Common Mycoplasma Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Direct Culture | Growth on selective agar | Gold standard, detects viable mycoplasma | Slow (up to 4 weeks), laborious, some strains are non-culturable |
| DNA Staining (e.g., Hoechst) | Binds to DNA, mycoplasma DNA appears as extranuclear fluorescence | Relatively fast, inexpensive | Lower sensitivity, subjective interpretation, requires a fluorescence microscope |
| PCR-based Assays | Amplification of mycoplasma-specific DNA | Highly sensitive and specific, rapid results (hours) | Can detect DNA from non-viable mycoplasma, risk of false positives from contamination |
| ELISA | Detects mycoplasma-specific antigens | Relatively fast and easy to perform | Lower sensitivity than PCR, may not detect all species |
Best Practices for Preventing Contamination
-
Aseptic Technique: Always use strict aseptic technique when working with cell cultures.[10][29] This includes working in a certified biosafety cabinet, disinfecting all surfaces with 70% ethanol, and using sterile consumables.[13][29]
-
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.[7][29] Avoid talking, singing, or coughing over open cultures.[13]
-
Quarantine New Cell Lines: All new cell lines, whether from a commercial vendor or another lab, should be quarantined and tested for contamination (especially mycoplasma) before being introduced into the main cell culture facility.[10][14]
-
Dedicated Reagents: Use separate bottles of media and other reagents for each cell line to prevent cross-contamination.[13]
-
Regular Cleaning: Regularly clean and decontaminate incubators, water baths, and other laboratory equipment.[14][30]
-
Routine Testing: Implement a routine schedule for mycoplasma testing and cell line authentication.[10][13]
By adhering to these guidelines and utilizing the troubleshooting resources provided, you can significantly reduce the risk of cell line contamination and ensure the quality and reproducibility of your this compound screening data.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 7008-63-1: 6-phenylimidazo[2,1-b][1,3]thiazole [cymitquimica.com]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. Cell Line Authentication Services | STR Profiling & Identification - CD Genomics [cd-genomics.com]
- 6. atcc.org [atcc.org]
- 7. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 8. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mycoplasma – A nearly unrecognisable contaminant with a high impact [eurofinsgenomics.eu]
- 10. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. biocompare.com [biocompare.com]
- 13. ibidi.com [ibidi.com]
- 14. mscience.com.au [mscience.com.au]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. atcc.org [atcc.org]
- 17. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 18. goldbio.com [goldbio.com]
- 19. Elimination of mycoplasmas from infected cell lines using antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Eradication of Mycoplasma contaminations from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. invivogen.com [invivogen.com]
- 22. cellculturedish.com [cellculturedish.com]
- 23. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 24. biopharminternational.com [biopharminternational.com]
- 25. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 26. Cell Line Authentication (Human) – Tumor Engineering and Phenotyping Shared Resource [tep.cancer.illinois.edu]
- 27. biocompare.com [biocompare.com]
- 28. summitpharma.co.jp [summitpharma.co.jp]
- 29. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 30. Eliminating Mycoplasma Contamination from Laboratory Incubators [scintica.com]
Validation & Comparative
Validating the Anticancer Effects of 6-Phenylimidazo[2,1-b]thiazole Derivatives: A Comparative Guide for Drug Development Professionals
The landscape of oncology is continually evolving, with a pressing need for novel therapeutic agents that can overcome the challenges of drug resistance and provide more targeted treatment options. Among the myriad of heterocyclic compounds being explored, the 6-phenylimidazo[2,1-b]thiazole scaffold has emerged as a promising pharmacophore, demonstrating potent and diverse anticancer activities. This guide provides an in-depth technical overview of this class of compounds, offering a comparative analysis of their efficacy, elucidating their mechanisms of action, and presenting detailed experimental protocols for their validation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information necessary to evaluate and advance these promising molecules in the preclinical pipeline.
The Therapeutic Promise of the this compound Scaffold
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] When functionalized with a phenyl group at the 6-position, these derivatives have shown remarkable potency against a variety of human cancer cell lines.[3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties and the development of derivatives with selectivity towards specific cancer-associated targets.
Comparative Efficacy: Benchmarking Against Standard-of-Care Agents
A critical step in the validation of any new anticancer agent is to benchmark its cytotoxic potential against established chemotherapeutic drugs. The following table summarizes the in vitro cytotoxicity (IC50 values) of representative this compound derivatives compared to doxorubicin and cisplatin across various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole Derivative 1 | MDA-MB-231 (Breast) | 1.4 | [4] |
| Sorafenib | MDA-MB-231 (Breast) | 5.2 | [4] |
| Imidazo[2,1-b]thiazole Derivative 2 | A549 (Lung) | 1.08 | [5] |
| Imidazo[2,1-b]thiazole Derivative 3 | MV4-11 (Leukemia) | 0.002 | [6] |
| Imidazo[2,1-b]thiazole Derivative 4 | Panc-1 (Pancreatic) | 5.18 | [7] |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 2.5 | [8][9] |
| Doxorubicin | A549 (Lung) | >20 | [10] |
| Cisplatin | A549 (Lung) | 55 - 64 | [10] |
| Cisplatin | MCF-7 (Breast) | ~10 | [11] |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number. The data presented here is for comparative purposes.
Unraveling the Mechanisms of Action: A Multi-Targeted Approach
The anticancer effects of this compound derivatives are not attributed to a single mechanism but rather to their ability to interact with multiple key targets involved in cancer cell proliferation, survival, and metastasis. The primary mechanisms identified to date include the inhibition of crucial kinases and the disruption of microtubule dynamics.
Inhibition of FMS-Like Tyrosine Kinase 3 (FLT3)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. Several this compound derivatives have been identified as potent inhibitors of FLT3, particularly the internal tandem duplication (ITD) mutant.[6]
Caption: FLT3 Signaling Pathway Inhibition.
Disruption of Tubulin Polymerization
The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy. Certain this compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Molecular docking studies suggest that these compounds may bind to the colchicine-binding site on β-tubulin.[12]
Caption: Tubulin Polymerization Inhibition Workflow.
Inhibition of RAF Kinase
The RAF-MEK-ERK signaling pathway is a critical regulator of cell growth and is frequently hyperactivated in various cancers, particularly melanoma. Some imidazo[2,1-b]thiazole derivatives have been developed as potent pan-RAF inhibitors, demonstrating efficacy in both in vitro and in vivo models of melanoma.
In Vivo Validation: Demonstrating Therapeutic Potential in Preclinical Models
While in vitro data is essential for initial screening, in vivo studies are paramount for validating the therapeutic potential of a new drug candidate. A study on an imidazo[2,1-b]thiazole derivative in an MV4-11 xenograft mouse model demonstrated significant tumor growth reduction at doses of 1-3 mg/kg without apparent toxicity.[13] Another study reported that a different derivative was well-tolerated in mice. These findings underscore the potential for developing these compounds into clinically viable agents.
Essential Experimental Protocols for Validation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are crucial. The following sections provide detailed, step-by-step methodologies for key assays used to validate the anticancer effects of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivative and a vehicle control for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT Assay Experimental Workflow.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Apoptosis Assay Workflow.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Cell Cycle Analysis Workflow.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Their multi-targeted mechanism of action, potent in vitro cytotoxicity, and encouraging in vivo efficacy warrant further investigation. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on comprehensive preclinical studies to evaluate their pharmacokinetic and toxicological profiles. The experimental frameworks provided in this guide offer a robust starting point for the rigorous validation of these and other emerging anticancer drug candidates.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to FLT3 Inhibition in Acute Myeloid Leukemia: The Established Efficacy of Quizartinib Versus the Preclinical Promise of 6-phenylimidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow.[1][2] Genetic mutations are central to the pathogenesis of AML, and one of the most common and prognostically significant is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene.[1][3] Occurring in approximately 30% of AML patients, FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase.[1] This aberrant signaling drives uncontrolled cell proliferation and is associated with a high leukemic burden, increased relapse rates, and poor overall survival.[4][5][6] Consequently, the FLT3 receptor has emerged as a critical therapeutic target, leading to the development of specific inhibitors designed to block this oncogenic driver.
This guide provides a detailed comparison between two such inhibitors: quizartinib, a potent second-generation FLT3 inhibitor with established clinical efficacy and FDA approval, and 6-phenylimidazo[2,1-b]thiazole, a novel scaffold identified in preclinical studies with high potency. We will delve into their mechanisms of action, supporting experimental data, and their current standing in the landscape of AML treatment.
Quizartinib: A Clinically Validated, Second-Generation FLT3 Inhibitor
Quizartinib (Vanflyta®) is an oral, highly potent, and selective second-generation type II FLT3 inhibitor.[3][7] Its development and subsequent approval represent a significant advancement in the targeted therapy of FLT3-mutated AML.
Mechanism of Action
Quizartinib exerts its therapeutic effect by selectively binding to the ATP-binding site of the FLT3 receptor's intracellular kinase domain.[4][7] As a type II inhibitor, it specifically recognizes the inactive conformation of the kinase, preventing the receptor's autophosphorylation and subsequent activation.[8] This action effectively blocks the downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for the growth and survival of leukemic cells.[4][7] The suppression of these pathways ultimately induces apoptosis (programmed cell death) and inhibits the proliferation of FLT3-ITD-positive leukemia cells.[4] Its high selectivity for FLT3 over other kinases like KIT and PDGFR minimizes off-target effects, a key advantage over first-generation inhibitors.[7]
Clinical Efficacy and Regulatory Status
The clinical efficacy of quizartinib was rigorously established in large-scale, randomized clinical trials.
-
QuANTUM-First Trial: This Phase III study evaluated quizartinib in combination with standard chemotherapy for newly diagnosed FLT3-ITD-positive AML. The results demonstrated a significant improvement in overall survival (OS) for patients receiving quizartinib compared to placebo.[3] The median OS was 31.9 months in the quizartinib arm versus 15.1 months in the placebo arm.[6]
-
QuANTUM-R Trial: This Phase III trial compared quizartinib monotherapy to salvage chemotherapy in patients with relapsed/refractory FLT3-ITD AML. Quizartinib was the first FLT3 inhibitor to show a significant OS benefit over chemotherapy in this challenging patient population.[5]
Based on the compelling results of the QuANTUM-First trial, the U.S. Food and Drug Administration (FDA) approved quizartinib on July 20, 2023.[3][9] The approval is for its use in combination with standard cytarabine and anthracycline induction and cytarabine consolidation, and as maintenance monotherapy for adult patients with newly diagnosed AML that is FLT3-ITD positive.[3][10][11]
| Clinical Trial | Patient Population | Treatment Arms | Primary Endpoint | Result |
| QuANTUM-First | Newly Diagnosed FLT3-ITD+ AML | Quizartinib + Chemo vs. Placebo + Chemo | Overall Survival (OS) | Median OS: 31.9 months vs. 15.1 months (HR 0.78, p=0.0324)[3][6] |
| QuANTUM-R | Relapsed/Refractory FLT3-ITD+ AML | Quizartinib vs. Salvage Chemotherapy | Overall Survival (OS) | Median OS: 6.2 months vs. 4.7 months (HR 0.76, p=0.02)[12] |
Mechanisms of Resistance
Despite its efficacy, resistance to quizartinib can develop. The primary mechanisms are "on-target," involving secondary point mutations within the FLT3 kinase domain, such as at the activation loop (D835) or the gatekeeper residue (F691), which interfere with drug binding.[13][14][15] "Off-target" resistance can also occur through the activation of alternative signaling pathways, such as the Ras pathway.[14][16]
This compound: A Novel Preclinical FLT3 Inhibitor
In the ongoing search for novel and improved AML therapies, a series of this compound derivatives have been identified as a new class of potent FLT3 inhibitors.[17] This compound class is currently in the preclinical stage of development, with promising initial data.
Discovery and Preclinical Activity
The discovery of this scaffold arose from a structure-activity relationship (SAR) analysis of newly synthesized compounds.[17] The research focused on identifying molecules with potent activity against FLT3-dependent AML cells while showing minimal effect on FLT3-independent cells.
One of the most potent compounds identified was 6-(4-(3-(5-(tert-butyl)isoxazol- 3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide , referred to as compound 19 in the initial study.[17] This compound demonstrated remarkable potency in both cellular and enzymatic assays.
| Assay Type | Target/Cell Line | IC50 Value (μM) |
| Cellular Assay | MV4-11 (FLT3-ITD+ AML Cell Line) | 0.002 |
| Enzymatic Assay | FLT3 Kinase | 0.022 |
| Data from Zhang et al., Bioorg. Med. Chem. Lett., 2015.[17] |
These sub-micromolar IC50 values indicate very high potency, particularly in the cellular context, suggesting excellent cell permeability and target engagement. The compound showed potent activity against the FLT3-dependent MV4-11 cell line but had weak to no activity against the FLT3-independent HeLa cell line, indicating a selective mechanism of action consistent with FLT3 inhibition.[17]
Comparative Analysis: Quizartinib vs. This compound
A direct comparison is challenging due to the vast difference in their developmental stages. Quizartinib is a clinically proven drug, while this compound is a promising lead compound from a preclinical study.
| Feature | Quizartinib | This compound (Compound 19) |
| Development Stage | Clinically Approved (FDA) | Preclinical |
| Evidence Type | Phase III Clinical Trials, Real-World Data | In Vitro Cellular & Enzymatic Assays |
| Mechanism of Action | Selective Type II FLT3 Inhibitor | Potent FLT3 Inhibitor (presumed) |
| Potency Data | Clinically effective doses established | IC50 (MV4-11 cells): 2 nM[17] |
| Known Resistance | FLT3 Kinase Domain Mutations, Bypass Pathways | Not yet studied |
| Safety Profile | Well-characterized (QT prolongation is a key warning)[3][18] | Unknown in vivo / in humans |
While the preclinical IC50 value for the this compound derivative is exceptionally low, suggesting high potency, this is an early-stage finding. Many potent preclinical compounds fail to advance due to issues with pharmacokinetics, toxicity, or off-target effects in vivo. Quizartinib, in contrast, has successfully navigated these hurdles to demonstrate a clear survival benefit in human patients, leading to its regulatory approval.
Experimental Protocols for Evaluating FLT3 Inhibitors
To ensure scientific integrity, the evaluation of novel kinase inhibitors like this compound derivatives requires robust and validated experimental protocols.
In Vitro Cell Viability Assay (MTS Assay)
This protocol determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Objective: To measure the dose-dependent effect of an FLT3 inhibitor on the viability of an FLT3-ITD+ AML cell line (e.g., MV4-11).
Methodology:
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well microplate in a final volume of 90 µL of culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound derivative) in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in culture medium.
-
Treatment: Add 10 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log-transformed drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for FLT3 Phosphorylation
This protocol assesses the direct inhibitory effect of the compound on the target kinase's activity within the cell.
Objective: To determine if the test compound inhibits the constitutive autophosphorylation of FLT3 in MV4-11 cells.
Methodology:
-
Cell Treatment: Seed MV4-11 cells in 6-well plates and grow to ~80% confluency. Treat the cells with varying concentrations of the inhibitor (e.g., 0, 1, 10, 100 nM) for 2-4 hours.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FLT3 (Tyr591) and total FLT3. A loading control like β-actin or GAPDH should also be used.
-
Washing & Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated FLT3 to total FLT3 at each inhibitor concentration.
Conclusion
Quizartinib stands as a testament to the success of targeted therapy in AML, offering a significant survival advantage to patients with FLT3-ITD mutations.[3][6] Its journey from a promising compound to an FDA-approved drug provides a benchmark for future therapeutic development. The this compound scaffold represents the crucial, early-stage discovery phase of this journey. While its initial in vitro data is highly encouraging, demonstrating nanomolar potency against FLT3-driven AML cells, it must undergo rigorous preclinical and clinical evaluation to ascertain its true therapeutic potential.[17] For researchers in the field, quizartinib provides a validated target and a clinical comparator, while novel compounds like the this compound derivatives offer exciting new avenues for potentially overcoming existing resistance mechanisms and further improving outcomes for patients with this aggressive leukemia.
References
- 1. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [open.bu.edu]
- 3. Quizartinib granted FDA approval for patients with newly diagnosed FLT3-ITD mutated AML [aml-hub.com]
- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 5. Quizartinib Significantly Improves Survival Over Chemotherapy in Patients with Relapsed/Refractory AML and FLT3-ITD Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 7. nbinno.com [nbinno.com]
- 8. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 9. FDA approves quizartinib for newly diagnosed acute myeloid leukemia | FDA [fda.gov]
- 10. onclive.com [onclive.com]
- 11. FDA approves quizartinib for newly diagnosed FLT3-ITD AML | VJHemOnc [vjhemonc.com]
- 12. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. missionbio.com [missionbio.com]
- 17. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quizartinib: Leukemia Uses, Side Effects, Dosage [medicinenet.com]
A Researcher's Guide to the Cross-Validation of 6-Phenylimidazo[2,1-b]thiazole Activity in Diverse Cancer Cell Lines
The relentless pursuit of novel and effective anticancer agents has led researchers down a multitude of synthetic pathways. One such avenue that has garnered considerable interest is the exploration of heterocyclic compounds, particularly the imidazo[2,1-b]thiazole scaffold. This guide focuses on the 6-phenylimidazo[2,1-b]thiazole core structure, a promising pharmacophore that has demonstrated significant cytotoxic activity against various cancer cell lines. Our objective is to provide a comprehensive comparison of its efficacy across different cancer types, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.
Understanding the Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole nucleus is a bicyclic heterocyclic system that has shown a broad spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2] Its rigid structure and potential for diverse substitutions make it an attractive scaffold for the design of targeted therapies. The introduction of a phenyl group at the 6-position, in particular, has been a key area of investigation, with numerous derivatives exhibiting potent antineoplastic effects.[3][4]
The mechanism of action for this compound derivatives is multifaceted and appears to be cell-line dependent. Studies have pointed towards the inhibition of key signaling proteins involved in cancer cell proliferation and survival, such as Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][5] FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that drive cell proliferation.[6][7] VEGFR2, on the other hand, is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[8][9]
Comparative Cytotoxicity Across Cancer Cell Lines
The true measure of a potential anticancer agent lies in its differential activity across a range of cancer cell types. This cross-validation not only helps in identifying the most susceptible cancer types but also provides insights into the compound's potential mechanism of action. Below is a summary of the reported cytotoxic activities (IC50 values) of various this compound derivatives in different human cancer cell lines. A lower IC50 value indicates a higher potency.
| Compound/Derivative | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |
| Derivative 5l | MDA-MB-231 | Breast Adenocarcinoma | 1.4 | [5] |
| Sorafenib (Control) | MDA-MB-231 | Breast Adenocarcinoma | 5.2 | [5] |
| Derivative 5l | HepG2 | Liver Carcinoma | 22.6 | [5] |
| Derivative 19 | MV4-11 | Acute Myeloid Leukemia | 0.002 | [3][10] |
| Derivative 19 | HeLa | Cervical Adenocarcinoma | > 10 (very weak activity) | [3][10] |
| Isomer: Levamisole | BC-47 | Bladder Cancer | Not specified, but showed depressive effect on relapse | [2] |
| Isomer: Dexamisole | BC-47 | Bladder Cancer | Not specified, but showed depressive effect on relapse | [2] |
| Isomer: Tetramisole | BC-47 | Bladder Cancer | Not specified, but showed depressive effect on relapse | [2] |
| Derivative 9c | SUIT-2 | Pancreatic Ductal Adenocarcinoma | 5.11 - 10.8 | [11] |
| Derivative 9l | SUIT-2 | Pancreatic Ductal Adenocarcinoma | 5.11 - 10.8 | [11] |
| Derivative 9c | Capan-1 | Pancreatic Ductal Adenocarcinoma | 5.11 - 10.8 | [11] |
| Derivative 9l | Capan-1 | Pancreatic Ductal Adenocarcinoma | 5.11 - 10.8 | [11] |
| Derivative 9c | Panc-1 | Pancreatic Ductal Adenocarcinoma | 5.11 - 10.8 | [11] |
| Derivative 9l | Panc-1 | Pancreatic Ductal Adenocarcinoma | 5.11 - 10.8 | [11] |
Note: The table showcases the activity of various derivatives of the core this compound structure. Direct comparisons of the parent compound across multiple cell lines are limited in the currently available literature. The data highlights the importance of specific substitutions in determining the potency and selectivity of these compounds. For instance, derivative 19 shows remarkable potency against the FLT3-dependent AML cell line MV4-11, while exhibiting minimal activity against the FLT3-independent HeLa cell line, suggesting a targeted mechanism of action.[3][10]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized and robust assay is paramount. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[4][12] It is a reliable and cost-effective method for screening the cytotoxic effects of chemical compounds on adherent cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell blank. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove any unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the potential mode of action and the experimental process, the following diagrams are provided.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Anticancer activity of isomers of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 6-Phenylimidazo[2,1-b]thiazole Analogs' Potency: A Guide for Drug Discovery Professionals
The 6-phenylimidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, most notably in the realm of oncology. The unique bicyclic aromatic system provides a rigid framework amenable to diverse substitutions, allowing for the fine-tuning of potency and selectivity against various biological targets. This guide offers a comprehensive, head-to-head comparison of the potency of key this compound analogs, providing researchers, scientists, and drug development professionals with critical data and insights to inform their own discovery programs. We will delve into their efficacy against prominent cancer targets, including FMS-like tyrosine kinase 3 (FLT3) and tubulin, supported by experimental data and detailed protocols.
The this compound Core: A Versatile Pharmacophore
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention due to its presence in various biologically active compounds. The planarity of this system, coupled with the strategic placement of nitrogen and sulfur heteroatoms, facilitates key interactions with biological macromolecules. The addition of a phenyl group at the 6-position provides a crucial anchor point for further functionalization, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties.
Targeting FLT3 Kinase in Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive kinase activity and aberrant cell proliferation. This makes FLT3 an attractive therapeutic target for AML. Several this compound derivatives have demonstrated potent inhibitory activity against FLT3.
Comparative Potency of FLT3 Inhibitors
A series of this compound derivatives have been synthesized and evaluated for their ability to inhibit FLT3 kinase and the proliferation of FLT3-dependent AML cell lines, such as MV4-11. The structure-activity relationship (SAR) studies have revealed that modifications at the 3-position of the imidazo[2,1-b]thiazole ring and substitutions on the 6-phenyl ring are critical for potency.
| Compound ID | R Group (at C3) | 6-Phenyl Substitution | FLT3 IC50 (µM) | MV4-11 IC50 (µM) | Reference |
| 19 | -CONH(CH₂)₃N(CH₃)₂ | 4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido) | 0.022 | 0.002 | [1] |
Table 1: Potency of this compound Analogs against FLT3 and MV4-11 Cells. [1]
As illustrated in Table 1, compound 19 exhibits exceptional potency at both the enzymatic and cellular levels, with a nanomolar IC50 value against the FLT3-ITD positive MV4-11 cell line.[1] This highlights the importance of the ureido-isoxazole moiety on the phenyl ring and the dimethylaminopropyl carboxamide group at the C3 position for potent FLT3 inhibition.
Experimental Protocol: FLT3 Kinase Inhibition Assay
The following protocol outlines a typical in vitro assay to determine the enzymatic inhibitory activity of test compounds against FLT3 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against recombinant FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of recombinant FLT3 enzyme to each well.
-
Add 2 µL of a mixture containing the substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
FLT3 Signaling Pathway
The diagram below illustrates the FLT3 signaling cascade and the point of inhibition by this compound analogs.
Caption: FLT3 signaling pathway and inhibition.
Disrupting the Cytoskeleton: Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that interfere with tubulin polymerization are potent anticancer drugs. A number of this compound derivatives have been identified as inhibitors of tubulin polymerization, often binding to the colchicine site.
Comparative Potency of Tubulin Polymerization Inhibitors
The antiproliferative activity of these analogs is often evaluated against a panel of cancer cell lines, and their ability to inhibit tubulin polymerization is confirmed through in vitro assays. Structure-activity relationship studies have shown that substitutions on the 6-phenyl ring are critical for potent tubulin inhibition.
| Compound ID | R1 (at C6-phenyl) | Cell Line | GI50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| 3h | 3,4,5-trimethoxy | NCI-60 (mean) | 0.88 | N/A | [2] |
Table 2: Potency of a 2,3-disubstituted imidazo[2,1-b]benzothiazole analog. [2]
Compound 3h , a 2,3-disubstituted imidazo[2,1-b]benzothiazole, demonstrated potent anticancer activity across the NCI-60 human cancer cell line panel, with a mean GI50 of 0.88 µM.[2] This compound was also shown to inhibit tubulin polymerization, suggesting this as its mechanism of anticancer action.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to measure the effect of test compounds on the polymerization of tubulin in vitro.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on tubulin polymerization.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, GTP, and the fluorescent reporter dye.
-
Add serial dilutions of the test compounds, positive control, or negative control to a 96-well plate.
-
Initiate polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Determine the rate of polymerization for each compound concentration.
-
Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.
Tubulin Dynamics and Cell Cycle Progression
The following diagram illustrates the critical role of tubulin polymerization in the cell cycle and how its inhibition by this compound analogs leads to mitotic arrest.
Caption: Inhibition of tubulin polymerization and cell cycle arrest.
Antiproliferative Activity Across Diverse Cancer Cell Lines
Beyond specific molecular targets, the ultimate goal of many anticancer drug discovery programs is to identify compounds with broad and potent antiproliferative activity. Numerous this compound analogs have been screened against various cancer cell lines, revealing a wide range of potencies.
Head-to-Head Comparison of Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 or GI50 values) of several this compound derivatives against a panel of human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| 5l | MDA-MB-231 | Breast Cancer | 1.4 | [3] |
| 5l | HepG2 | Liver Cancer | 22.6 | [3] |
| 1g | NCI-60 Panel | Various | 1.67 - 10.3 | [4] |
| 1d | SUIT-2 | Pancreatic Cancer | 5.16 | [4] |
| 1d | Capan-1 | Pancreatic Cancer | 9.73 | [4] |
| 1d | Panc-1 | Pancreatic Cancer | 10.56 | [4] |
Table 3: Antiproliferative Activity of this compound Analogs against Various Cancer Cell Lines. [3][4]
The data in Table 3 demonstrates the broad-spectrum anticancer potential of this scaffold. For instance, compound 5l shows potent and selective activity against the MDA-MB-231 breast cancer cell line.[3] In contrast, compound 1g exhibits activity across the entire NCI-60 panel of human cancer cell lines.[4] The variations in potency across different cell lines underscore the importance of cell-based screening in identifying promising lead compounds.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a robust and widely used method for determining cell density and, by extension, cytotoxicity.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound analogs against adherent cancer cell lines.
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48-72 hours).
-
Terminate the experiment by gently adding cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water to remove TCA and excess medium.
-
Air dry the plates completely.
-
Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration and determine the GI50 value.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the typical workflow for evaluating the cytotoxic potential of novel compounds.
Caption: Workflow for SRB cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The data presented in this guide clearly demonstrates that strategic modifications to this core structure can yield compounds with potent and selective activity against key cancer targets such as FLT3 kinase and tubulin, as well as broad-spectrum antiproliferative effects.
The provided experimental protocols offer a robust starting point for researchers to evaluate their own novel analogs in a consistent and reproducible manner. The structure-activity relationships highlighted herein should serve as a valuable guide for the rational design of next-generation this compound-based therapeutics.
Future research in this area should focus on optimizing the pharmacokinetic properties of these potent compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the potential of these analogs against other emerging cancer targets could unveil new therapeutic opportunities. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of innovative and effective cancer treatments.
References
- 1. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Target Engagement of 6-Phenylimidazo[2,1-b]thiazole in Cells
Introduction: The Challenge Beyond the Phenotype
The 6-phenylimidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] For instance, specific derivatives have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia, selective COX-2 inhibitors, and microtubule-targeting agents.[4][5][6] While phenotypic screening can identify compounds with desirable cellular effects, the critical next step—and a frequent bottleneck in drug development—is unequivocally proving that the compound engages its intended molecular target within the complex milieu of a living cell.[7][8]
This guide provides a strategic framework for validating the cellular target engagement of a novel this compound derivative. We will move beyond a simple listing of techniques and instead present a logical, multi-tiered approach that combines unbiased profiling with direct, quantitative validation. This ensures a self-validating workflow, providing the high-confidence data required for advancing a lead candidate.
A Strategic Workflow for Target Validation
Robust target validation is not achieved with a single experiment. It requires a confluence of evidence from orthogonal methods. We advocate for a funnel-down approach, beginning with broad, unbiased methods to identify potential targets and then narrowing the focus to specific, direct binding assays in a physiologically relevant context.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility in In Vitro Studies of 6-Phenylimidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives like 6-phenylimidazo[2,1-b]thiazole demonstrating a vast spectrum of biological activities.[1] These compounds have been investigated as potent agents against cancer, microbes, and inflammation.[2][3][4][5] Specifically, various derivatives have shown promise as FLT3 inhibitors for acute myeloid leukemia, microtubule-targeting agents, and cytotoxic compounds against a range of human cancer cell lines.[6][7][8] However, the promise of any small molecule discovered in the lab is fundamentally tied to the reproducibility of its in vitro characterization.
This guide provides an in-depth comparison of experimental strategies and a framework for establishing robust, self-validating protocols to ensure that data generated for this compound derivatives are both accurate and reproducible. We will move beyond simple step-by-step instructions to explain the causal relationships behind critical experimental choices, empowering researchers to generate high-quality, trustworthy data.
The Bedrock of Reproducibility: A Self-Validating Experimental Design
In biomedical research, insufficient reproducibility is a significant challenge.[9] For in vitro assays, the validity of any result hinges on a meticulously planned system of controls.[10][11] An experiment without proper controls is merely an anecdote. A self-validating system, by contrast, has built-in checks that confirm the assay is performing as expected, independent of the test compound's outcome.
The Non-Negotiable Controls:
-
Positive Control: This is a known active compound (e.g., a standard-of-care drug like Doxorubicin in a cancer assay) that should produce the expected positive result. Its inclusion validates that the assay system—including cells, reagents, and instrumentation—is capable of detecting the desired effect.[10] If the positive control fails, the entire experiment is invalid, regardless of the test compound's results.
-
Negative Control: This is a sample that is not expected to produce any effect.[12] In cell-based assays, this is typically untreated cells or cells treated with the vehicle solvent. It establishes the baseline response and helps to identify false positives.[10]
-
Vehicle Control: Most small molecules, including this compound derivatives, are dissolved in a solvent like DMSO. The vehicle control consists of cells treated with the highest concentration of the solvent used for the test compounds. This is critical because the vehicle itself can have a biological effect, and this allows you to subtract its contribution from the test compound's activity.
The logical relationship between these controls forms the foundation of a valid experiment.
References
- 1. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts | MDPI [mdpi.com]
- 6. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceready.com.au [scienceready.com.au]
- 11. news-medical.net [news-medical.net]
- 12. Importance of Negative and Positive Controls in Microbial Analysis | Pharmaguideline [pharmaguideline.com]
Comparative Antimicrobial Spectrum of 6-Phenylimidazo[2,1-b]thiazole Derivatives: A Guide for Drug Discovery Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. The imidazo[2,1-b]thiazole scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antifungal, and antimycobacterial properties.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various 6-phenylimidazo[2,1-b]thiazole derivatives, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.
The core structure of this compound offers a versatile framework for chemical modification, allowing for the fine-tuning of its biological activity. This guide will delve into the synthesis of these derivatives, the methodologies for evaluating their antimicrobial efficacy, a comparative analysis of their activity against a panel of clinically relevant microorganisms, and a discussion of their structure-activity relationships.
Experimental Methodologies for Antimicrobial Spectrum Determination
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays. The two most common methods employed for determining the antimicrobial spectrum are the broth microdilution method and the agar disk diffusion method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. This method is favored for its ability to provide a precise measure of antimicrobial potency.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds and reference antibiotics are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours for bacteria and at a temperature and duration appropriate for fungal growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that shows no visible turbidity.
Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative or semi-quantitative technique that assesses the susceptibility of a microorganism to an antimicrobial agent. It is a simpler and more rapid method compared to broth microdilution.
Protocol:
-
Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism is swabbed uniformly across the surface of the agar.
-
Application of Disks: Paper disks impregnated with a known concentration of the test compounds and reference antibiotics are placed on the agar surface.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Comparative Antimicrobial Spectrum of this compound Derivatives
The antimicrobial activity of a series of synthesized this compound derivatives was evaluated against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The results, presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, are summarized in the table below. Ciprofloxacin and Fluconazole were used as reference standards for antibacterial and antifungal activities, respectively.
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| Derivative 1 | 12.5 | 25 | >100 | >100 | 50 | >100 |
| Derivative 2 | 6.25 | 12.5 | 50 | >100 | 25 | 50 |
| Derivative 3 | 3.12 | 6.25 | >100 | >100 | 12.5 | 25 |
| Derivative 4 | >100 | >100 | 25 | 50 | >100 | >100 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | 2 | 8 |
Data is a representative compilation from various studies and is for illustrative purposes.
Analysis of Antimicrobial Activity
The results indicate that the this compound scaffold possesses promising antimicrobial activity, particularly against Gram-positive bacteria and fungi.
-
Antibacterial Activity: Several derivatives exhibited potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with some compounds showing MIC values in the low microgram per milliliter range.[3] The activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was generally weaker, suggesting a potential selectivity of these compounds for Gram-positive organisms.[4][5] This selectivity might be attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria.
-
Antifungal Activity: A number of the synthesized compounds demonstrated notable antifungal activity against Candida albicans and Aspergillus niger.[3][6] In some cases, the antifungal potency was comparable to or even better than the standard drug, fluconazole, highlighting the potential of this scaffold in the development of new antifungal agents.
-
Antimycobacterial Activity: The imidazo[2,1-b]thiazole core has also been investigated for its antimycobacterial properties. Studies have shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[2][3][7]
Structure-Activity Relationship (SAR) Insights
The antimicrobial spectrum and potency of this compound derivatives are significantly influenced by the nature and position of substituents on the phenyl ring and the imidazo[2,1-b]thiazole core.
Caption: Key factors influencing the SAR of 6-phenylimidazo[2,1-b]thiazoles.
-
Substituents on the Phenyl Ring: The electronic properties and position of substituents on the 6-phenyl ring play a crucial role in modulating antimicrobial activity.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO2) or halogen (-Cl, -Br), at the para-position of the phenyl ring has been shown to enhance both antibacterial and antifungal activities. This is likely due to an increase in the overall electrophilicity of the molecule, which may facilitate interactions with biological targets.
-
Electron-donating groups: Conversely, the introduction of electron-donating groups, such as methoxy (-OCH3) or methyl (-CH3), often leads to a decrease in antimicrobial potency.
-
-
Substituents on the Imidazo[2,1-b]thiazole Core: Modifications at other positions of the heterocyclic core also impact the biological profile.
-
Position 3: The introduction of various side chains at the 3-position of the imidazo[2,1-b]thiazole ring has been explored to improve pharmacokinetic properties and target interactions. For instance, the synthesis of N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides has yielded compounds with significant antimicrobial activity.[3]
-
Position 5: Substitution at the 5-position can also influence the antimicrobial spectrum.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The studies reviewed in this guide demonstrate that derivatives of this core structure exhibit a broad spectrum of activity against clinically relevant bacteria and fungi. The established structure-activity relationships provide a rational basis for the design of more potent and selective analogues.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects is crucial for their further development.
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds is essential for their in vivo efficacy.
-
In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be evaluated in animal models of infection to assess their therapeutic potential.
-
Exploration of Novel Derivatives: The synthesis and evaluation of new derivatives with diverse substitutions will continue to be a key strategy for identifying compounds with improved antimicrobial activity and a broader spectrum.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of the next generation of antimicrobial drugs based on the versatile this compound scaffold.
References
- 1. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles | MDPI [mdpi.com]
- 6. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Evaluating the Selectivity of 6-Phenylimidazo[2,1-b]thiazole for FLT3 Kinase: A Comparative Guide
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the normal development and proliferation of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases—approximately one-third of newly diagnosed patients—the FLT3 gene is mutated.[2] These mutations, most commonly internal tandem duplications (FLT3-ITD) within the juxtamembrane domain, lead to ligand-independent, constitutive activation of the kinase.[1][2][3] This persistent signaling drives uncontrolled proliferation and survival of leukemic blasts and is strongly associated with a poor prognosis, including increased relapse rates and reduced overall survival.[2]
The critical role of aberrant FLT3 signaling in AML pathogenesis has established it as a high-priority therapeutic target.[4] This has spurred the development of numerous small-molecule FLT3 inhibitors. However, the clinical utility of these inhibitors is often dictated not just by their potency against FLT3, but also by their selectivity across the human kinome. Off-target inhibition, particularly of structurally related kinases like c-KIT, can lead to toxicity, such as myelosuppression, which complicates treatment.[5] Therefore, a rigorous evaluation of a new inhibitor's selectivity is paramount.
This guide provides an in-depth technical framework for evaluating the selectivity of a novel chemical scaffold, 6-phenylimidazo[2,1-b]thiazole, for FLT3 kinase. We will detail the essential biochemical and cellular assays, present a logical workflow for characterization, and compare its performance metrics against established clinical FLT3 inhibitors, providing researchers with the necessary context and methodologies to assess novel therapeutic candidates.
The Candidate: A Novel this compound Scaffold
Recent drug discovery efforts have identified a series of this compound derivatives as potent inhibitors of FLT3.[6] One particularly promising compound from this series, 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide (hereafter referred to as PIT-19 ), has demonstrated potent activity in both enzymatic and cellular assays.[6] This guide will use PIT-19 as the primary example to illustrate the evaluation process.
I. Foundational Assessment: Direct Enzymatic Inhibition
The initial and most direct assessment of an inhibitor's potency is through a biochemical kinase assay. This cell-free system isolates the kinase and substrate, allowing for a pure measurement of direct inhibition without confounding factors like cell permeability or efflux pumps. The half-maximal inhibitory concentration (IC50) derived from this assay is a fundamental benchmark of a compound's potency.
Experimental Protocol 1: In Vitro FLT3 Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[3][4][7]
Rationale: The ADP-Glo™ assay is a robust, luminescence-based method with high sensitivity, allowing for the use of low enzyme concentrations and making it suitable for high-throughput screening and accurate IC50 determination.[7]
Methodology:
-
Compound Plating: Create a serial dilution of PIT-19 in DMSO. Dispense 50 nL of each concentration into the wells of a 384-well white assay plate. Include DMSO-only wells as a negative control (100% activity) and a known potent FLT3 inhibitor (e.g., Gilteritinib) as a positive control.
-
Enzyme Addition: Prepare a solution of recombinant human FLT3 kinase in kinase reaction buffer. Add 2.5 µL of this solution to each well.
-
Reaction Initiation: Prepare a solution containing the poly(Glu, Tyr) 4:1 substrate and ATP (at a concentration near the Kₘ for FLT3) in the reaction buffer. Add 2.5 µL to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Table 1: Biochemical and Cellular Potency of PIT-19
| Assay Type | Target/Cell Line | Description | IC50 (µM) |
|---|---|---|---|
| Biochemical Kinase Assay | Recombinant FLT3 | Direct inhibition of kinase activity | 0.022[6] |
| Cellular Viability Assay | MV4-11 | FLT3-ITD dependent AML cell line | 0.002[6] |
| Cellular Viability Assay | HeLa | FLT3-independent cervical cancer cell line | >10[6] |
This data demonstrates that PIT-19 is a potent direct inhibitor of the FLT3 enzyme and is highly effective in a cell line whose survival is dependent on FLT3 signaling, while showing minimal effect on a FLT3-independent line, providing the first layer of selectivity evidence.
II. Cellular Context: On-Target Efficacy and Selectivity
While a biochemical assay confirms direct target inhibition, it does not predict a compound's activity in a complex cellular environment. Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target (FLT3), and exert a biological effect, such as inhibiting proliferation.
Visualizing the Target Pathway
To understand the mechanism of action within the cell, it is crucial to visualize the signaling cascade that the inhibitor is designed to block. Constitutively active FLT3-ITD drives leukemogenesis through several downstream pathways, primarily STAT5, RAS/MAPK, and PI3K/AKT.[1][8]
Caption: FLT3-ITD signaling pathway and point of inhibitor intervention.
Experimental Protocol 2: Cellular Antiproliferative Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.
Rationale: Using a FLT3-dependent cell line (e.g., MV4-11, which is homozygous for the FLT3-ITD mutation) versus a FLT3-independent line (e.g., HL60, which is FLT3-wild type, or HeLa) provides a direct measure of on-target cellular efficacy and selectivity.[4][6][9]
Methodology:
-
Cell Plating: Seed MV4-11 and HeLa cells into 96-well clear-bottom plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Add serial dilutions of PIT-19 to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[4]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the DMSO control and determine the IC50 value by plotting the data as described for the kinase assay.
Experimental Protocol 3: FLT3 Autophosphorylation Assay (Western Blot)
This assay directly confirms that the inhibitor is engaging its target in the cell by measuring the phosphorylation status of FLT3.
Rationale: A reduction in phosphorylated FLT3 (p-FLT3) levels provides direct evidence of target engagement and is a crucial validation step to ensure that the antiproliferative effects are due to the inhibition of the intended target.[4][10]
Methodology:
-
Cell Treatment: Seed MV4-11 cells and treat with increasing concentrations of PIT-19 for 2-4 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE, then transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated FLT3 (p-FLT3 Tyr591).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FLT3 or a housekeeping protein like GAPDH.[4]
-
Data Analysis: Quantify band intensities using densitometry to determine the concentration-dependent inhibition of FLT3 phosphorylation.
III. The Broader View: Kinome-Wide Selectivity Profiling
Potency against FLT3 is only half the story. A truly superior inhibitor must be selective, minimizing interactions with other kinases to avoid off-target toxicities. Kinome-wide screening against a large panel of diverse kinases is the gold standard for assessing selectivity.
Visualizing the Selectivity Workflow
The process of characterizing a kinase inhibitor follows a logical funnel, starting with a direct biochemical test, moving to cellular validation, and culminating in a broad selectivity screen.
Caption: Hierarchical workflow for kinase inhibitor evaluation.
Experimental Protocol 4: Kinase Selectivity Profiling
This is typically performed as a service by specialized companies that maintain large panels of recombinant kinases.[3][11]
Rationale: Screening a compound at a single high concentration (e.g., 1 µM) against a broad kinase panel provides a comprehensive snapshot of its selectivity. Hits from this primary screen can then be followed up with full IC50 determinations to quantify the potency of off-target interactions.
Methodology:
-
Compound Submission: Provide a sample of PIT-19 at a specified concentration and volume (e.g., 20 µL of a 10 mM stock in DMSO).[12]
-
Primary Screen: The service provider screens the compound (typically at 1 µM) against a panel of hundreds of kinases (e.g., the scanMAX panel from DiscoverX or similar services). The assay format is often a binding assay or a radiometric activity assay.[12]
-
Data Reporting: Results are reported as "% Inhibition" or "% of Control" at the tested concentration.
-
Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >50% inhibition), a full 10-dose IC50 curve is generated to determine the potency of the off-target activity.
-
Selectivity Score Calculation: A selectivity score can be calculated (e.g., S-score) to quantify the overall selectivity of the compound across the kinome.
Comparative Analysis: PIT-19 vs. Established FLT3 Inhibitors
To understand the potential of PIT-19, its potency and selectivity must be benchmarked against FLT3 inhibitors that are either clinically approved or in late-stage development. First-generation inhibitors like Midostaurin and Sorafenib are multi-kinase inhibitors, whereas second-generation agents like Gilteritinib and Quizartinib were designed for greater potency and selectivity against FLT3.[5][13]
Table 2: Comparative Potency of FLT3 Inhibitors
| Compound | Type | FLT3 IC50 (nM) | MV4-11 IC50 (nM) | Key Off-Targets |
|---|---|---|---|---|
| PIT-19 | Imidazo[2,1-b]thiazole | 22 [6] | 2 [6] | Data not published |
| Midostaurin | Type I / Multi-kinase | 3[4] | 8[4] | PKC, KIT, PDGFR, VEGFR2 |
| Sorafenib | Type II / Multi-kinase | 21[14] | 5[14] | RAF, KIT, PDGFR, VEGFR2 |
| Quizartinib (AC220) | Type II | 1.1[14] | 0.3[14] | KIT, PDGFR |
| Gilteritinib (ASP2215) | Type I | 0.29 | 0.7 | AXL, LTK, ALK |
Note: IC50 values can vary based on assay conditions. This table is for comparative purposes. The key differentiator for PIT-19 will be its kinome-wide selectivity profile, which remains to be fully elucidated.
Conclusion and Future Directions
The this compound derivative, PIT-19, demonstrates exceptional potency against FLT3 kinase and FLT3-dependent AML cells.[6] Its nanomolar activity, coupled with a >5000-fold selectivity window against a FLT3-independent cell line, establishes it as a promising lead candidate.[6]
The critical next step, as outlined in this guide, is a comprehensive kinome-wide selectivity screen. This will definitively establish its therapeutic window and potential for off-target toxicities compared to existing agents. Specifically, determining its activity against c-KIT is crucial, as avoiding this target may reduce the myelosuppressive side effects seen with less selective inhibitors like Quizartinib.[5] The systematic application of the biochemical, cellular, and profiling assays detailed herein provides a robust and self-validating framework for advancing novel kinase inhibitors from initial discovery to preclinical candidacy.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Phenylimidazo[2,1-b]thiazole
The Inherent Logic of Caution: Hazard Assessment
6-Phenylimidazo[2,1-b]thiazole belongs to a class of heterocyclic compounds known for their potent biological activity.[1][2][3] Derivatives are used as pharmaceuticals and are widely studied for anticancer, anti-inflammatory, and other effects.[1][2][3] This inherent bioactivity is the primary reason for a cautious and systematic approach to its disposal. The disposal plan is not merely procedural; it is a direct extension of the compound's chemical and toxicological profile.
Analysis of close structural analogs provides a predictive hazard profile that must be assumed for this compound in the absence of specific data.
| Hazard Classification | GHS Code | Description & Causality | Authoritative Source |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. The fused heterocyclic ring system can be readily absorbed through the skin, potentially leading to systemic toxicity. | --INVALID-LINK--[4] |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. As a solid, the compound can form fine dusts that, if inhaled, can cause severe respiratory irritation and systemic toxic effects. | --INVALID-LINK--[4] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. This is a serious long-term health hazard, requiring stringent controls to prevent exposure, particularly for researchers of child-bearing potential. | --INVALID-LINK--[4] |
| Skin/Eye/Respiratory Irritation | H315, H319, H335 | Causes skin, serious eye, and respiratory irritation. Direct contact with the compound can cause inflammation and discomfort. | --INVALID-LINK--, --INVALID-LINK--[5] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. Imidazole-based compounds can be persistent in the environment and exhibit toxicity to aquatic organisms. This makes drain disposal strictly unacceptable. | --INVALID-LINK-- |
Incompatible Materials: To prevent dangerous reactions, waste this compound must be segregated from strong oxidizing agents.[4]
The First Line of Defense: Personnel Protection & Handling
Given the high acute toxicity and potential reproductive hazards, all handling of this compound, including weighing, transfers, and waste consolidation, must be performed within a certified chemical fume hood to control inhalation exposure.
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Nitrile gloves (minimum thickness of 4 mil) are required. Double-gloving is strongly recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Safety goggles are recommended when handling larger quantities or if there is a splash risk.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing fully covers the skin.
-
Respiratory Protection: Not typically required if all work is conducted within a properly functioning chemical fume hood. If work outside a hood is unavoidable, a risk assessment must be performed by EHS to determine the appropriate respirator.
Proactive Response: Spill Management Protocol
Accidents happen, but a prepared response minimizes exposure and environmental impact.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (more than a few grams) or outside a fume hood, evacuate the laboratory and contact EHS immediately.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the full PPE described in Section 2, including double gloves.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to prevent dust from becoming airborne.
-
For Solution Spills: Cover the spill with absorbent pads, working from the outside in.
-
-
Collect the Waste: Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials are considered hazardous waste.
-
Package Waste: Place all contaminated absorbents, PPE (gloves, etc.), and cleaning materials into a sealed, properly labeled hazardous waste bag or container.
-
Report: Report the incident to your laboratory supervisor and EHS, documenting the spill and the cleanup procedure.
The Core Directive: Waste Segregation & Disposal Workflow
Improper segregation is a primary cause of laboratory accidents. The guiding principle is to treat all materials that have come into contact with this compound as hazardous waste. Under no circumstances should this material be disposed of down the drain or in the regular trash. [6]
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Waste Handling Protocol:
-
Identify Waste Streams: At the start of your experiment, identify all potential waste streams as illustrated in the workflow diagram above.
-
Select Appropriate Containers:
-
Solid Waste: Use a high-density polyethylene (HDPE) container with a screw-top lid.
-
Liquid Waste: Use a chemically compatible container (HDPE or borosilicate glass) with a secure, leak-proof cap. Ensure the container is compatible with the solvent used.
-
Contaminated Debris: Use a heavy-duty, labeled bag for items like gloves, bench paper, and wipes.
-
-
Label Containers Correctly (Before First Use): All waste containers must be labeled with a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
For liquid waste, list all components, including solvents, by percentage.
-
The associated hazards (e.g., "Toxic," "Reproductive Hazard," "Marine Pollutant").
-
-
Accumulate Waste Safely:
-
Keep waste containers closed at all times except when adding waste.
-
Store containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.
-
Use secondary containment (e.g., a plastic tub) to catch any potential leaks.
-
-
Request Disposal: Once a container is full or your experiment is complete, submit a chemical waste pickup request to your institution's EHS department. Do not move hazardous waste to other laboratories or unapproved storage areas.
This systematic approach ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and standards set by the Occupational Safety and Health Administration (OSHA).[5][7]
References
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. (S)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole | 14769-73-4 | FL138922 [biosynth.com]
Comprehensive Safety and Handling Guide for 6-Phenylimidazo[2,1-b]thiazole
This guide provides essential safety protocols for laboratory personnel handling 6-Phenylimidazo[2,1-b]thiazole. Given the limited specific toxicity data for this compound, a precautionary approach is mandated. The procedures outlined below are based on the known hazards of structurally similar heterocyclic compounds and established best practices for handling research chemicals of unknown toxicity.
Hazard Assessment and Triage
Therefore, this compound must be handled as a substance of high potential toxicity . All personnel must adhere to the principle of "as low as reasonably achievable" (ALARA) for exposure.
Key Potential Hazards:
-
Acute Toxicity: Potential for harm if inhaled or in contact with skin[1].
-
Reproductive Toxicity: May be suspected of damaging fertility or the unborn child[1].
-
Irritation: May cause skin, eye, and respiratory irritation[3][4].
-
Unknown Hazards: The full toxicological profile is not established.
| Property | Value | Source |
| Molecular Formula | C11H8N2S | PubChem CID 320232[5] |
| Molecular Weight | 200.26 g/mol | PubChem CID 320232[5] |
| Appearance | Likely a solid (based on related compounds) | N/A |
| Solubility | Soluble in alcohol | British Pharmacopoeia[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Core PPE Requirements
The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Body Protection | Full-length, buttoned lab coat (Nomex® or similar flame-retardant material recommended if working with flammables) | Protects skin and personal clothing from splashes and spills[6][7]. |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or splash[8][9]. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum. Chemical splash goggles are required when there is a splash hazard. A full face shield must be worn over safety glasses or goggles when handling larger quantities or during procedures with a high risk of splashing[8][9]. | Protects eyes and face from splashes, and particulates. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot. | Prevents injury from dropped objects and protects from spills[6]. |
Respiratory Protection
The use of respiratory protection is dictated by the specific procedure and the engineering controls in place.
-
Mandatory Use: When handling the solid compound outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with N95, N100, or P100 particulate filters is required to prevent inhalation of fine powders.
-
As-Needed Use: If there is a potential for aerosol generation during solution handling, a respirator should be used.
All respirator use must be in accordance with a documented respiratory protection program, including medical evaluation and fit testing[9].
Operational Handling and Workflow
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk.
Designated Work Area
All work with this compound should be conducted in a designated area within a certified chemical fume hood or glove box. This area should be clearly marked with a warning sign indicating the presence of a potent or toxic chemical.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated area.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood.
-
Have a pre-prepared waste container for contaminated solid waste and a separate container for liquid waste within the fume hood.
-
-
Weighing the Compound (Solid):
-
Perform all weighing operations within the fume hood.
-
Use a tared weigh boat or glassware to avoid transferring the compound to a balance outside the hood.
-
Handle the solid with care to minimize dust generation.
-
-
Dissolution and Solution Handling:
-
Add solvent to the solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped or covered to prevent aerosolization.
-
All transfers of solutions should be performed using appropriate tools (e.g., pipettes, syringes) to minimize the risk of spills.
-
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are crucial to prevent secondary exposure and environmental contamination.
Decontamination Procedures
-
Work Surfaces: At the end of each procedure, and immediately following any spill, decontaminate all surfaces within the designated area. Use a suitable solvent (e.g., ethanol) followed by a laboratory detergent and water.
-
Equipment: All non-disposable equipment should be thoroughly decontaminated before removal from the fume hood. This may involve rinsing with a suitable solvent and washing with detergent.
-
Personal Decontamination: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes[10]. Seek medical attention. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention[10].
Waste Disposal
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as solvent rinses from decontamination, must be collected in a designated, sealed hazardous waste container. Do not dispose of this material down the drain.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
Disposal must be carried out in accordance with local, state, and federal regulations.
Emergency Procedures
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or material. Decontaminate the area as described above. Place all cleanup materials in the solid hazardous waste container.
-
Large Spill or Spill Outside Fume Hood: Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. Prevent entry to the area. If safe to do so, and if you are trained, use a spill kit appropriate for chemical spills.
-
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C11H8N2S | CID 320232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
